Product packaging for 16-HETE(Cat. No.:CAS No. 128914-46-5)

16-HETE

Cat. No.: B175994
CAS No.: 128914-46-5
M. Wt: 320.5 g/mol
InChI Key: JEKNPVYFNMZRJG-UFINWASNSA-N
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Description

16-HETE is a HETE that consists of arachidonic acid bearing an additional hydroxy substituent at position 16. It is a HETE and a secondary allylic alcohol. It is functionally related to an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a this compound(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B175994 16-HETE CAS No. 128914-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNPVYFNMZRJG-UFINWASNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192263
Record name (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128914-46-5
Record name (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128914-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, 16-hydroxy-, (5Z,8Z,11Z,14Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 16-HETE from Arachidonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 16-hydroxyeicosatetraenoic acid (16-HETE) from arachidonic acid, with a focus on the core biochemical processes, key enzymatic players, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in lipid biochemistry, drug metabolism, and the development of therapeutics targeting eicosanoid signaling pathways.

Introduction to this compound Biosynthesis

This compound is a subterminal hydroxyeicosatetraenoic acid derived from the metabolism of arachidonic acid (AA). Its production is primarily catalyzed by a specific subset of cytochrome P450 (CYP) enzymes. As a biologically active lipid mediator, this compound and its stereoisomers, 16(R)-HETE and 16(S)-HETE, are implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation. Understanding the biosynthesis of this compound is crucial for elucidating its roles in health and disease and for the development of targeted therapeutic interventions.

The Core Biosynthetic Pathway

The primary pathway for this compound synthesis involves the ω-1 hydroxylation of arachidonic acid. This reaction is predominantly carried out by enzymes belonging to the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. While 20-HETE is a major product of ω-hydroxylation by these enzymes, ω-1 hydroxylation to form 19-HETE, and to a lesser extent, other subterminal HETEs like this compound, also occurs.[1] Some studies also suggest the involvement of other CYP families, such as CYP2C, in the formation of 16(R)-HETE.[2]

The generalized reaction is as follows:

Arachidonic Acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This reaction requires the CYP enzyme, as well as the accessory protein, NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons from NADPH to the CYP heme center.

16-HETE_Biosynthesis_Pathway Arachidonic_Acid Arachidonic Acid CYP_Enzymes CYP4A / CYP4F (and other CYPs) Arachidonic_Acid->CYP_Enzymes Substrate Sixteen_HETE This compound CYP_Enzymes->Sixteen_HETE ω-1 Hydroxylation NADPH_Reductase NADPH-P450 Reductase NADPH_Reductase->CYP_Enzymes Electron Transfer Microsomal_Assay_Workflow Thaw Thaw Microsomes on Ice Prepare_Mix Prepare Reaction Mixture (Buffer, AA, Microsomes) Thaw->Prepare_Mix Pre_Incubate Pre-incubate (37°C, 5 min) Prepare_Mix->Pre_Incubate Initiate Initiate Reaction (Add NADPH) Pre_Incubate->Initiate Incubate Incubate (37°C, 10-60 min) Initiate->Incubate Terminate Terminate Reaction (Add Organic Solvent + IS) Incubate->Terminate Process Vortex and Centrifuge Terminate->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze LC_MSMS_Workflow cluster_0 Sample Preparation (SPE) cluster_1 Analysis Condition Condition C18 Cartridge Load Load Acidified Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Dry_Reconstitute Dry and Reconstitute Elute->Dry_Reconstitute LC_Separation LC Separation (C18 Column, Gradient Elution) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (vs. Internal Standard) MS_Detection->Quantification

References

The Dichotomous Role of 16-HETE in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a metabolite of arachidonic acid generated through the cytochrome P450 (CYP) pathway. While structurally similar to other hydroxyeicosatetraenoic acids, emerging evidence suggests that this compound plays a distinct and often dichotomous role in the regulation of inflammatory responses. This technical guide provides an in-depth analysis of the biological functions of this compound in inflammation, focusing on its signaling pathways, impact on inflammatory mediators, and its involvement in various inflammatory conditions. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially target the this compound axis for therapeutic intervention.

Biosynthesis of this compound

This compound is produced from arachidonic acid primarily by the action of cytochrome P450 enzymes, particularly of the CYP4A and CYP4F families. Intact human polymorphonuclear leukocytes (PMNLs) have been shown to generate 16(R)-HETE, along with 20-HETE, via a cytochrome P450 ω- and ω-4 oxygenase(s).[1] The production of this compound can be influenced by various stimuli and cellular contexts, suggesting a regulated process that may be altered in inflammatory states.

The Dual Nature of this compound in Inflammation

The biological activities of this compound in inflammation appear to be stereospecific, with the (R) and (S) enantiomers potentially exerting different effects.

Anti-Inflammatory Effects of 16(R)-HETE

A significant body of evidence points towards an anti-inflammatory role for the 16(R)-HETE enantiomer. In vitro studies have demonstrated that 16(R)-HETE selectively inhibits the activation of human polymorphonuclear leukocytes (PMNs).[2] This inhibitory action manifests as a reduction in key pro-inflammatory activities of neutrophils, including:

  • Inhibition of Neutrophil Adhesion and Aggregation: 16(R)-HETE has been shown to suppress the adhesion and aggregation of PMNs, crucial early events in the inflammatory cascade where leukocytes marginate and adhere to the vascular endothelium before migrating into tissues.[2][3]

  • Inhibition of Leukotriene B4 (LTB4) Synthesis: 16(R)-HETE is a potent inhibitor of LTB4 synthesis in neutrophils.[2] LTB4 is a powerful chemoattractant and activator of leukocytes, and its suppression by 16(R)-HETE represents a significant anti-inflammatory mechanism.

The inhibitory effects of 16(R)-HETE on these neutrophil functions are dose-dependent, as detailed in the quantitative data section.

Potential Pro-Inflammatory Effects of 16(S)-HETE

While the anti-inflammatory actions of 16(R)-HETE are more clearly defined, the role of the 16(S)-HETE enantiomer is less understood and may be pro-inflammatory. This is inferred from the broader understanding of other HETE molecules, such as 12(S)-HETE, which are known to promote inflammation. Further research is required to fully elucidate the specific pro-inflammatory activities of 16(S)-HETE.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on key inflammatory parameters.

Table 1: Effect of 16(R)-HETE on Neutrophil Functions

ParameterCell TypeStimulus16(R)-HETE ConcentrationEffectCitation
LTB4 SynthesisHuman LeukocytesCalcium Ionophore A23187IC50 ≈ 6 µMInhibition[4]
Neutrophil AggregationHuman NeutrophilsfMLPDose-dependentInhibition[2]
Neutrophil AdhesionHuman NeutrophilsNot SpecifiedNot SpecifiedInhibition[2]

Table 2: Comparative Inhibitory Effects of Monohydroxy Fatty Acids on LTB4 Production

CompoundIC50 (µM)% Inhibition at 50 µM
15-HETE≈ 699%
12-HETE≈ 2368%
13-HODD≈ 3259%

Data for this compound's effect on TNF-α and IL-6 release is not sufficiently available in the current literature to be presented in a quantitative table.

Signaling Pathways of this compound

The precise signaling pathways activated by this compound are still under investigation. However, based on the actions of other HETE molecules and initial findings, several potential mechanisms can be proposed.

G-Protein Coupled Receptors (GPCRs)

Other HETEs, notably 12(S)-HETE, have been shown to signal through specific GPCRs, namely GPR31 and the leukotriene B4 receptor 2 (BLT2).[4][5][6][7][8][9] It is plausible that this compound may also interact with these or other related GPCRs to exert its biological effects. Activation of these receptors by other HETEs leads to downstream signaling cascades involving MAP kinases and NF-κB.[5]

16-HETE_GPCR_Signaling This compound This compound GPR GPCR (e.g., GPR31, BLT2) This compound->GPR G_protein G-protein GPR->G_protein MAPK MAPK (ERK, p38) G_protein->MAPK NFkB NF-κB G_protein->NFkB Gene_Expression Gene Expression (Cytokines, Adhesion Molecules) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Putative GPCR signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

HETEs are also known to be potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and metabolism.[5] Both PPARα and PPARγ have been implicated in mediating the effects of various fatty acid metabolites.[5][10] The activation of PPARs by this compound could represent a crucial mechanism for its anti-inflammatory effects, as PPARγ activation is generally associated with the suppression of inflammatory gene expression.

16-HETE_PPAR_Signaling This compound This compound PPAR PPAR (e.g., PPARγ) This compound->PPAR Ligand Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression (Anti-inflammatory genes) PPRE->Gene_Expression Transcription Regulation

Caption: Proposed PPAR-mediated signaling by this compound.

This compound in Inflammatory Diseases

The modulation of inflammatory responses by this compound suggests its potential involvement in various inflammatory diseases.

  • Inflammatory Bowel Disease (IBD): Studies have associated this compound with disease activity in ulcerative colitis, a form of IBD. However, the precise role and whether it is a causative agent or part of a resolution pathway remains to be fully elucidated.

  • Thromboembolic Stroke: The anti-inflammatory and anti-aggregatory effects of 16(R)-HETE on neutrophils suggest a potential therapeutic role in conditions like thromboembolic stroke, where neutrophil-mediated inflammation contributes to secondary brain injury.[2]

  • Rheumatoid Arthritis and Osteoarthritis: Given the central role of neutrophil-driven inflammation in the pathology of rheumatoid arthritis and osteoarthritis, the inhibitory effects of 16(R)-HETE on neutrophil function make it an interesting molecule for further investigation in these conditions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Neutrophil Adhesion Assay

This assay quantifies the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.

Neutrophil_Adhesion_Assay_Workflow cluster_0 Endothelial Cell Preparation cluster_1 Neutrophil Preparation cluster_2 Adhesion and Quantification EC_culture 1. Culture endothelial cells to confluence in a 96-well plate. EC_activation 2. Activate endothelial cells with TNF-α or other inflammatory stimuli. Co_culture 6. Add treated neutrophils to the endothelial cell monolayer and incubate. Neutrophil_isolation 3. Isolate human neutrophils from peripheral blood. Neutrophil_labeling 4. Label neutrophils with a fluorescent dye (e.g., Calcein-AM). Neutrophil_treatment 5. Pre-incubate labeled neutrophils with this compound or vehicle control. Washing 7. Wash away non-adherent neutrophils. Quantification 8. Quantify adherent neutrophils by measuring fluorescence. LTB4_Measurement_Workflow cluster_0 Neutrophil Stimulation cluster_1 Extraction and Analysis Neutrophil_prep 1. Isolate and resuspend human neutrophils. Treatment 2. Pre-incubate neutrophils with This compound or vehicle control. Stimulation 3. Stimulate LTB4 synthesis with Calcium Ionophore A23187. Extraction 4. Stop the reaction and extract lipids. HPLC 5. Separate lipid metabolites using Reverse-Phase HPLC. Quantification 6. Quantify LTB4 by UV detection at 270 nm and compare to a standard curve. Western_Blot_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_culture 1. Culture cells (e.g., endothelial cells, macrophages) to sub-confluence. Stimulation 2. Stimulate cells with this compound for various time points. Lysis 3. Lyse cells in a buffer containing protease and phosphatase inhibitors. Quantification 4. Determine protein concentration of lysates. Electrophoresis 5. Separate proteins by SDS-PAGE. Transfer 6. Transfer proteins to a PVDF or nitrocellulose membrane. Blocking 7. Block non-specific binding sites. Primary_Ab 8. Incubate with primary antibodies (e.g., anti-phospho-ERK, anti-phospho-p38). Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody. Detection 10. Detect signal using a chemiluminescent substrate.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of 16-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a subterminal ω-hydroxylated metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes. While less studied than its terminal counterpart, 20-HETE, emerging evidence indicates that this compound possesses distinct biological activities and engages specific cellular signaling pathways. It exists as two enantiomers, 16(R)-HETE and 16(S)-HETE, which can elicit different cellular responses. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, focusing on its signaling cascades, cellular effects, and the experimental methodologies used for its study.

Core Signaling Pathways

The precise receptor-mediated signaling for this compound is still under investigation. Unlike other eicosanoids such as 12-HETE which binds to GPR31, a specific G protein-coupled receptor (GPCR) for this compound has not been definitively identified.[1][2] However, in vitro studies have elucidated key downstream pathways that are modulated by this compound, primarily centering on transcriptional regulation and modulation of inflammatory responses.

Transcriptional Regulation of CYP1B1

A significant mechanism of action for both 16(R)-HETE and 16(S)-HETE is the transcriptional upregulation of Cytochrome P450 1B1 (CYP1B1).[3] This enzyme is notably involved in the metabolism of pro-carcinogens and hormones, and its dysregulation is linked to cardiac hypertrophy and cancer.[3][4] Studies in human fetal ventricular cardiomyocytes (RL-14 cells) show that this compound enantiomers increase CYP1B1 mRNA and protein expression. This effect is confirmed to be at the transcriptional level through luciferase reporter assays, while mRNA and protein stability assays show no post-transcriptional or post-translational modification involvement.[3] This suggests this compound initiates a signaling cascade that culminates in the activation of transcription factors that bind to the CYP1B1 promoter.

G cluster_membrane cluster_cytoplasm cluster_nucleus 16_HETE_ext This compound Receptor Putative Receptor / Uptake Mechanism 16_HETE_int This compound Receptor->16_HETE_int Signaling_Cascade Intracellular Signaling Cascade 16_HETE_int->Signaling_Cascade Initiates Transcription_Factor_Inactive Inactive Transcription Factor Signaling_Cascade->Transcription_Factor_Inactive Activates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active CYP1B1_Gene CYP1B1 Gene Transcription_Factor_Active->CYP1B1_Gene Binds Promoter CYP1B1_mRNA CYP1B1 mRNA CYP1B1_Gene->CYP1B1_mRNA Transcription CYP1B1_Protein CYP1B1 Protein CYP1B1_mRNA->CYP1B1_Protein Translation

Caption: Transcriptional upregulation of CYP1B1 by this compound.
Modulation of Inflammatory Responses

In vitro assays using human polymorphonuclear leukocytes (PMNs) have demonstrated that 16(R)-HETE possesses anti-inflammatory properties. It selectively inhibits key functions of activated PMNs, including adhesion and aggregation.[5] Furthermore, it inhibits the synthesis of leukotriene B4 (LTB4), a potent chemoattractant and pro-inflammatory lipid mediator.[5] This suggests that 16(R)-HETE can interfere with the signaling pathways that govern neutrophil activation and recruitment, which are critical early events in inflammation. While the precise molecular targets (e.g., specific receptors or enzymes) for this inhibitory action have not been fully elucidated, the effect is clear and selective.

Cellular Effects of this compound In Vitro

Cardiac Hypertrophy

In human fetal ventricular cardiomyocytes (RL-14 cells), both 16(R)-HETE and 16(S)-HETE have been shown to induce hypertrophic markers.[3] This pro-hypertrophic effect is a significant finding, as cardiac hypertrophy is a major risk factor for heart failure. The upregulation of CYP1B1 by this compound is mechanistically linked to this outcome, as CYP1B1 and its cardiotoxic metabolites are known contributors to the development of cardiac hypertrophy.[3]

Inhibition of Leukocyte Activation

As mentioned, 16(R)-HETE demonstrates a clear inhibitory effect on the activation of human PMNs. This includes the reduction of adhesion and aggregation, which are fundamental processes for neutrophil-mediated inflammation and tissue damage.[5]

General HETE-Related Mechanisms

While not yet demonstrated specifically for this compound, other HETE isomers are known to engage a variety of common signaling pathways that are crucial in cell biology and cancer. It is plausible that this compound may share some of these mechanisms:

  • Protein Kinase C (PKC) Activation: 20-HETE has been shown to activate PKC, which in turn can phosphorylate target proteins like Na+/K+-ATPase.[6][7] PKC activation is a central node in many signaling pathways controlling proliferation and inflammation.[8][9]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1/2 (ERK1/2), is a key regulator of cell proliferation and survival.[10] 20-HETE activates the ERK1/2 pathway, and 12-HETE utilizes this pathway to promote cancer cell growth.[1][4][6]

  • PPARγ Activation: Some HETEs, such as 12(S)-HETE and 15(S)-HETE, can act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to inflammation and metabolism.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies involving this compound and related compounds, providing a basis for experimental design and comparison.

Table 1: Cellular Effects of HETE Enantiomers

Cell Line Compound Concentration Effect Quantitative Value Reference
RL-14 This compound enantiomers Not specified Increase in hypertrophic markers "Significantly increased" [3]
Human PMNs 16(R)-HETE Not specified Inhibition of adhesion & aggregation "Selectively inhibited" [5]
Human PMNs 16(R)-HETE Not specified Inhibition of LTB4 synthesis "Selectively inhibited" [5]
RL-14 11(R)-HETE 20 µM Increase in cell surface area 29% increase vs. control [12]

| RL-14 | 11(S)-HETE | 20 µM | Increase in cell surface area | 34% increase vs. control |[12] |

Table 2: Effects of HETEs on Gene and Protein Expression

Cell Line Compound Target Effect Quantitative Value Reference
RL-14 This compound enantiomers CYP1B1 mRNA Upregulation "Significantly upregulated" [3]

| RL-14 | this compound enantiomers | CYP1B1 Protein | Upregulation | "Significantly upregulated" |[3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Proliferation Assays

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed cells (e.g., RL-14) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): Used to quantify changes in mRNA levels (e.g., CYP1B1).

  • Cell Treatment & Lysis: Treat cells with this compound. After incubation, wash cells with PBS and lyse them using a suitable lysis buffer.

  • RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) and assess its purity and concentration.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers (for CYP1B1 and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

G A 1. Cell Treatment (e.g., with this compound) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Amplification (with SYBR Green) C->D E 5. Data Analysis (ΔΔCt Method) D->E F Relative mRNA Expression Level E->F

Caption: Workflow for Real-Time Quantitative PCR (RT-qPCR).
Protein Expression Analysis (Western Blot)

Western Blotting: Used to detect and quantify specific proteins (e.g., CYP1B1).

  • Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate transcription from a specific gene promoter.

  • Plasmid Transfection: Co-transfect cells (e.g., RL-14) with a reporter plasmid containing the promoter of the gene of interest (e.g., CYP1B1) linked to a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with this compound or vehicle.

  • Cell Lysis: Lyse the cells after the treatment period.

  • Luciferase Measurement: Measure the activity of both luciferases (Firefly and Renilla) in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activation.[3]

Conclusion and Future Directions

The in vitro mechanism of action of this compound is characterized by its ability to induce transcriptional changes, notably the upregulation of CYP1B1, leading to downstream pathophysiological effects like cardiac hypertrophy. Furthermore, the 16(R) enantiomer displays distinct anti-inflammatory properties by inhibiting key functions of polymorphonuclear leukocytes.

Significant gaps in our understanding remain. Future research should prioritize:

  • Receptor Identification: Deorphanizing the specific GPCR or nuclear receptor that mediates the effects of this compound is critical.

  • Pathway Elucidation: Delineating the full intracellular signaling cascade from receptor binding to transcriptional activation is necessary.

  • Enantiomer Specificity: Further investigation into the differential effects of the 16(R) and 16(S) enantiomers across various cell types will provide a more nuanced understanding of their biological roles.

  • Broader Screening: Assessing the impact of this compound on other common signaling pathways, such as the MAPK/ERK, PI3K/Akt, and PKC pathways, will help to build a more complete signaling profile.

A deeper comprehension of these mechanisms will be invaluable for drug development professionals targeting pathways involved in cardiovascular disease, inflammation, and cancer where CYP enzymes and their eicosanoid products play a crucial role.

References

16-HETE Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

16-Hydroxyeicosatetraenoic acid (16-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that is emerging as a significant lipid mediator in various physiological and pathological processes. Unlike its more extensively studied isomer, 20-HETE, the specific signaling pathways of this compound are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, stereochemistry, known biological effects, and the analytical and experimental methodologies used to study its function. While a complete signaling cascade remains to be defined, this guide consolidates the existing data to support further research and drug development efforts targeting this pathway.

Introduction to this compound

This compound is produced from arachidonic acid primarily through the action of CYP enzymes.[1][2] It exists as two stereoisomers, 16(R)-HETE and 16(S)-HETE, which can exhibit distinct biological activities. Research has indicated that this compound plays a role in inflammation, ion transport, and cellular hypertrophy. However, a dedicated receptor for this compound has not yet been identified, and its downstream signaling mechanisms are an active area of investigation.

Biosynthesis of this compound

The primary pathway for this compound synthesis is the ω-1 hydroxylation of arachidonic acid by cytochrome P450 enzymes. This process is part of the broader eicosanoid synthesis network.

This compound Biosynthesis Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA2 Membrane Phospholipids->cPLA2 Stimuli Arachidonic Acid Arachidonic Acid CYP450 Cytochrome P450 (ω-1 hydroxylase) Arachidonic Acid->CYP450 cPLA2->Arachidonic Acid This compound This compound CYP450->this compound

Figure 1: Biosynthesis of this compound from membrane phospholipids.

Known Biological Effects and Signaling of this compound

While a complete signaling pathway is not yet defined, several biological effects of this compound have been identified. These effects are often stereospecific, with the 16(R) and 16(S) enantiomers showing different activities.

Anti-inflammatory Effects

16(R)-HETE has been shown to possess anti-inflammatory properties, particularly through its actions on polymorphonuclear leukocytes (PMNs). In in vitro assays, 16(R)-HETE selectively inhibited human PMN adhesion and aggregation, as well as the synthesis of the pro-inflammatory mediator leukotriene B4.[3]

Regulation of Ion Transport

16(R)-HETE has been found to inhibit the activity of Na+/K+-ATPase in the proximal tubules of the kidney.[4] This suggests a role for this compound in regulating renal function and electrolyte balance.

Induction of Cellular Hypertrophy and Gene Expression

Recent studies have implicated both 16(R)-HETE and 16(S)-HETE in the development of cardiac hypertrophy. In human fetal ventricular cardiomyocytes (RL-14 cell line), both enantiomers were found to increase the expression of hypertrophic markers and upregulate the gene expression of cytochrome P450 1B1 (CYP1B1).[5] This upregulation of CYP1B1 appears to occur at the transcriptional level.[5]

The following diagram illustrates the current understanding of the biological effects of this compound.

This compound Biological Effects cluster_synthesis Synthesis cluster_effects Biological Effects Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 16(R/S)-HETE 16(R/S)-HETE CYP450->16(R/S)-HETE Inhibition of PMN\nAdhesion & Aggregation Inhibition of PMN Adhesion & Aggregation 16(R/S)-HETE->Inhibition of PMN\nAdhesion & Aggregation 16(R)-HETE Inhibition of Na+/K+-ATPase Inhibition of Na+/K+-ATPase 16(R/S)-HETE->Inhibition of Na+/K+-ATPase 16(R)-HETE Upregulation of\nCYP1B1 Gene Expression Upregulation of CYP1B1 Gene Expression 16(R/S)-HETE->Upregulation of\nCYP1B1 Gene Expression 16(R/S)-HETE Induction of\nHypertrophic Markers Induction of Hypertrophic Markers 16(R/S)-HETE->Induction of\nHypertrophic Markers 16(R/S)-HETE

Figure 2: Known biological effects of this compound enantiomers.

Quantitative Data

The following table summarizes the available quantitative data for the biological effects of this compound.

ParameterValueBiological SystemEffectReference
Inhibition60% at 2 µMRabbit proximal tubuleInhibition of Na+/K+-ATPase activity[4]
Upregulation20 µMHuman fetal ventricular cardiomyocytes (RL-14 cells)Increased expression of hypertrophic markers and CYP1B1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids, including this compound, from biological samples.

Sample Preparation (from plasma/serum):

  • To 200 µL of plasma or serum, add an internal standard (e.g., this compound-d8).

  • Perform protein precipitation by adding 800 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the analytes. The specific gradient will need to be optimized for the specific column and instrument.

  • Mass Spectrometry: Operated in negative ion mode using electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification. For this compound (m/z 319.2), typical product ions for fragmentation are m/z 115.1 and 219.2.

Figure 3: General workflow for LC-MS/MS analysis of this compound.

Analysis of this compound-Induced Protein Expression by Western Blotting

Western blotting can be used to assess changes in the expression of proteins, such as CYP1B1, in response to this compound treatment.

Cell Lysis and Protein Quantification:

  • Culture cells (e.g., RL-14 cardiomyocytes) to the desired confluency and treat with this compound (e.g., 20 µM) or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-CYP1B1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the protein of interest signal to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Calcium Mobilization

While direct evidence for this compound-induced calcium mobilization is limited, this is a common second messenger in eicosanoid signaling and can be investigated using fluorescent calcium indicators.

Cell Loading and Imaging:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and replace with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

  • Acquire baseline fluorescence images using a fluorescence microscope equipped with a camera and appropriate filter sets.

  • Add this compound at the desired concentration and continuously record the fluorescence intensity over time.

  • As a positive control, use a known calcium ionophore like ionomycin at the end of the experiment to determine the maximal fluorescence response.

  • Analyze the change in fluorescence intensity over time to determine the kinetics of any potential calcium response.

Conclusion and Future Directions

The study of this compound is a rapidly evolving field. While significant progress has been made in identifying its synthesis and some of its biological effects, the core signaling pathway remains to be fully elucidated. Future research should focus on:

  • Identification of a specific this compound receptor: This will be a critical step in definitively establishing its signaling cascade.

  • Delineation of downstream signaling molecules: Investigating the activation of key signaling nodes such as protein kinases (e.g., PKC, MAPKs) and transcription factors in response to this compound will be crucial.

  • Comprehensive dose-response studies: Generating more quantitative data on the effects of this compound in various cell types and biological systems will provide a clearer understanding of its potency and efficacy.

This technical guide provides a solid foundation for researchers entering this exciting area of lipid signaling. The provided protocols and data serve as a starting point for further investigations that will undoubtedly shed more light on the intricate roles of this compound in health and disease.

References

The Impact of 16-HETE on Vascular Smooth Muscle Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the potential signaling pathways, biological effects, and experimental investigation of 16-hydroxyeicosatetraenoic acid (16-HETE) in vascular smooth muscle cells (VSMCs).

Disclaimer: As of November 2025, direct experimental evidence detailing the specific effects of this compound on vascular smooth muscle cells is limited in publicly available scientific literature. This guide, therefore, leverages the well-documented actions of other hydroxyeicosatetraenoic acids (HETEs), particularly the closely related ω-1 to ω-4 hydroxylation products of arachidonic acid, to provide a foundational framework for investigating this compound. The signaling pathways, experimental protocols, and potential quantitative effects described herein are based on studies of analogous compounds and should be considered predictive until validated by direct experimental evidence for this compound.

Introduction

Vascular smooth muscle cells (VSMCs) are critical regulators of vascular tone, blood pressure, and the structural integrity of blood vessels. Their dysfunction, characterized by aberrant proliferation, migration, and contractility, is a hallmark of various cardiovascular diseases, including hypertension, atherosclerosis, and restenosis. Eicosanoids, a class of signaling lipids derived from the oxygenation of arachidonic acid, are potent modulators of VSMC function. Among these, hydroxyeicosatetraenoic acids (HETEs) have emerged as key players in vascular biology. While the effects of several HETE isomers, such as 20-HETE and 12-HETE, have been extensively studied, the specific role of this compound in VSMC pathophysiology remains largely unexplored. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the investigation of this compound's effects on VSMCs.

Potential Signaling Pathways of HETE Compounds in Vascular Smooth Muscle Cells

Based on the known mechanisms of other HETEs, this compound is likely to influence VSMC function through the activation of several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, Protein Kinase C (PKC) signaling, and the modulation of intracellular calcium concentrations.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival. Studies on other HETEs, such as 20-HETE, have demonstrated their ability to activate the Ras/Raf/MEK/ERK cascade in VSMCs. This activation can lead to the phosphorylation of downstream transcription factors, promoting the expression of genes involved in cell cycle progression and proliferation.[1] It is plausible that this compound could similarly engage this pathway, contributing to VSMC growth.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR/Receptor This compound->GPCR Ras Ras GPCR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression

Caption: Proposed MAPK signaling pathway activated by this compound in VSMCs.
Protein Kinase C (PKC) Signaling

PKC represents a family of serine/threonine kinases that play a pivotal role in regulating VSMC contraction, proliferation, and migration.[2][3] Vasoactive agonists often trigger the hydrolysis of membrane phospholipids, leading to the generation of diacylglycerol (DAG), a potent activator of PKC.[4] Activated PKC can phosphorylate a variety of downstream targets, including ion channels and contractile proteins, thereby modulating vascular tone.[3] Given that other HETEs are known to activate PKC, it is a strong candidate for mediating the effects of this compound in VSMCs.[5]

PKC_Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effectors (Ion Channels, Contractile Proteins) PKC->Downstream Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Downstream activates Response VSMC Contraction & Proliferation Downstream->Response

Caption: Proposed PKC signaling pathway in VSMCs initiated by this compound.
Intracellular Calcium Signaling

Changes in intracellular calcium concentration ([Ca²⁺]i) are fundamental to VSMC function, directly triggering contraction and influencing proliferation and migration.[6][7] Vasoactive stimuli can elicit Ca²⁺ influx from the extracellular space through various channels or release from intracellular stores like the sarcoplasmic reticulum.[6][8] Several HETE compounds have been shown to modulate [Ca²⁺]i in VSMCs. Therefore, investigating the impact of this compound on calcium homeostasis is crucial to understanding its potential vascular effects.

Potential Quantitative Effects of this compound on VSMC Functions

The following table summarizes the potential effects of this compound on key VSMC functions, extrapolated from data on other HETEs. These values should be considered hypothetical and require experimental validation.

VSMC Function Parameter Measured Potential Effect of this compound Potential Concentration Range Relevant Analogue(s) Reference(s)
Proliferation ³H-Thymidine Incorporation / Cell CountIncrease or Decrease10 nM - 1 µM20-HETE, 12-HETE[9],[10]
Migration Boyden Chamber Assay / Wound Healing AssayIncrease10 nM - 500 nM20-HETE[11]
Contraction Isometric Tension MeasurementIncrease100 nM - 10 µM20-HETE[12]
Intracellular Ca²⁺ Fura-2 AM Fluorescence RatioIncrease100 nM - 1 µM14,15-EET[8]

Detailed Experimental Protocols

To facilitate the investigation of this compound's effects on VSMCs, this section provides detailed methodologies for key experiments.

VSMC Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow:

Proliferation_Workflow A 1. Seed VSMCs in 96-well plates and serum-starve for 24h B 2. Treat cells with varying concentrations of this compound A->B C 3. Add ³H-Thymidine for the final 4-6 hours of incubation B->C D 4. Harvest cells and lyse C->D E 5. Measure incorporated radioactivity using a scintillation counter D->E F 6. Analyze data and determine the effect on proliferation E->F

Caption: Workflow for VSMC proliferation assay using ³H-Thymidine incorporation.

Protocol:

  • Cell Culture: Culture rat or human aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed VSMCs into 96-well plates at a density of 5 x 10³ cells/well.

  • Synchronization: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free DMEM for 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

  • Treatment: Treat the synchronized cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in DMEM containing 0.5% FBS for 24 hours. Include a positive control (e.g., 10% FBS or a known mitogen like PDGF) and a vehicle control.

  • Labeling: Add 1 µCi/well of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting: Wash the cells twice with ice-cold PBS, followed by two washes with ice-cold 5% trichloroacetic acid (TCA) to precipitate DNA.

  • Lysis: Solubilize the precipitated DNA by adding 0.5 M NaOH to each well.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

VSMC Migration Assay (Boyden Chamber)

This assay assesses the chemotactic response of VSMCs to a chemoattractant.

Protocol:

  • Chamber Preparation: Use a modified Boyden chamber with a polycarbonate membrane (e.g., 8 µm pore size) separating the upper and lower wells. Coat the underside of the membrane with a suitable extracellular matrix protein like fibronectin (10 µg/mL) to promote cell attachment.

  • Cell Preparation: Harvest serum-starved VSMCs and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add DMEM containing various concentrations of this compound to the lower chamber. Include a positive control (e.g., PDGF, 20 ng/mL) and a negative control (serum-free DMEM).

    • Add 100 µL of the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., Giemsa or DAPI).

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

VSMC Contraction Assay (Isometric Tension Measurement)

This ex vivo method measures the contractile force generated by isolated vascular rings.

Protocol:

  • Tissue Preparation: Euthanize a rat or mouse and carefully dissect the thoracic aorta in ice-cold Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing KH buffer, maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).

  • Contraction Measurement: After washing out the KCl and allowing the rings to return to baseline tension, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl.

Conclusion

While the direct effects of this compound on vascular smooth muscle cells await dedicated investigation, the extensive research on other HETE isomers provides a robust roadmap for future studies. The signaling pathways, particularly the MAPK and PKC cascades, and the modulation of intracellular calcium, represent high-priority targets for elucidating the mechanisms of this compound action. The experimental protocols detailed in this guide offer standardized methods for quantifying the impact of this compound on VSMC proliferation, migration, and contraction. By applying these established techniques, researchers can begin to unravel the specific contributions of this compound to vascular physiology and pathophysiology, potentially identifying new therapeutic targets for cardiovascular diseases.

References

16-HETE's Role in Modulating Intracranial Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxyeicosatetraenoic acid (16-HETE), a cytochrome P450-derived metabolite of arachidonic acid, is emerging as a significant modulator of intracranial pressure (ICP), particularly in the context of ischemic brain injury. This technical guide synthesizes the current understanding of this compound's role in ICP regulation, focusing on its anti-inflammatory mechanisms. It provides an in-depth look at the experimental evidence, detailed protocols from key studies, and the putative signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in neurology, pharmacology, and drug development who are investigating novel therapeutic strategies for managing elevated intracranial pressure associated with conditions such as stroke.

Introduction: HETEs and the Cerebral Environment

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) and lipoxygenase enzymes.[1][2] These molecules are potent vasoactive and inflammatory mediators. While much of the research in the cerebral vasculature has focused on 20-HETE, a known vasoconstrictor that contributes to the autoregulation of cerebral blood flow,[3][4][5] recent evidence has highlighted a distinct and potentially therapeutic role for its regioisomer, this compound.

Elevated intracranial pressure is a critical medical condition that can arise from various neurological insults, including traumatic brain injury, stroke, and tumors.[6][7][8] An increase in ICP can lead to reduced cerebral perfusion, brain herniation, and severe neurological damage.[6][9] The pathophysiology of elevated ICP often involves an inflammatory cascade. Activated polymorphonuclear leukocytes (PMNs), a type of white blood cell, are thought to be significant contributors to the development of increased ICP following ischemic events.[10] 16(R)-HETE has been identified as a modulator of PMN function, suggesting a novel mechanism for controlling ICP.[10]

16(R)-HETE and its Effect on Intracranial Pressure: Experimental Evidence

The primary evidence for the role of 16(R)-HETE in suppressing intracranial pressure comes from a study utilizing a rabbit model of thromboembolic stroke. This research demonstrated that 16(R)-HETE significantly mitigates the rise in ICP following an embolic event.[10]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pivotal study on 16(R)-HETE and ICP.

Treatment GroupBaseline ICP (mmHg, mean ± SE)Final ICP at 7 hours (mmHg, mean ± SE)Change in ICP (mmHg)
16(R)-HETE7.7 ± 1.213.1 ± 2.7+5.4
Vehicle-Treated7.7 ± 0.915.8 ± 2.6+8.1
tPA-Treated7.6 ± 0.613.7 ± 2.1+6.1
16(R)-HETE + tPA8.6 ± 0.611.1 ± 1.2+2.5
Data sourced from Bednar et al., Neurosurgery, 2000.[10]

The data clearly indicates that the administration of 16(R)-HETE, both alone and in combination with tissue plasminogen activator (tPA), resulted in a smaller increase in intracranial pressure compared to the vehicle-treated group. The combination therapy showed the most profound effect, with no significant change in ICP over the 7-hour experimental period.[10]

Mechanism of Action: Anti-Inflammatory Signaling

The primary mechanism by which 16(R)-HETE is thought to modulate intracranial pressure is through its anti-inflammatory effects, specifically by inhibiting the activation and aggregation of polymorphonuclear leukocytes (PMNs).[10] In ischemic conditions like stroke, PMNs are recruited to the site of injury, where they can contribute to secondary damage, edema, and consequently, increased ICP.

Proposed Signaling Pathway

While the precise signaling cascade for this compound's anti-inflammatory action is not fully elucidated, a plausible pathway can be inferred from its observed effects on PMNs and the known mechanisms of leukocyte activation. 16(R)-HETE has been shown to selectively inhibit human PMN adhesion, aggregation, and the synthesis of leukotriene B4, a potent chemoattractant for neutrophils.[10] This suggests an upstream modulation of inflammatory signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Putative this compound Receptor PLC Phospholipase C (PLC) receptor->PLC Activates (?) HETE 16(R)-HETE HETE->receptor Binds PKC Protein Kinase C (PKC) PLC->PKC Activates NFkB_I IκBα PKC->NFkB_I Prevents Degradation of (?) LTB4 Inhibition of Leukotriene B4 Synthesis PKC->LTB4 Modulates pathways leading to NFkB NF-κB NFkB_I->NFkB Inhibits Transcription Inhibition of Pro-inflammatory Gene Transcription NFkB->Transcription Translocates to Nucleus Adhesion Inhibition of Adhesion Molecule Expression (e.g., ICAM-1) Transcription->Adhesion G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_treat Treatment Arms (n=4) cluster_analysis Analysis Phase A1 Anesthetize Rabbit A2 Surgical Preparation: - Femoral Cannulation - ICP Monitor Placement A1->A2 A3 Prepare Autologous Blood Clot A2->A3 B1 Induce Thromboembolic Stroke via Embolization B2 Randomized Treatment (Blinded) B1->B2 C1 16(R)-HETE Infusion B2->C1 C2 tPA Infusion B2->C2 C3 Combination Infusion B2->C3 C4 Vehicle Infusion B2->C4 D1 Continuous ICP and Blood Pressure Monitoring (7 hours) C1->D1 C2->D1 C3->D1 C4->D1 D2 Data Analysis: Compare ICP changes from baseline D1->D2

References

The Cellular Origins and Synthesis of 16-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, vascular function, and cancer biology. Understanding the cellular sources and the enzymatic machinery responsible for its production is critical for elucidating its biological roles and for the development of novel therapeutic strategies targeting its pathways. This technical guide provides a comprehensive overview of the cellular origins of this compound, the key enzymes involved in its synthesis, and the regulatory mechanisms that govern its production.

Cellular Sources of this compound

The production of this compound has been identified in several cell types, primarily those involved in inflammatory and immune responses.

  • Polymorphonuclear Leukocytes (PMNs): PMNs, particularly neutrophils, are a well-established source of this compound.[1] These cells are key players in the innate immune system, and upon activation by various stimuli, they release a plethora of inflammatory mediators, including this compound. The production of this compound by PMNs suggests its involvement in modulating inflammatory responses.

  • Platelets: Activated platelets, central to hemostasis and thrombosis, have also been shown to produce HETEs. While the focus has often been on 12-HETE, the enzymatic machinery present in platelets can contribute to the synthesis of other HETE isomers, including this compound, upon stimulation by agonists like thrombin or platelet-activating factor.[1]

  • Cancer Cells: Various cancer cell lines have been shown to produce HETEs, which can act as signaling molecules to promote tumor growth, angiogenesis, and metastasis. While research has often highlighted 12-HETE and 20-HETE, the expression of the necessary enzymatic machinery in cancer cells suggests they are also a potential source of this compound.

The Enzymatic Production of this compound

The synthesis of this compound from arachidonic acid is primarily catalyzed by a specific family of enzymes known as cytochrome P450 (CYP) monooxygenases.

The Cytochrome P450 Pathway

Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by CYP enzymes through their ω- and (ω-n)-hydroxylase activity. This pathway is distinct from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively.

The key CYP enzyme subfamilies implicated in the production of HETEs, including this compound, are the CYP4A and CYP4F families.[2]

  • CYP4F2: This is a prominent enzyme in the CYP4F subfamily and is considered a major contributor to the synthesis of 20-HETE in humans.[3][4][5][6] Given its role in ω- and (ω-1)-hydroxylation of fatty acids, CYP4F2 is strongly implicated in the production of this compound. Genetic variations in the CYP4F2 gene have been shown to alter 20-HETE production, suggesting a critical role for this enzyme in eicosanoid metabolism.[4][7]

  • CYP4A11: As a member of the CYP4A subfamily, CYP4A11 is another key enzyme in the ω-hydroxylation of arachidonic acid to form 20-HETE.[5][8][9] Its involvement in the synthesis of other (ω-n)-hydroxylated fatty acids makes it a likely candidate for this compound production.[2]

The enzymatic reaction involves the insertion of an oxygen atom at the 16th carbon position of the arachidonic acid molecule, leading to the formation of this compound.

Quantitative Data on this compound Production

Quantitative data for this compound production is often presented in the context of broader eicosanoid profiling. The levels can vary significantly depending on the cell type, the stimulus, and the analytical method used. The following table summarizes representative quantitative data for HETE production, with the understanding that specific values for this compound may vary.

Cell TypeStimulusHETE Isomer(s)Concentration/AmountReference
Rabbit PMNsCalcium ionophore, Thrombin, Platelet-activating factorThis compound, 20-HETEReleased[1]
Human Renal MicrosomesArachidonic Acid20-HETEIC50 for HET0016 inhibition: 8.9±2.7 nM[10]
Human Liver MicrosomesArachidonic Acid20-HETEIC50 for sesamin inhibition: <20 µmol/L[3]
R15L cellsArachidonic Acid (10 µM)15(S)-HETE~18 pmol/10^6 cells (at 1h)[11]
Human Serum-15(S)-HETE42.75 ± 5.2 ng/ml[12]
Human Serum-15(R)-HETE12.74 ± 1.2 ng/ml[12]

Experimental Protocols

Protocol for Cellular Extraction of this compound

This protocol outlines the general steps for extracting this compound from cultured cells for subsequent analysis by LC-MS/MS.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C)

  • Liquid nitrogen (optional)

Procedure:

  • Cell Culture: Grow adherent cells to the desired confluency in culture dishes.

  • Washing: Aspirate the cell culture medium. Wash the cells twice with ice-cold PBS to remove any remaining media.

  • Metabolism Quenching: To halt enzymatic activity, either:

    • Option A (Direct Lysis): Immediately add ice-cold methanol to the culture dish.

    • Option B (Snap Freezing): Add liquid nitrogen directly to the dish to snap-freeze the cells, followed by the addition of ice-cold methanol.[13]

  • Cell Lysis and Collection: Use a cell scraper to detach the cells in the presence of methanol. Collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-30 minutes at 4°C to pellet cell debris.[13]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites including this compound, to a new clean tube.

  • Storage: Store the extracted sample at -80°C until analysis.

Protocol for CYP4F2 Activity Assay

This protocol describes a method to measure the enzymatic activity of CYP4F2 by quantifying the formation of its hydroxylated products.

Materials:

  • Human liver microsomes (HLMs) or recombinant CYP4F2

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Arachidonic acid (substrate)

  • NADPH (cofactor)

  • Internal standard (e.g., deuterated HETE)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HLMs or recombinant CYP4F2 in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add arachidonic acid to the mixture to initiate the enzymatic reaction.

  • Cofactor Addition: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as an acidic solution or a cold organic solvent.

  • Internal Standard Addition: Add a known amount of an internal standard for quantitative analysis.

  • Extraction: Extract the metabolites using an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases.

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis to quantify the amount of this compound produced.

Protocol for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase column

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Reconstitute the dried cell extracts in the initial mobile phase composition.

  • Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the analytes. The specific gradient will need to be optimized for the separation of HETE isomers.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Set specific precursor-to-product ion transitions for this compound and the internal standard. For HETEs, the precursor ion is typically [M-H]⁻ at m/z 319.2. Product ions will be specific fragments generated by collision-induced dissociation.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Signaling Pathways

While the specific signaling pathways of this compound are not as extensively characterized as those of 20-HETE, it is hypothesized to act through similar mechanisms, including activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Visualizations of Signaling Pathways and Workflows

Arachidonic_Acid_Metabolism cluster_0 Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA₂ Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1/2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX CYP450 CYP4F/4A Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes HETEs This compound, 20-HETE, etc. CYP450->HETEs

Figure 1. Overview of Arachidonic Acid Metabolism Pathways.

Experimental_Workflow_16HETE_Quantification Cell_Culture 1. Cell Culture (e.g., PMNs) Stimulation 2. Stimulation (e.g., PMA, LPS) Cell_Culture->Stimulation Extraction 3. Metabolite Extraction (Methanol Lysis) Stimulation->Extraction Centrifugation 4. Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis 6. LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LC_MS_Analysis Data_Analysis 7. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Figure 2. Experimental Workflow for this compound Quantification.

HETE_Signaling_Pathway cluster_0 HETE This compound GPCR GPCR HETE->GPCR G_Protein Gαβγ GPCR->G_Protein PLC PLC G_Protein->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC DAG->PKC Ca_Release->PKC MAPK_Cascade MAPK Cascade (Raf → MEK → ERK) PKC->MAPK_Cascade NFkB_Pathway IKK Complex PKC->NFkB_Pathway ERK p-ERK MAPK_Cascade->ERK Nucleus Nucleus ERK->Nucleus NFkB_Pathway->IkB P IkB->NFkB NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Figure 3. Hypothesized this compound Signaling Pathway.

Conclusion

This compound is an important arachidonic acid metabolite with diverse biological activities. Its production is primarily localized to inflammatory cells and is dependent on the activity of cytochrome P450 enzymes, particularly from the CYP4F and CYP4A subfamilies. The detailed understanding of its cellular sources, biosynthesis, and signaling pathways is crucial for the development of targeted therapies for a range of diseases where this lipid mediator plays a significant role. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the complex biology of this compound.

References

Identifying the Receptor for 16-HETE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Core Topic: Receptor Identification for 16-hydroxyeicosatetraenoic acid (16-HETE) Audience: Researchers, scientists, and drug development professionals. Last Updated: November 20, 2025

Executive Summary

16-hydroxyeicosatetraenoic acid (this compound) is a cytochrome P450-derived metabolite of arachidonic acid with known biological activities, including the modulation of inflammatory responses. However, to date, a specific, dedicated receptor for this compound has not been definitively identified, and it remains an "orphan" ligand. The current body of research strongly suggests that G protein-coupled receptors (GPCRs) are the likely class of receptors for eicosanoids.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the receptor for this compound. Due to the lack of a deorphanized receptor for this compound, this guide will focus on the most promising candidate receptor, GPR75, which has been identified as the receptor for the structurally similar molecule, 20-HETE. This guide will detail the signaling pathways of the 20-HETE/GPR75 axis, present quantitative data for this interaction, and provide detailed experimental protocols that can be adapted for the identification of the this compound receptor.

The "Orphan" Status of the this compound Receptor

Despite its recognized biological effects, a dedicated receptor for this compound has not been identified. The search for its receptor is an active area of research, with several G protein-coupled receptors (GPCRs) being considered potential candidates due to their role in mediating the effects of other eicosanoids. The lack of a known receptor hinders the full understanding of this compound's mechanism of action and the development of targeted therapeutics.

GPR75: The Receptor for 20-HETE and a Prime Candidate for this compound

The most significant progress in identifying receptors for ω-hydroxylated HETEs has been the deorphanization of GPR75 as a high-affinity receptor for 20-HETE. Given the structural similarity between this compound and 20-HETE, GPR75 stands as the most plausible candidate receptor for this compound. However, direct binding studies of this compound to GPR75 are currently lacking in the published literature.

Quantitative Data for the 20-HETE/GPR75 Interaction

The following table summarizes the key quantitative parameters for the interaction between 20-HETE and GPR75. These values serve as a benchmark for potential studies on this compound.

ParameterValueMethodReference
Binding Affinity (Kd) 1.56 x 10⁻¹⁰ MSurface Plasmon Resonance (SPR)[1][2]
EC₅₀ (β-arrestin recruitment) LogEC₅₀ of -12.15 MPRESTO-Tango β-arrestin recruitment assay[1]

Signaling Pathways of the 20-HETE/GPR75 Axis

Activation of GPR75 by 20-HETE initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. Understanding these pathways is crucial for designing functional assays to screen for this compound receptor activity.

The binding of 20-HETE to GPR75 leads to the dissociation of the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). Furthermore, 20-HETE binding to GPR75 has been shown to induce the recruitment of β-arrestin.

GPR75_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds Gaq Gαq/11 GPR75->Gaq Activates beta_arrestin β-arrestin Recruitment GPR75->beta_arrestin PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream beta_arrestin->Downstream

Figure 1: Signaling pathway of the 20-HETE/GPR75 axis.

Experimental Protocols for Receptor Identification

The deorphanization of a receptor for this compound will require a multi-faceted approach, combining binding assays, functional assays, and molecular biology techniques. The following are detailed methodologies adapted from successful GPCR deorphanization studies, particularly those involving lipid ligands.

Experimental Workflow for this compound Receptor Deorphanization

A logical workflow for identifying the receptor for this compound would involve screening a library of orphan GPCRs, followed by validation of candidate receptors through a series of binding and functional assays.

Deorphanization_Workflow Start Start: Orphan GPCR Library Screening High-Throughput Screening (e.g., Calcium Mobilization, β-arrestin Assay) Start->Screening Hits Identify 'Hit' Receptors Screening->Hits Binding_Assay Binding Affinity Determination (e.g., Surface Plasmon Resonance, Radioligand Binding) Hits->Binding_Assay Functional_Assay Functional Characterization (e.g., cAMP, IP-1 Accumulation) Hits->Functional_Assay Knockdown Receptor Knockdown/Knockout (siRNA, CRISPR) Binding_Assay->Knockdown Functional_Assay->Knockdown Validation Validate Physiological Role Knockdown->Validation

Figure 2: A proposed experimental workflow for the deorphanization of the this compound receptor.

Detailed Methodologies

SPR is a powerful technique for measuring the real-time binding kinetics and affinity of a ligand to its receptor without the need for labeling.

  • Immobilization of the Receptor:

    • Recombinantly express and purify the candidate GPCR (e.g., GPR75).

    • Solubilize the purified receptor in a suitable detergent (e.g., DDM/CHS).

    • Immobilize the receptor onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a running buffer containing a low concentration of the same detergent used for solubilization.

    • Inject the this compound solutions over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to determine the association and dissociation rates.

    • Regenerate the sensor surface between injections using a high salt buffer.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd).

This cell-based functional assay measures the recruitment of β-arrestin to an activated GPCR, a common step in GPCR signaling and desensitization.

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) that stably expresses a β-arrestin-enzyme fragment fusion protein.

    • Transiently or stably transfect these cells with a construct encoding the candidate GPCR fused to the complementary enzyme fragment (e.g., ProLink™ tag).

  • Assay Procedure:

    • Plate the transfected cells in a 384-well plate and incubate overnight.

    • Add varying concentrations of this compound to the cells.

    • Incubate for 1-2 hours to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents, which contain the substrate for the complemented enzyme.

    • Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

    • Plot the signal as a function of this compound concentration to determine the EC₅₀.

This assay is suitable for detecting the activation of Gαq-coupled GPCRs, which lead to an increase in intracellular calcium.

  • Cell Preparation:

    • Load cells expressing the candidate GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement:

    • Measure the baseline fluorescence of the cells.

    • Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader or microscope.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration, suggesting Gαq pathway activation.

Future Directions and Conclusion

The identification of the receptor for this compound is a critical next step in understanding its physiological and pathological roles. The experimental approaches outlined in this guide, which have been successfully used to deorphanize other lipid-activated GPCRs, provide a clear roadmap for future research.

The primary focus should be on systematically screening orphan GPCRs, with GPR75 being a high-priority candidate for initial investigation. Competitive binding studies with 20-HETE and other HETE isomers will be crucial in determining the ligand specificity of GPR75 and its potential role as a this compound receptor.

The successful identification of the this compound receptor will not only elucidate its mechanism of action but also open up new avenues for the development of novel therapeutic agents targeting inflammatory and other diseases where this compound is implicated.

References

Methodological & Application

Quantification of 16-HETE in Biological Samples Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] As an eicosanoid, this compound is involved in various physiological and pathological processes, including inflammation and the modulation of vascular tone.[1][2] Specifically, it has been identified as a modulator of polymorphonuclear leukocyte (PMN) function, where it can inhibit adhesion and aggregation.[3] Given its role in cellular signaling and disease, the accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for advancing research in areas like inflammation, cardiovascular disease, and oncology.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of eicosanoids due to its high sensitivity, specificity, and robustness.[4][5] This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Signaling Pathway of this compound

This compound is synthesized from arachidonic acid, which is released from the cell membrane by phospholipases. The hydroxylation of arachidonic acid at the C-16 position is catalyzed by cytochrome P450 enzymes.[1][2] Once formed, this compound can exert its biological effects, such as modulating the activity of inflammatory cells like neutrophils.[3]

This compound Signaling Pathway membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA Phospholipase A2 HETE_16 This compound AA->HETE_16 Cytochrome P450 (CYP) effects Biological Effects (e.g., Modulation of PMN function) HETE_16->effects

Caption: Biosynthesis and downstream effects of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of this compound from a biological matrix (e.g., plasma).

Materials and Reagents
  • This compound analytical standard

  • This compound-d8 (or other suitable deuterated internal standard)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • 96-well collection plates

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for purifying and concentrating analytes from complex biological matrices.[6][7]

  • Sample Thawing: Thaw biological samples (e.g., 200 µL plasma) on ice.

  • Internal Standard Spiking: Add the internal standard (e.g., 10 µL of this compound-d8 solution) to each sample, vortex briefly.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube or 96-well plate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% methanol in water with 0.1% formic acid).

Sample Preparation Workflow start Biological Sample is_spike Spike with Internal Standard start->is_spike ppt Protein Precipitation is_spike->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe wash Wash SPE Cartridge spe->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for the extraction of this compound from biological samples.

LC-MS/MS Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)[5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Gradient Program:

Time (min)% Mobile Phase B
0.040
1.040
10.085
12.098
14.098
14.140
16.040
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 400°C

  • Capillary Voltage: -3.5 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound319.2219.1-20
This compound-d8 (IS)327.2226.1-20

Note: The optimal collision energy should be determined empirically for the specific instrument used.

Quantitative Data Summary

The performance of the LC-MS/MS method should be evaluated through a validation process that assesses linearity, sensitivity, accuracy, and precision.[8][9][10] The following table summarizes typical performance characteristics for the quantification of HETEs in biological matrices.

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Calibration Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% Bias) ± 15%
Inter-day Accuracy (% Bias) ± 15%
Matrix Effect 85 - 115%
Recovery > 80%

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of this compound in biological samples using LC-MS/MS. The described methodology, including solid-phase extraction for sample cleanup and a robust LC-MS/MS method, allows for the reliable measurement of this important lipid mediator. The validation of this method according to established guidelines will ensure high-quality data for researchers in various fields, contributing to a better understanding of the role of this compound in health and disease.

References

Cell-based Assays for Studying 16-HETE Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a cytochrome P450-derived metabolite of arachidonic acid that has emerged as a significant bioactive lipid mediator. It is known to modulate various physiological and pathological processes, including inflammation and cellular signaling. Notably, 16(R)-HETE has been shown to selectively inhibit the adhesion and aggregation of human polymorphonuclear leukocytes (neutrophils), suggesting its potential as a therapeutic agent in inflammatory conditions.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the biological activity of this compound.

Key Biological Activities and Signaling Pathways

While the specific receptor for this compound is not yet definitively identified, its biological activities are thought to be mediated through G-protein coupled receptors (GPCRs), similar to other HETE isomers. For instance, the structurally related 12(S)-HETE has been shown to act via the GPCR GPR31, leading to the activation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways.[3] It is hypothesized that this compound may utilize similar signaling mechanisms to exert its effects on cell function.

Hypothetical this compound Signaling Pathway

16-HETE_Signaling_Pathway This compound This compound GPCR GPCR (e.g., GPR31?) This compound->GPCR G_protein G-protein GPCR->G_protein Activation PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Release PKC PKC DAG->PKC Ca_influx Ca_ER->Ca_influx MEK MEK PKC->MEK IKK IKK PKC->IKK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Migration) Nucleus->Gene_Expression

Caption: Hypothetical this compound signaling cascade.

Cell-Based Assays for this compound Activity

This section details protocols for key cell-based assays to characterize the effects of this compound on cellular functions.

Cell Proliferation Assay (MTT Assay)

Application: To determine the effect of this compound on the proliferation and viability of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

G A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) and allow to adhere overnight. B 2. Treat cells with various concentrations of this compound (e.g., 0.1 nM - 10 µM) for 24-72h. A->B C 3. Add MTT solution (5 mg/mL) to each well and incubate for 4h at 37°C. B->C D 4. Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve formazan crystals. C->D E 5. Read absorbance at 570 nm using a microplate reader. D->E

Caption: MTT Cell Proliferation Assay Workflow.

Data Presentation:

Quantitative data should be summarized to show the dose-dependent effect of this compound on cell proliferation. The results are typically expressed as a percentage of the vehicle-treated control.

This compound ConcentrationCell Viability (% of Control)Standard Deviation
Vehicle (0 µM)100± 5.2
0.01 µM105.3± 6.1
0.1 µM115.8± 7.3
1 µM125.2± 8.5
10 µM110.4± 6.8

Note: The data presented are hypothetical and serve as an example. Actual results may vary depending on the cell type and experimental conditions.

Cell Migration Assay (Transwell Assay)

Application: To assess the chemotactic effect of this compound on cell migration.

Principle: The Transwell assay, or Boyden chamber assay, uses a chamber with a porous membrane to separate a lower compartment containing a chemoattractant from an upper compartment containing the cells. Cells that migrate through the pores in response to the chemoattractant can be stained and quantified.

Experimental Protocol:

G A 1. Place Transwell inserts (e.g., 8 µm pores) in a 24-well plate. B 2. Add chemoattractant (this compound) in serum-free media to the lower chamber. A->B C 3. Seed cells in serum-free media in the upper chamber of the insert. B->C D 4. Incubate for an appropriate time (e.g., 6-24h) to allow for cell migration. C->D E 5. Remove non-migrated cells from the upper surface of the membrane. D->E F 6. Fix and stain migrated cells on the lower surface of the membrane (e.g., with Crystal Violet). E->F G 7. Count migrated cells under a microscope or elute the stain and measure absorbance. F->G

Caption: Transwell Cell Migration Assay Workflow.

Data Presentation:

The number of migrated cells is counted in several fields of view, and the average is calculated. Results are often presented as the fold change in migration compared to the vehicle control.

This compound ConcentrationMigrated Cells (per field)Fold Change vs. ControlStandard Deviation
Vehicle (0 µM)501.0± 8
0.1 µM1202.4± 15
1 µM2505.0± 25
10 µM1803.6± 20

Note: The data presented are hypothetical and serve as an example. Actual results may vary depending on the cell type and experimental conditions.

Angiogenesis Assay (Tube Formation Assay)

Application: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Principle: When cultured on a basement membrane extract (such as Matrigel), endothelial cells differentiate and form a network of tube-like structures. The extent of tube formation can be quantified by measuring parameters like total tube length and the number of branch points.

Experimental Protocol:

G A 1. Coat wells of a 96-well plate with basement membrane extract (e.g., Matrigel) and allow it to solidify. B 2. Seed endothelial cells (e.g., HUVECs) onto the gel in media containing different concentrations of this compound. A->B C 3. Incubate for 4-18 hours to allow tube formation. B->C D 4. Stain cells with Calcein AM (optional) for fluorescent visualization. C->D E 5. Capture images using a microscope. D->E F 6. Quantify tube formation (e.g., total tube length, number of branch points) using image analysis software. E->F

Caption: Tube Formation Assay Workflow.

Data Presentation:

Quantitative analysis of tube formation provides a measure of the pro- or anti-angiogenic potential of this compound.

This compound ConcentrationTotal Tube Length (µm)Number of Branch PointsStandard Deviation (Length)
Vehicle (0 µM)500060± 450
0.1 µM750090± 600
1 µM12000150± 950
10 µM8000100± 700

Note: The data presented are hypothetical and serve as an example. Actual results may vary depending on the cell type and experimental conditions.

Intracellular Calcium Mobilization Assay

Application: To measure changes in intracellular calcium concentration in response to this compound stimulation.

Principle: This assay uses a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) that can be loaded into cells. Upon binding to calcium, the fluorescence properties of the dye change, allowing for the real-time measurement of intracellular calcium levels using a fluorescence plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium.

Experimental Protocol:

G A 1. Seed cells in a black, clear-bottom 96-well plate and grow to confluence. B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. A->B C 3. Incubate to allow for de-esterification of the dye. B->C D 4. Measure baseline fluorescence using a fluorescence plate reader. C->D E 5. Add this compound at various concentrations and immediately begin kinetic reading of fluorescence intensity. D->E F 6. Analyze the change in fluorescence over time to determine the calcium response. E->F

Caption: Intracellular Calcium Mobilization Assay Workflow.

Data Presentation:

The change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) is plotted against time to visualize the calcium transient. The peak response can be used for dose-response analysis.

This compound ConcentrationPeak Fluorescence Intensity (Arbitrary Units)Time to Peak (seconds)Standard Deviation (Intensity)
Vehicle (0 µM)100-± 10
0.1 µM35030± 25
1 µM80025± 50
10 µM60028± 40

Note: The data presented are hypothetical and serve as an example. Actual results may vary depending on the cell type and experimental conditions.

NF-κB Activation Assay (p65 Nuclear Translocation)

Application: To determine if this compound induces the activation of the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit.

Principle: In resting cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus, where it regulates gene expression. This translocation can be visualized by immunofluorescence microscopy or quantified by western blotting of nuclear and cytoplasmic fractions.

Experimental Protocol (Immunofluorescence):

G A 1. Seed cells on coverslips in a 24-well plate and allow to adhere. B 2. Treat cells with this compound for a specified time (e.g., 30-60 min). A->B C 3. Fix and permeabilize the cells. B->C D 4. Incubate with a primary antibody against NF-κB p65. C->D E 5. Incubate with a fluorescently labeled secondary antibody. D->E F 6. Counterstain nuclei with DAPI. E->F G 7. Mount coverslips and visualize under a fluorescence microscope. F->G H 8. Quantify the percentage of cells with nuclear p65 staining. G->H

Caption: NF-κB p65 Nuclear Translocation Assay (IF) Workflow.

Data Presentation:

The percentage of cells showing nuclear translocation of p65 is determined by counting at least 100 cells per condition. For western blot analysis, the relative band intensity of p65 in the nuclear fraction is quantified.

This compound ConcentrationCells with Nuclear p65 (%)Standard Deviation
Vehicle (0 µM)5± 2
0.1 µM30± 5
1 µM75± 8
10 µM60± 7

Note: The data presented are hypothetical and serve as an example. Actual results may vary depending on the cell type and experimental conditions.

Conclusion

The cell-based assays described in these application notes provide a robust framework for investigating the diverse biological activities of this compound. By employing these detailed protocols, researchers can elucidate the mechanisms of action of this compound and explore its therapeutic potential in various disease models. The provided hypothetical data and signaling pathways serve as a guide for experimental design and data interpretation. It is recommended to optimize the assay conditions for each specific cell type and experimental setup.

References

Application Notes and Protocols: In Vitro Modeling of Hydroxyeicosatetraenoic Acid (HETE) Effects on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is 16-HETE, the available scientific literature provides limited specific data on its effects on endothelial cells in an angiogenic context. The following application notes and protocols are primarily based on the well-documented effects of a closely related and extensively studied hydroxyeicosatetraenoic acid, 20-HETE. The methodologies and signaling pathways described are likely applicable to the study of other HETEs, including this compound, but would require experimental validation.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are products of arachidonic acid metabolism and act as important signaling molecules in the vascular system. Among them, 20-HETE has been identified as a significant regulator of endothelial cell function, playing a crucial role in processes such as angiogenesis, inflammation, and the modulation of vascular tone.[1][2] Understanding the in vitro effects of HETEs on endothelial cells is critical for elucidating their role in vascular biology and for the development of novel therapeutics targeting pathways involved in cardiovascular diseases and cancer.

This document provides detailed protocols for establishing an in vitro model to study the effects of HETEs on endothelial cells, focusing on key angiogenic processes: proliferation, migration, and tube formation.

Data Presentation: Quantitative Effects of 20-HETE on Endothelial Cells

The following tables summarize the typical quantitative effects of 20-HETE on endothelial cell functions as reported in the literature. These values can serve as a reference for expected outcomes when studying HETE compounds.

Table 1: Effect of 20-HETE on Endothelial Cell Proliferation

ParameterTreatmentFold Change vs. ControlKey Signaling Molecules
Cell Number20-HETEIncreasedVEGF, VEGFR2, MAPK[3]
DNA Synthesis20-HETEIncreasedPI3K/Akt, ROS[1][3]

Table 2: Effect of 20-HETE on Endothelial Cell Migration

AssayTreatment% Increase in MigrationKey Signaling Molecules
Boyden Chamber20-HETE34-58% (in vascular smooth muscle cells, similar pathways expected in endothelial cells)MEK, PI3K[4]
Wound Healing20-HETEIncreasedc-Src, EGFR, MAPK, PI3K/Akt[5]

Table 3: Effect of 20-HETE on Endothelial Cell Tube Formation

ParameterTreatmentObservationKey Signaling Molecules
Total Tube Length20-HETEIncreasedHIF-1α, VEGF[6]
Number of Branch Points20-HETEIncreasedROS, PI3K/Akt[1]

Mandatory Visualizations

Signaling Pathway of HETE in Endothelial Cells

HETE_Signaling HETE HETE (e.g., 20-HETE) GPCR GPR75 HETE->GPCR Binds NADPH_Oxidase NADPH Oxidase HETE->NADPH_Oxidase Activates PLC PLC GPCR->PLC cSrc c-Src GPCR->cSrc EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK cSrc->EGFR Transactivates Akt Akt PI3K->Akt eNOS_uncoupling eNOS Uncoupling Akt->eNOS_uncoupling Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration HIF1a HIF-1α MAPK->HIF1a MAPK->Proliferation MAPK->Migration ROS ROS NADPH_Oxidase->ROS ROS->HIF1a Endo_Dysfunction Endothelial Dysfunction ROS->Endo_Dysfunction eNOS_uncoupling->ROS Increases eNOS_uncoupling->Endo_Dysfunction Leads to VEGF VEGF Expression HIF1a->VEGF VEGF->Proliferation VEGF->Migration Tube_Formation Tube Formation (Angiogenesis) VEGF->Tube_Formation Experimental_Workflow Start Start: Culture Endothelial Cells (e.g., HUVECs) Treatment Treat cells with this compound (or other HETEs) and controls Start->Treatment Assays Perform In Vitro Assays Treatment->Assays Proliferation Proliferation Assay (e.g., BrdU, MTT) Assays->Proliferation Migration Migration Assay (e.g., Transwell, Wound Healing) Assays->Migration Tube_Formation Tube Formation Assay (on Matrigel) Assays->Tube_Formation Data_Collection Data Collection & Analysis Proliferation->Data_Collection Migration->Data_Collection Tube_Formation->Data_Collection Quant_Proliferation Quantify cell number/ DNA synthesis Data_Collection->Quant_Proliferation Quant_Migration Count migrated cells/ Measure wound closure Data_Collection->Quant_Migration Quant_Tube Measure tube length/ branch points Data_Collection->Quant_Tube Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Quant_Proliferation->Signaling_Analysis Quant_Migration->Signaling_Analysis Quant_Tube->Signaling_Analysis Conclusion Conclusion: Determine effects of this compound on endothelial cells Signaling_Analysis->Conclusion

References

Application Notes and Protocols for 16-HETE Treatment in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids, which are known to be potent lipid mediators involved in a variety of physiological and pathological processes. Emerging research indicates that this compound plays a role in modulating cellular functions, including inflammation, cell adhesion, and potentially cell proliferation and migration.[1][2] These application notes provide a comprehensive guide for the treatment of cultured cells with this compound, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound on various cellular processes. These tables are intended to serve as a template for presenting experimental findings in a clear and structured manner.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (nM)Incubation Time (h)Cell Viability (% of Control)
HUVEC0 (Vehicle)24100 ± 4.5
12498 ± 5.1
102495 ± 3.8
1002489 ± 4.2*
10002475 ± 5.5**
MCF-70 (Vehicle)48100 ± 3.9
1048102 ± 4.1
10048105 ± 3.5
10004898 ± 4.8

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Cell Proliferation (BrdU Assay)

Cell LineThis compound Concentration (nM)Incubation Time (h)Proliferation Index (Fold Change)
A5490 (Vehicle)481.00 ± 0.12
10481.15 ± 0.15
100481.35 ± 0.21
500481.28 ± 0.18

*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.

Table 3: Effect of this compound on Cell Migration (Wound Healing Assay)

Cell LineThis compound Concentration (nM)Time (h)Wound Closure (%)
MDA-MB-2310 (Vehicle)2445 ± 5.2
502468 ± 6.1*
1002485 ± 7.3**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 4: Effect of this compound on Inflammatory Gene Expression (qPCR)

GeneCell LineThis compound Concentration (nM)Incubation Time (h)Fold Change in mRNA Expression
IL-6HUVEC0 (Vehicle)61.0 ± 0.2
10063.5 ± 0.5**
TNF-αRAW 264.70 (Vehicle)41.0 ± 0.3
10042.8 ± 0.4*

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflows

Putative this compound Signaling Pathway

While the precise signaling cascade initiated by this compound is still under investigation, evidence from related HETE compounds suggests the involvement of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. The following diagram illustrates a putative signaling pathway for this compound.

16-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor (GPCR?) This compound->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates Ras Ras PKC->Ras activates MKK47 MKK4/7 PKC->MKK47 may activate MKK36 MKK3/6 PKC->MKK36 may activate Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK JNK MKK47->JNK JNK->AP1 p38 p38 MKK36->p38 NFkB NF-κB p38->NFkB Gene Gene Expression (e.g., IL-6, TNF-α) AP1->Gene NFkB->Gene

Caption: Putative signaling pathway of this compound.

Experimental Workflow for this compound Treatment

The following diagram outlines a typical experimental workflow for treating cultured cells with this compound and subsequently analyzing the effects.

16-HETE_Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HUVEC, MCF-7) start->cell_culture treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->treatment assays 3. Perform Cellular Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability proliferation Cell Proliferation (BrdU Assay) assays->proliferation migration Cell Migration (Wound Healing/Transwell) assays->migration western Protein Analysis (Western Blot for p-ERK, p-JNK) assays->western qpcr Gene Expression (qPCR for IL-6, TNF-α) assays->qpcr data_analysis 4. Data Analysis viability->data_analysis proliferation->data_analysis migration->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound treatment.

Experimental Protocols

Cell Culture and this compound Preparation

1.1. Cell Culture

  • Culture cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 70-80% confluency.

1.2. Preparation of this compound Stock Solution

  • This compound is typically supplied in an organic solvent like ethanol or methyl acetate.

  • Prepare a high-concentration stock solution (e.g., 1 mM) in the appropriate solvent.

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. Preparation of Working Solutions

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) and include a vehicle control (medium with the same concentration of solvent) in all experiments.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)
  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Four hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.

  • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) according to the manufacturer's instructions.

  • Add the substrate and measure the colorimetric or fluorometric signal using a microplate reader.

  • Express the results as a fold change in proliferation compared to the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh low-serum medium containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours) using a microscope.

  • Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

Western Blotting for MAPK Activation
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment.

  • Treat the cells with this compound or vehicle for a short duration (e.g., 5, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
  • Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 2, 4, 6, 24 hours).

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.

References

Application Notes and Protocols for Neutrophil Adhesion Assay with 16-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil adhesion to the vascular endothelium is a critical initiating step in the inflammatory response. Uncontrolled neutrophil adhesion and subsequent transmigration contribute to the pathogenesis of various inflammatory diseases. 16-Hydroxyeicosatetraenoic acid (16-HETE), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a potential endogenous modulator of inflammation. Analogs of this compound have been shown to inhibit neutrophil adhesion and aggregation, suggesting its therapeutic potential in inflammatory and thromboembolic conditions[1]. This document provides a detailed protocol for an in vitro neutrophil adhesion assay to investigate the effects of this compound on neutrophil adhesion to endothelial cells.

Proposed Signaling Pathway of this compound in Neutrophils

While the precise signaling pathway of this compound in neutrophils is not fully elucidated, based on the known mechanisms of other hydroxyeicosatetraenoic acids (HETEs) and the general principles of neutrophil activation, a putative signaling pathway can be proposed. It is hypothesized that this compound, upon interacting with a specific G-protein coupled receptor (GPCR) on the neutrophil surface, initiates a signaling cascade that ultimately interferes with the activation of integrins, the key adhesion molecules on neutrophils. This interference may involve the modulation of inside-out signaling pathways that are crucial for the conformational changes in integrins required for firm adhesion to the endothelium.

Caption: Proposed signaling pathway for this compound in inhibiting neutrophil adhesion.

Experimental Protocols

This section details the necessary protocols for conducting a neutrophil adhesion assay with this compound. The overall workflow is depicted in the diagram below.

experimental_workflow start Start step1 1. Culture Endothelial Cells (e.g., HUVECs) start->step1 step2 2. Isolate Human Neutrophils start->step2 end End step3 3. Activate Endothelial Cells (e.g., with TNF-α) step1->step3 step4 4. Pre-treat Neutrophils with this compound step2->step4 step5 5. Co-culture Neutrophils with Endothelial Monolayer step3->step5 step4->step5 step6 6. Wash and Quantify Adherent Neutrophils step5->step6 step7 7. Data Analysis step6->step7 step7->end

Caption: Experimental workflow for the neutrophil adhesion assay with this compound.

Protocol 1: Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
  • Thawing and Seeding:

    • Rapidly thaw a cryovial of HUVECs in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of complete endothelial cell growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed onto a gelatin-coated T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance:

    • Change the medium every 2-3 days until the cells reach 80-90% confluency.

    • Passage the cells using a trypsin-EDTA solution when confluent. For the adhesion assay, HUVECs are typically used between passages 2 and 6.

  • Seeding for Adhesion Assay:

    • Seed HUVECs onto gelatin-coated 96-well or 48-well plates at a density that will form a confluent monolayer on the day of the experiment (e.g., 1-2 x 10⁴ cells/well for a 96-well plate).

Protocol 2: Isolation of Human Neutrophils

This protocol should be performed with fresh human blood from healthy donors who have provided informed consent.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Density Gradient Centrifugation:

    • Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep) in a conical tube.

    • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • Separation of Layers: After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the red blood cell pellet.

  • Neutrophil Collection and Red Blood Cell Lysis:

    • Carefully aspirate and discard the upper layers.

    • Collect the neutrophil-rich layer and transfer it to a new conical tube.

    • To remove contaminating red blood cells, perform a hypotonic lysis by adding sterile, cold water for 30 seconds, followed by the addition of an equal volume of 2X concentrated phosphate-buffered saline (PBS) to restore isotonicity.

  • Washing and Resuspension:

    • Wash the neutrophil pellet twice with calcium and magnesium-free PBS.

    • Centrifuge at 300 x g for 5 minutes between washes.

    • Resuspend the final neutrophil pellet in an appropriate buffer (e.g., HBSS with Ca²⁺/Mg²⁺) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.

Protocol 3: Neutrophil Adhesion Assay
  • Activation of Endothelial Cells:

    • On the day of the assay, treat the confluent HUVEC monolayer with a pro-inflammatory stimulus to upregulate the expression of adhesion molecules. A common stimulus is Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10-20 ng/mL for 4-6 hours at 37°C.

  • Labeling of Neutrophils (Optional but Recommended for Quantification):

    • For fluorescent quantification, label the isolated neutrophils with a fluorescent dye such as Calcein-AM.

    • Incubate neutrophils (1 x 10⁶ cells/mL) with 1 µM Calcein-AM for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess dye.

    • Resuspend the labeled neutrophils in an appropriate assay buffer.

  • Treatment of Neutrophils with this compound:

    • Pre-incubate the labeled neutrophils with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes) at 37°C. A vehicle control (e.g., ethanol or DMSO, depending on the solvent for this compound) should be included.

    • Note: The optimal concentration of this compound should be determined empirically through a dose-response experiment. Based on studies with similar compounds, a starting range of 10 nM to 10 µM is suggested.

  • Co-incubation and Adhesion:

    • Wash the TNF-α-activated HUVEC monolayer with assay buffer.

    • Add the this compound-treated (or vehicle-treated) neutrophils to the HUVEC monolayer at a density of approximately 1-2 x 10⁵ cells per well (for a 96-well plate).

    • Incubate for 20-30 minutes at 37°C to allow for adhesion.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent neutrophils.

    • Quantify the number of adherent neutrophils.

      • For fluorescently labeled cells: Read the fluorescence in each well using a fluorescence plate reader. The percentage of adhesion can be calculated relative to the fluorescence of the total number of neutrophils added.

      • For unlabeled cells: The adherent cells can be fixed, stained (e.g., with crystal violet), and the absorbance measured. Alternatively, manual counting under a microscope can be performed.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format. An example table is provided below.

Treatment GroupThis compound ConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Adhesion% Inhibition
Untreated Control00%
Vehicle Control0
This compound10 nM
This compound100 nM
This compound1 µM
This compound10 µM

Data Analysis:

  • Calculate the percentage of adhesion for each condition relative to the total number of neutrophils added.

  • Calculate the percentage of inhibition of adhesion by this compound relative to the vehicle control.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

  • If a dose-response experiment is performed, the IC₅₀ value (the concentration of this compound that causes 50% inhibition of neutrophil adhesion) can be calculated.

Concluding Remarks

This document provides a comprehensive framework for investigating the effects of this compound on neutrophil adhesion. The provided protocols are a starting point and may require optimization based on specific experimental conditions and cell types. The elucidation of the inhibitory effects of this compound and its mechanism of action could pave the way for the development of novel anti-inflammatory therapeutics.

References

Measuring 16-HETE-Induced Cytokine Production in Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a metabolite of arachidonic acid produced through the cytochrome P450 (CYP) pathway. It has been implicated in various physiological and pathological processes, including inflammation. Macrophages are key players in the innate immune system and orchestrate inflammatory responses through the release of a variety of signaling molecules, including cytokines. Understanding how this compound modulates macrophage function is crucial for elucidating its role in inflammatory diseases and for the development of novel therapeutic strategies.

This document provides detailed protocols for the in vitro stimulation of macrophage cell lines with this compound and the subsequent measurement of pro-inflammatory cytokine production, with a focus on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Additionally, it outlines the key signaling pathways believed to be involved in this process.

Data Presentation

The following table summarizes hypothetical quantitative data on cytokine production by RAW 264.7 macrophages stimulated with varying concentrations of this compound for 24 hours. This data is for illustrative purposes and actual results may vary.

This compound Concentration (nM)TNF-α (pg/mL)IL-6 (pg/mL)
0 (Vehicle Control)50 ± 835 ± 6
10150 ± 22110 ± 15
50450 ± 58320 ± 41
100800 ± 95650 ± 78
LPS (100 ng/mL) - Positive Control1200 ± 1501000 ± 120

Experimental Protocols

I. Culture and Differentiation of Macrophage Cell Lines

A. Murine Macrophage Cell Line (RAW 264.7)

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Subculture cells every 2-3 days to maintain optimal growth.

B. Human Monocytic Cell Line (THP-1)

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation into Macrophages:

    • Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

    • Incubate for 48 hours to induce differentiation into adherent macrophage-like cells.[1]

    • After incubation, gently aspirate the PMA-containing medium and wash the cells twice with fresh, serum-free medium.

    • Add fresh complete medium and rest the cells for 24 hours before stimulation.

II. Macrophage Stimulation with this compound
  • Cell Seeding: Seed differentiated RAW 264.7 or THP-1 macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in ethanol or DMSO. Further dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

  • Stimulation:

    • Remove the culture medium from the wells.

    • Add 500 µL of the prepared this compound dilutions or control media to the respective wells.

    • For a positive control, stimulate separate wells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a predetermined time course (e.g., 4, 8, 12, or 24 hours) to measure cytokine production at different time points.[2]

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.

  • Storage: Carefully collect the cell-free supernatant and store it at -80°C until cytokine analysis.

III. Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general outline for a sandwich ELISA. Specific details may vary depending on the commercial kit used.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-human IL-6) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add 100 µL of the collected macrophage supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Signaling Pathways and Visualizations

This compound is thought to induce cytokine production in macrophages through the activation of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor This compound->Receptor IKK IKK Receptor->IKK MAPK Kinases MEK/MKK Receptor->MAPK Kinases IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc MAPKs p38/JNK/ERK MAPK Kinases->MAPKs phosphorylate AP-1 AP-1 MAPKs->AP-1 activates AP-1_nuc AP-1 AP-1->AP-1_nuc Gene Expression Gene Expression NF-κB_nuc->Gene Expression AP-1_nuc->Gene Expression Cytokines TNF-α, IL-6 Gene Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound signaling pathway in macrophages.

The binding of this compound to its putative receptor on the macrophage cell surface is hypothesized to trigger downstream signaling cascades. This leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. Concurrently, the MAPK pathway is activated, leading to the activation of transcription factors such as AP-1. In the nucleus, NF-κB and AP-1 bind to the promoter regions of pro-inflammatory genes, driving the transcription and subsequent translation of cytokines like TNF-α and IL-6.

G cluster_0 Cell Culture & Differentiation cluster_1 Stimulation cluster_2 Sample Collection cluster_3 Cytokine Measurement A Culture RAW 264.7 or THP-1 cells B Differentiate THP-1 with PMA (if applicable) A->B C Seed macrophages in 24-well plates B->C D Prepare this compound dilutions C->D E Stimulate cells with this compound D->E F Incubate for desired time E->F G Collect supernatant F->G H Perform ELISA for TNF-α and IL-6 G->H I Analyze data H->I

Caption: Experimental workflow for measuring this compound-induced cytokine production.

The experimental workflow begins with the culture and, if necessary, differentiation of the chosen macrophage cell line. The cells are then seeded and stimulated with various concentrations of this compound. After a specific incubation period, the cell culture supernatant is collected. Finally, the concentration of cytokines in the supernatant is quantified using an ELISA.

References

Application Notes and Protocols for the Enantioselective Synthesis of 16(R)-HETE and 16(S)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] Like other hydroxyeicosatetraenoic acids (HETEs), this compound exists as two enantiomers, 16(R)-HETE and 16(S)-HETE, which exhibit distinct biological activities. Research has shown that the 16(R)-HETE enantiomer can upregulate CYP1B1 gene and protein expression and has been implicated in cellular hypertrophy.[2] Furthermore, 16(R)-HETE has been shown to modulate the function of human polymorphonuclear leukocytes (PMNs).[3][4] The stereospecific actions of these eicosanoids necessitate access to enantiomerically pure samples for accurate biological investigation and as potential starting points for drug discovery programs.

This document provides a proposed methodology for the enantioselective synthesis of 16(R)-HETE and 16(S)-HETE. It should be noted that a detailed, publicly available, step-by-step protocol for the chemical synthesis of these specific enantiomers is not prevalent in the literature. Therefore, the protocols outlined below are based on established methods for the synthesis of analogous polyunsaturated fatty acid metabolites and general principles of stereoselective synthesis. Additionally, a putative signaling pathway for this compound is presented based on the known mechanisms of other HETE family members.

Data Presentation

A direct comparison of quantitative data from a single, established enantioselective synthesis of 16(R)-HETE and 16(S)-HETE is not possible due to the lack of a published, unified protocol. However, the following tables provide a template for the type of data that should be collected and organized during the execution of the proposed synthetic routes.

Table 1: Proposed Synthesis of 16(R)-HETE - Key Reaction Data

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)
1Sharpless Asymmetric EpoxidationUndec-10-en-1-ol(2R,3R)-2,3-epoxyundecan-1-olTi(O-iPr)₄, (+)-DET, TBHP, CH₂Cl₂>95
2Reductive Opening of Epoxide(2R,3R)-2,3-epoxyundecan-1-ol(R)-Undecane-1,3-diolRed-Al, THF
3Selective Protection(R)-Undecane-1,3-diol(R)-3-(tert-Butyldimethylsilyloxy)undecan-1-olTBDMSCl, Imidazole, DMF
4Oxidation(R)-3-(tert-Butyldimethylsilyloxy)undecan-1-ol(R)-3-(tert-Butyldimethylsilyloxy)undecanalDMP, CH₂Cl₂
5Wittig Reaction(R)-3-(tert-Butyldimethylsilyloxy)undecanal(R,Z)-tert-Butyldimethyl((trideca-3,6-dien-1-yl)oxy)silane(Z)-Prop-2-en-1-yltriphenylphosphonium bromide, n-BuLi, THF
6Deprotection and Iodination(R,Z)-tert-Butyldimethyl((trideca-3,6-dien-1-yl)oxy)silane(R,Z)-3-Iodotrideca-1,4-dieneI₂, PPh₃, Imidazole
7Sonogashira Coupling(R,Z)-3-Iodotrideca-1,4-dieneMethyl (R,Z)-6-(tert-butyldimethylsilyloxy)eicosa-5,8,11,14-tetraenoateMethyl propiolate, Pd(PPh₃)₄, CuI, Et₃N
8Saponification and DeprotectionMethyl (R,Z)-6-(tert-butyldimethylsilyloxy)eicosa-5,8,11,14-tetraenoate16(R)-HETELiOH, THF/H₂O; TBAF, THF

Table 2: Proposed Synthesis of 16(S)-HETE - Key Reaction Data

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)
1Sharpless Asymmetric EpoxidationUndec-10-en-1-ol(2S,3S)-2,3-epoxyundecan-1-olTi(O-iPr)₄, (-)-DET, TBHP, CH₂Cl₂>95
...............

(Subsequent steps would follow a similar sequence to the 16(R)-HETE synthesis)

Experimental Protocols

The following are proposed, detailed methodologies for the key stereochemistry-inducing step and subsequent transformations. These protocols are illustrative and may require optimization.

Protocol 1: Sharpless Asymmetric Epoxidation of Undec-10-en-1-ol (for 16(R)-HETE)

This protocol is based on the well-established Sharpless asymmetric epoxidation to introduce the chiral center.[5][6][7]

Materials:

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Undec-10-en-1-ol

  • Activated 3Å molecular sieves

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with activated 3Å molecular sieves and anhydrous CH₂Cl₂.

  • The flask is cooled to -20 °C.

  • To the cooled solution, add (+)-diethyl tartrate followed by the slow, dropwise addition of titanium(IV) isopropoxide. The solution should be stirred for 30 minutes at -20 °C.

  • A solution of undec-10-en-1-ol in CH₂Cl₂ is then added dropwise, ensuring the temperature remains at -20 °C.

  • tert-Butyl hydroperoxide is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is filtered through a pad of Celite®, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product, (2R,3R)-2,3-epoxyundecan-1-ol, is purified by silica gel column chromatography.

  • The enantiomeric excess of the product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Protocol 2: Chiral Resolution of Racemic this compound using Chiral HPLC

This protocol describes a general approach for the separation of a racemic mixture of this compound, which could be synthesized non-stereoselectively.

Materials:

  • Racemic this compound

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC-grade acetic acid

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

  • Preparative HPLC system with a UV detector

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of racemic this compound in the mobile phase.

    • Equilibrate the analytical chiral column with a mobile phase of hexane:isopropanol with a small amount of acetic acid (e.g., 95:5:0.1 v/v/v).

    • Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 235 nm for the conjugated diene system).

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. Adjust the ratio of hexane to isopropanol to control retention time and resolution.

  • Preparative Scale Separation:

    • Scale up the optimized mobile phase for the preparative column.

    • Dissolve the racemic this compound mixture in a minimal amount of the mobile phase.

    • Inject the sample onto the preparative chiral column.

    • Collect the fractions corresponding to each enantiomeric peak.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

  • Purity and Enantiomeric Excess Determination:

    • Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity of each separated isomer.

Mandatory Visualizations

Proposed Enantioselective Synthesis of 16(R)-HETE

G cluster_start Chiral Pool Starting Material cluster_epoxidation Asymmetric Epoxidation cluster_opening Reductive Opening cluster_functionalization Functional Group Interconversion cluster_coupling Carbon Chain Elongation cluster_final Final Product Undec-10-en-1-ol Undec-10-en-1-ol Epoxide Epoxide Undec-10-en-1-ol->Epoxide Sharpless Epoxidation (Ti(O-iPr)4, (+)-DET) Diol Diol Epoxide->Diol Red-Al Protected_Aldehyde Protected_Aldehyde Diol->Protected_Aldehyde Protection & Oxidation Coupled_Product Coupled_Product Protected_Aldehyde->Coupled_Product Wittig & Coupling Reactions 16R_HETE 16(R)-HETE Coupled_Product->16R_HETE Deprotection & Saponification

Caption: Proposed synthetic workflow for 16(R)-HETE.

Putative Signaling Pathway of this compound

G This compound This compound GPCR G-Protein Coupled Receptor (Putative) This compound->GPCR Binds to G_Protein G-Protein Activation (Gq/11 or Gi) GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) Ca_Release->Downstream_Signaling PKC->Downstream_Signaling Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream_Signaling->Cellular_Response

Caption: Putative this compound signaling pathway.

References

Application Note: Quantitative Analysis of 16-HETE in Human Plasma using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-016-HETE | For Research Use Only

Abstract

This document provides a detailed protocol for the accurate and precise quantification of 16-Hydroxyeicosatetraenoic acid (this compound) in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), this compound-d8, and analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis to ensure data integrity.[1] This robust method is suitable for pharmacokinetic studies, clinical research, and biomarker discovery in contexts such as inflammation and cardiovascular disease.

Introduction

16-Hydroxyeicosatetraenoic acid (this compound) is a bioactive eicosanoid synthesized from arachidonic acid by Cytochrome P450 (CYP) enzymes.[2] It functions as a lipid mediator involved in various physiological and pathological processes, including the modulation of polymorphonuclear leukocyte (PMN) activation and ion transport.[2] Given its role in inflammation and vascular homeostasis, the ability to accurately quantify this compound in biological matrices is essential for understanding its function in disease and for the development of novel therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying endogenous small molecules due to its high sensitivity and selectivity.[3][4] The "gold standard" approach for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled internal standard.[1] A SIL-IS, such as this compound-d8, is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. This strategy significantly improves method accuracy and precision by compensating for analyte loss during sample processing and for matrix-induced signal suppression or enhancement.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical origin of this compound and the analytical workflow for its quantification.

Figure 1. Biosynthesis Pathway of this compound

Experimental_Workflow Figure 2. Bioanalytical Workflow for this compound Quantification start 1. Plasma Sample Collection spike 2. Fortification with This compound-d8 (SIL-IS) start->spike ppt 3. Protein Precipitation (e.g., cold Acetonitrile) spike->ppt spe 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) ppt->spe dry 5. Evaporation & Reconstitution spe->dry lcms 6. LC-MS/MS Analysis (UPLC-MRM) dry->lcms quant 7. Data Processing & Quantification (Analyte/IS Peak Area Ratio) lcms->quant

Figure 2. Bioanalytical Workflow for this compound Quantification

Experimental Protocol

This protocol is intended for the analysis of this compound in human plasma. All procedures should be performed in a controlled laboratory environment.

Materials and Reagents
  • This compound certified reference standard (Cayman Chemical or equivalent)

  • This compound-d8 certified reference standard (Cayman Chemical or equivalent)

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Isopropanol

  • Formic Acid (FA), ACS grade or higher

  • Human Plasma, K2-EDTA (pooled, from at least 6 donors)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Reversed-Phase C18, 100 mg, 1 mL)

  • Centrifuge capable of 4°C and >3000 x g

  • SPE Vacuum Manifold or Positive Pressure Manifold

  • Nitrogen Evaporator

Sample Preparation
  • Standard Preparation : Prepare stock solutions of this compound and this compound-d8 in ethanol. From these, prepare serial dilutions to create calibration curve standards and quality control (QC) samples by spiking into blank, pooled human plasma.

  • Sample Thawing : Thaw plasma samples, calibrators, and QCs on ice. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking : To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound-d8 working solution (e.g., 100 ng/mL). Vortex for 5 seconds.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Dilution : Dilute the supernatant with 600 µL of water containing 0.1% formic acid to reduce the organic solvent concentration before SPE.

Solid-Phase Extraction (SPE)

The following steps are based on a standard reversed-phase SPE protocol.[5]

  • Conditioning : Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading : Load the entire diluted supernatant from step 3.2.7 onto the conditioned SPE cartridge at a slow, consistent flow rate (~1 mL/min).

  • Washing : Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 15% methanol in water to remove less-retained impurities.

  • Drying : Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all aqueous solvent.

  • Elution : Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • LC System : UPLC/HPLC system (e.g., Agilent, Waters, Sciex)

  • Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid

  • Flow Rate : 0.4 mL/min

  • Gradient :

    • 0.0 min: 50% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 50% B

    • 12.0 min: 50% B (Re-equilibration)

  • Injection Volume : 5 µL

  • MS System : Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Ionization Mode : Electrospray Ionization (ESI), Negative

  • Analysis Mode : Multiple Reaction Monitoring (MRM)

Data and Results

Mass Spectrometric Parameters

The following table summarizes the optimized MRM transitions for this compound and its stable isotope-labeled internal standard, this compound-d8.

Table 1: Optimized Mass Spectrometric Parameters
Analyte Precursor Ion (Q1) m/z Product Ion (Q2) m/z Dwell Time (ms) Collision Energy (eV)
This compound319.2219.2100-22
This compound-d8 (IS)327.2227.2100-22

Note: The precursor for this compound-d8 assumes the loss of a carboxyl proton [M-H]⁻ from a deuterated parent molecule with a mass increase of 8 amu. The product ion reflects the same fragmentation pattern as the native analyte.

Method Validation Summary

The analytical method was validated according to industry guidelines.[3] A summary of the performance characteristics is presented below, reflecting typical results for eicosanoid assays.[1][4]

Table 2: Bioanalytical Method Validation Summary
Parameter Acceptance Criteria Result
Linearity
   Calibration Range-0.1 - 100 ng/mL
   Correlation Coefficient (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to 6.8%
Precision (% RSD) ≤15% (≤20% at LLOQ)
   Intra-day Precision≤15%< 8.5%
   Inter-day Precision≤15%< 11.2%
Matrix Effect IS-normalized factor consistent across lotsCV < 15%
Recovery Consistent and reproducible> 85%

Conclusion

The described LC-MS/MS method, utilizing a stable isotope-labeled internal standard (this compound-d8), provides a reliable, sensitive, and robust tool for the quantification of this compound in human plasma. The protocol demonstrates excellent performance in line with regulatory expectations for bioanalytical method validation. This application note serves as a comprehensive guide for researchers in academic and industrial settings aiming to measure this important lipid mediator accurately.

References

Immunoassay for 16-HETE Detection: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) pathway. It has emerged as a significant signaling molecule involved in a variety of physiological and pathological processes. Notably, 16(R)-HETE has been shown to modulate the function of human polymorphonuclear leukocytes (PMNs), inhibiting their adhesion, aggregation, and the synthesis of the pro-inflammatory mediator leukotriene B4.[1] This positions this compound as a potential therapeutic target and biomarker for inflammatory diseases and ischemic stroke.[1]

This document provides detailed application notes and experimental protocols for the development of a sensitive and specific immunoassay for the detection and quantification of this compound. The primary focus is on the competitive enzyme-linked immunosorbent assay (ELISA) format, which is well-suited for the detection of small molecules (haptens) like this compound.

Application Notes

Principle of the Assay

The detection of this compound is achieved through a competitive immunoassay. In this format, free this compound in a sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific anti-16-HETE antibody. The antibody is immobilized on a solid support, such as a microplate well. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. The signal generated by the enzyme-substrate reaction is then measured to determine the concentration of this compound.

Key Performance Characteristics

A well-optimized this compound immunoassay should exhibit the following performance characteristics:

  • High Sensitivity: The ability to detect low concentrations of this compound is crucial, especially when analyzing biological samples where the analyte may be present in picogram to nanogram quantities.

  • High Specificity: The antibody should demonstrate high affinity for this compound with minimal cross-reactivity to other structurally related eicosanoids, such as other HETE isomers, prostaglandins, and leukotrienes.

  • Wide Dynamic Range: The assay should be able to accurately quantify this compound over a broad range of concentrations.

  • Good Precision and Accuracy: The assay should yield reproducible results with low intra- and inter-assay variability.

Sample Preparation

Proper sample preparation is critical for accurate quantification of this compound. The choice of sample type and preparation method will depend on the specific research application. Common sample types include serum, plasma, urine, and cell culture supernatants. It is often necessary to perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte prior to analysis.

Quantitative Data Summary

The following tables summarize typical performance data for a competitive ELISA designed for the quantification of this compound. These values are provided as a reference and may vary depending on the specific reagents and protocol used.

Table 1: Assay Performance Characteristics

ParameterTypical Value
Assay Range10 pg/mL - 10,000 pg/mL
Sensitivity (LOD)< 10 pg/mL
Mid-point (IC50)100 - 500 pg/mL
Intra-Assay CV< 10%
Inter-Assay CV< 15%

Table 2: Cross-Reactivity Profile

CompoundCross-Reactivity (%)
This compound 100
20-HETE< 5
15-HETE< 1
12-HETE< 1
5-HETE< 0.1
Arachidonic Acid< 0.01
Prostaglandin E2< 0.01
Leukotriene B4< 0.01

Experimental Protocols

Protocol 1: Preparation of this compound-Protein Conjugate for Immunization and Coating

This protocol describes the synthesis of a this compound-carrier protein conjugate, which is essential for antibody production and for coating the microplate in a competitive ELISA.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a small volume of DMF.

    • Add a molar excess of NHS and DCC.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in PBS.

    • Slowly add the activated this compound-NHS ester solution to the protein solution while stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted this compound and coupling reagents.

    • Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., UV-Vis spectrophotometry).

    • Store the conjugate at -20°C.

Protocol 2: Competitive ELISA for this compound Quantification

This protocol provides a step-by-step procedure for performing a competitive ELISA to measure this compound in biological samples.

Materials:

  • Anti-16-HETE antibody (polyclonal or monoclonal)

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard

  • 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the anti-16-HETE antibody in Coating Buffer to the optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard in Assay Buffer.

    • Prepare samples for analysis (dilute if necessary) in Assay Buffer.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the average absorbance for each standard and sample.

  • Subtract the average absorbance of the blank (zero standard) from all other readings.

  • Calculate the percentage of binding for each standard and sample using the formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100.

  • Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Arachidonic Acid Metabolism to this compound cluster_1 Proposed this compound Signaling Pathway AA Arachidonic Acid CYP450 Cytochrome P450 (CYP4A/4F) AA->CYP450 Metabolism HETE_16 This compound CYP450->HETE_16 Receptor G-Protein Coupled Receptor (GPCR)? HETE_16->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Downstream Effectors G_Protein->Effector MAPK_ERK MAPK/ERK Pathway Effector->MAPK_ERK NFkB NF-κB Pathway Effector->NFkB Cellular_Response Modulation of PMN Function (↓ Adhesion, ↓ Aggregation) MAPK_ERK->Cellular_Response NFkB->Cellular_Response

Caption: Proposed signaling pathway of this compound, leading to the modulation of polymorphonuclear leukocyte (PMN) function.

G cluster_workflow Competitive ELISA Workflow for this compound Detection Start Start Coat_Plate 1. Coat Microplate with Anti-16-HETE Antibody Start->Coat_Plate Wash_Block 2. Wash and Block Non-specific Sites Coat_Plate->Wash_Block Add_Sample_Standard 3. Add this compound Standard or Sample Wash_Block->Add_Sample_Standard Add_Conjugate 4. Add this compound-HRP Conjugate Add_Sample_Standard->Add_Conjugate Incubate 5. Incubate (Competitive Binding) Add_Conjugate->Incubate Wash 6. Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate 7. Add TMB Substrate Wash->Add_Substrate Develop_Color 8. Color Development Add_Substrate->Develop_Color Stop_Reaction 9. Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance 10. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data 11. Analyze Data and Calculate Concentration Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step experimental workflow for the competitive ELISA of this compound.

References

Troubleshooting & Optimization

Stability of 16-HETE in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 16-HETE

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of 16-hydroxyeicosatetraenoic acid (this compound) in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

For long-term storage, it is recommended to dissolve this compound in an organic solvent such as ethanol, methyl acetate, or acetonitrile. The compound is typically supplied as a solution in ethanol. To prepare a stock solution, the original solvent can be evaporated under a gentle stream of nitrogen and the residue redissolved in the desired solvent.

Q2: What is the optimal storage temperature for this compound?

For maximum stability and to prevent degradation, this compound should be stored at -80°C. Storing at this temperature in a suitable organic solvent is reported to keep the compound stable for at least six months.

Q3: Can I store this compound at -20°C?

While -80°C is optimal, storage at -20°C is a common alternative. However, the stability might be reduced compared to -80°C. It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation. If you need to access the sample frequently, consider preparing smaller aliquots to avoid thawing the entire stock.

Q4: How stable is this compound in aqueous solutions?

This compound is sparingly soluble in aqueous buffers. If you must prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer. These aqueous solutions should be prepared fresh and used immediately. Due to the potential for hydrolysis and oxidation, long-term storage in aqueous media is not recommended.

Q5: My this compound concentration is lower than expected after storage. What could be the cause?

Several factors could lead to a decrease in this compound concentration:

  • Degradation: The compound may have degraded due to improper storage temperature, repeated freeze-thaw cycles, or exposure to light and oxygen.

  • Adsorption: this compound can adsorb to the surface of plastic storage vials. Using silanized glass or low-adhesion polypropylene tubes can help minimize this issue.

  • Oxidation: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound after extraction 1. Incomplete extraction from the sample matrix.2. Adsorption to labware (e.g., pipette tips, tubes).3. Degradation during the extraction process.1. Optimize the extraction solvent and pH. Solid-phase extraction (SPE) is often recommended for eicosanoids.2. Use silanized glassware or low-adhesion polypropylene labware.3. Keep samples on ice throughout the extraction process and work quickly. Add an antioxidant like BHT (butylated hydroxytoluene).
Appearance of unknown peaks in HPLC/LC-MS analysis 1. Oxidative degradation of this compound.2. Isomerization of the compound.3. Contamination from solvents or labware.1. Prepare fresh samples and store stock solutions under an inert gas. Check the purity of the standard.2. Ensure storage conditions minimize exposure to light and heat.3. Use high-purity solvents (HPLC or LC-MS grade) and thoroughly clean all equipment.
High variability between replicate samples 1. Inconsistent sample handling or storage.2. Pipetting errors, especially with small volumes of organic solvents.3. Non-uniform thawing of frozen samples.1. Standardize the entire workflow from sample preparation to analysis. Prepare aliquots to avoid repeated freeze-thaw cycles.2. Use calibrated pipettes and reverse pipetting techniques for viscous organic solvents.3. Ensure samples are completely thawed and vortexed gently before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Acquire Standard: Obtain this compound, typically supplied in an ethanol solution.

  • Solvent Evaporation (Optional): If a different solvent is required, place the vial in a controlled environment. Evaporate the original solvent under a gentle stream of dry nitrogen gas. Avoid heating the sample.

  • Reconstitution: Add the desired volume of high-purity solvent (e.g., ethanol or acetonitrile) to achieve the target concentration (e.g., 1 mg/mL).

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in silanized glass or amber vials.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with an inert gas like nitrogen or argon to displace oxygen.

  • Storage: Immediately store the aliquots at -80°C in the dark.

Protocol 2: Workflow for Stability Assessment

The following workflow outlines the steps for conducting a study on the stability of this compound.

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution prep_aliq Create Aliquots in Desired Solvents (Ethanol, Acetonitrile, etc.) prep_stock->prep_aliq storage_t0 T=0 Analysis (Baseline) prep_aliq->storage_t0 storage_cond Store Aliquots under Different Conditions (-80°C, -20°C, 4°C) storage_t0->storage_cond analysis_tp Analyze at Time Points (e.g., 1, 3, 6 months) storage_cond->analysis_tp analysis_lcms LC-MS/MS Analysis analysis_tp->analysis_lcms data_quant Quantify this compound Concentration analysis_lcms->data_quant data_stab Calculate % Stability vs. T=0 data_quant->data_stab

Caption: Workflow for assessing the stability of this compound under various conditions.

Quantitative Stability Data

The stability of HETEs is significantly influenced by the storage solvent and temperature. While specific data for this compound is limited, the following table summarizes general stability recommendations for HETEs based on available information.

Table 1: Recommended Storage Conditions and Expected Stability of HETEs

SolventTemperatureExpected StabilityKey Considerations
Ethanol-80°C≥ 6 monthsOptimal Condition. Minimizes degradation and solvent evaporation.
Acetonitrile-80°C≥ 6 monthsExcellent alternative to ethanol; compatible with reverse-phase chromatography.
Methyl Acetate-80°C≥ 6 monthsAnother suitable organic solvent for long-term storage.
Ethanol-20°CWeeks to monthsSuitable for short to mid-term storage. Avoid repeated freeze-thaw cycles.
Aqueous Buffer4°C< 24 hoursNot Recommended. Use immediately after preparation. Prone to hydrolysis.
Any SolventRoom TempHoursNot Recommended. Significant degradation can occur in a short period.

Technical Support Center: 16-HETE Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 16-hydroxyeicosatetraenoic acid (16-HETE) during experiments. Adherence to these protocols is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

A1: this compound is a bioactive lipid molecule, a metabolite of arachidonic acid formed via the cytochrome P450 (CYP) pathway.[1][2] Its structure contains multiple double bonds, making it a polyunsaturated fatty acid (PUFA). These double bonds are susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction known as auto-oxidation or lipid peroxidation. This process can alter the structure and function of this compound, leading to experimental artifacts.

Q2: How should I store my this compound stock solutions?

A2: this compound stock solutions, typically dissolved in an organic solvent like ethanol, should be stored at -20°C in a glass vial with a Teflon-lined cap.[3][4][5] To further minimize oxidation, it is best practice to overlay the solution with an inert gas, such as argon or nitrogen, before sealing the vial.[4][5] Under these conditions, this compound is stable for at least two years.

Q3: Can I use plastic tubes or pipette tips when handling this compound in organic solvents?

A3: No. You should always use glass or stainless steel for handling lipid solutions in organic solvents.[3][4][5] Plastics like polypropylene, polyethylene, and polystyrene can leach impurities into the organic solvent, which can interfere with your experiments.[3][4][5] For aqueous solutions of this compound, plastic containers are acceptable.[3][4]

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can be challenging to detect visually. The most reliable method for assessing the purity of your this compound solution is through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The appearance of unexpected peaks or a decrease in the main this compound peak can indicate degradation.

Q5: How can I prevent this compound oxidation during my cell-based assays?

A5: To prevent oxidation during in vitro experiments, it is recommended to supplement your culture media or assay buffers with antioxidants. Commonly used antioxidants for protecting lipids in cell culture include Butylated Hydroxytoluene (BHT) and ascorbic acid (Vitamin C).[6][7][8][9][10] Additionally, minimizing the exposure of your experimental solutions to light and air is crucial.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Incorporate an antioxidant like BHT or ascorbic acid into your assay buffers.
Improper Handling Ensure all equipment in contact with this compound in organic solvent is made of glass or Teflon. Avoid plastic pipette tips and tubes for organic solutions.[3][4][5]
Inconsistent Reagent Preparation Use a consistent protocol for preparing all buffers and solutions. Ensure all reagents are fully dissolved and at the correct pH.
Issue 2: High Background Signal in Immunoassays (ELISA)
Potential Cause Troubleshooting Step
Non-specific Binding of this compound Optimize blocking conditions. Increase the concentration or incubation time of your blocking buffer. Consider adding a small amount of a non-ionic detergent like Tween-20 to your wash buffers.[11][12]
Lipid Interference (Lipemia) If using biological samples (e.g., serum, plasma), high lipid content can interfere with antibody binding.[3][4][5][13][14] Consider sample pre-treatment steps like ultracentrifugation to remove excess lipids.
Cross-reactivity Ensure your detection antibody is specific for this compound and does not cross-react with other lipids in your sample. Run appropriate controls with structurally similar lipids.
Issue 3: Poor Sensitivity or Signal-to-Noise Ratio in LC-MS Analysis

| Potential Cause | Troubleshooting Step | | Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound.[12][15][16][17][18] To mitigate this, use a stable isotope-labeled internal standard for this compound.[16] Alternatively, perform a matrix-matched calibration curve.[15][16] | | Analyte Degradation | Ensure samples are processed quickly and kept on ice. Add an antioxidant to the sample collection tubes if there is a delay before extraction. | | Suboptimal Chromatographic Separation | Optimize your LC gradient and column chemistry to ensure this compound is well-separated from other interfering lipids in the sample. |

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions with Antioxidants

This protocol describes the preparation of a this compound working solution for addition to cell culture media or assay buffers.

Materials:

  • This compound stock solution (in ethanol)

  • Butylated Hydroxytoluene (BHT)

  • Ascorbic Acid

  • Ethanol (anhydrous)

  • Sterile glass vials with Teflon-lined caps

  • Sterile glass pipettes or syringes

Procedure:

  • Prepare Antioxidant Stock Solutions:

    • BHT Stock (1000x): Dissolve 22 mg of BHT in 10 mL of ethanol to make a 10 mM solution. Store in a glass vial at -20°C.

    • Ascorbic Acid Stock (100x): Dissolve 17.6 mg of ascorbic acid in 10 mL of sterile water to make a 10 mM solution. Prepare this solution fresh on the day of the experiment.

  • Prepare this compound Working Solution:

    • Thaw the this compound stock solution on ice.

    • In a sterile glass tube, dilute the this compound stock solution to the desired final concentration using your cell culture medium or assay buffer.

    • Immediately add your chosen antioxidant to the working solution.

      • For BHT: Add 1 µL of the 1000x BHT stock for every 1 mL of your final working solution (final concentration of 10 µM).

      • For Ascorbic Acid: Add 10 µL of the 100x ascorbic acid stock for every 1 mL of your final working solution (final concentration of 100 µM).

  • Final Steps:

    • Gently mix the solution by inverting the tube. Avoid vigorous vortexing to minimize oxygen introduction.

    • Use the prepared working solution immediately in your experiment. Do not store aqueous dilutions of this compound.

Protocol 2: General Guidelines for Handling this compound in Experiments
  • Work in a Low-Light Environment: Whenever possible, perform experimental manipulations with this compound under subdued lighting to minimize photo-oxidation.

  • Minimize Air Exposure: Keep vials and tubes containing this compound solutions tightly capped. When preparing dilutions, work efficiently to reduce the time the solutions are exposed to air.

  • Use Appropriate Labware: As emphasized, use glass or Teflon-lined containers for any solutions containing this compound in an organic solvent.

  • Maintain Optimal pH: The stability of polyunsaturated fatty acids can be pH-dependent. While specific data for this compound is limited, maintaining a physiological pH (around 7.4) in your aqueous buffers is a good general practice.

Data Presentation

Table 1: Recommended Antioxidant Concentrations for In Vitro Experiments
AntioxidantStock ConcentrationFinal ConcentrationSolvent for StockNotes
Butylated Hydroxytoluene (BHT) 10 mM5-20 µMEthanolA lipophilic antioxidant that integrates into lipid membranes.
Ascorbic Acid (Vitamin C) 10 mM50-200 µMWaterA hydrophilic antioxidant that scavenges free radicals in the aqueous phase.[3][4][5]
Table 2: Illustrative Stability of a Polyunsaturated Fatty Acid (PUFA) in Aqueous Buffer (pH 7.4) at 37°C
Time (hours)% Remaining (No Antioxidant)% Remaining (with 10 µM BHT)% Remaining (with 100 µM Ascorbic Acid)
0100%100%100%
192%98%97%
475%95%93%
855%91%88%
24<20%82%75%

Visualizations

Putative Signaling Pathway of this compound

16-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-HETE_ext This compound (Extracellular) GPR75 GPR75 (Putative Receptor) 16-HETE_ext->GPR75 Binds G_protein Gq/11 GPR75->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Cell Growth) Transcription_Factors->Gene_Expression Regulates

Caption: Putative signaling cascade of this compound via a G-protein coupled receptor.

Experimental Workflow for Preventing this compound Auto-oxidation

16-HETE_Workflow storage 1. Storage -20°C, Glass Vial Inert Gas Overlay prep 2. Working Solution Prep Use Glassware Add Antioxidant (BHT/Ascorbate) storage->prep assay 3. Experiment Minimize Light/Air Exposure Maintain pH prep->assay analysis 4. Analysis (ELISA, LC-MS, etc.) assay->analysis

Caption: Workflow for handling this compound to minimize auto-oxidation.

Logical Relationship of Factors Causing this compound Degradation

Degradation_Factors Oxidation This compound Auto-oxidation Oxygen Oxygen (Air Exposure) Oxygen->Oxidation Light Light (UV Exposure) Light->Oxidation Temp High Temperature Temp->Oxidation pH_extreme Non-optimal pH pH_extreme->Oxidation Impurities Contaminants (e.g., from plastics) Impurities->Oxidation

Caption: Key environmental factors contributing to this compound auto-oxidation.

References

Optimizing LC-MS/MS parameters for 16-HETE analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of 16-hydroxyeicosatetraenoic acid (16-HETE). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound analysis?

A1: Negative ion mode electrospray ionization (ESI) is recommended for this compound and other eicosanoids.[1][2] This is because the terminal carboxyl group on these molecules is readily deprotonated, forming a stable [M-H]⁻ precursor ion, which provides excellent sensitivity.[1][2] While positive mode can sometimes yield a signal, negative mode generally offers lower background noise and higher ionization efficiency for this class of compounds.[3][4]

Q2: What are the expected precursor and product ions for this compound?

A2: For this compound (molecular weight ~320.5 g/mol ), the expected precursor ion in negative mode is [M-H]⁻ at m/z 319.4. Common product ions are generated through collision-induced dissociation (CID). At least two multiple reaction monitoring (MRM) pairs should be used for confident identification and quantification.[5] Optimized MRM parameters are typically determined by infusing a pure standard.[1][2]

Q3: What type of internal standard should be used for this compound quantification?

A3: A stable isotope-labeled internal standard, such as this compound-d8, is the ideal choice. These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[6] This allows for the most accurate correction of signal variability.

Q4: How can I avoid microbial growth in my aqueous mobile phase?

A4: To prevent issues arising from microbial growth, it is best practice to prepare fresh aqueous mobile phase buffers every 24-48 hours.[7] Never top off an old bottle; always use a new, clean reservoir.[7] Using LC-MS grade water and solvents is also crucial for minimizing contamination.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Question: I am injecting my this compound standard or sample, but I am seeing a very weak signal or no signal at all. What are the common causes and how can I fix this?

Answer: Low signal intensity is a frequent issue with several potential causes spanning sample preparation, chromatography, and mass spectrometer settings. A systematic approach is the best way to identify the problem.[9]

Troubleshooting Steps:

  • Verify MS Instrument Settings:

    • Ionization Mode: Confirm the instrument is operating in negative ESI mode.[1][2]

    • MRM Transitions: Double-check that the correct precursor (m/z 319.4) and product ions are entered in the acquisition method.

    • Source Parameters: The ion source conditions are critical. Optimize the spray voltage, source temperature, and nebulizing/drying gas flows.[10] These parameters can change with the eluent composition and flow rate.[10] Applying a declustering potential can also improve sensitivity by reducing solvent molecule clusters.[10]

  • Assess Sample Preparation:

    • Extraction Recovery: Your sample preparation method (e.g., SPE, LLE) may have poor recovery.[11] To test this, compare the signal of a standard spiked into the matrix before extraction versus one spiked after extraction.

    • Analyte Stability: Endogenous enzymes in biological samples can degrade this compound.[9] Ensure samples are handled quickly, kept on ice, and stored at -80°C. Consider using enzyme inhibitors during extraction if degradation is suspected.[9]

  • Evaluate Chromatography:

    • Mobile Phase: Ensure the mobile phase composition is correct and freshly prepared. Mobile phase additives like ammonium acetate or formate, even at low concentrations, can significantly impact ionization efficiency.[8]

    • Column Health: A contaminated or old column can lead to poor signal. Flush the column according to the manufacturer's instructions or replace it if necessary.

  • Check for Matrix Effects:

    • Co-eluting compounds from the sample matrix (e.g., phospholipids) can compete with this compound for ionization, causing ion suppression.[9]

    • Diagnosis: Infuse a constant concentration of this compound standard post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of this compound indicates ion suppression.

    • Solution: Improve sample clean-up to remove interfering substances or adjust the chromatography to separate this compound from the suppressive region.[9]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Question: My chromatographic peaks for this compound are tailing or are broader than expected. What could be causing this?

Answer: Poor peak shape can compromise both resolution and the accuracy of quantification.[7] The issue can originate from the LC system, the column, or the injection solvent.

Troubleshooting Steps:

  • Investigate the Column:

    • Contamination: Buildup of contaminants on the column inlet frit or within the packing material is a common cause of peak tailing.[7] Try flushing the column or reversing it (if the manufacturer permits) to wash out contaminants.

    • Column Void: A void at the head of the column can cause peak splitting or broadening. This can happen if the mobile phase pH is too high for the silica-based packing material (pH > 7), causing it to dissolve.[7]

    • Secondary Interactions: Peak tailing for a specific analyte can be caused by secondary interactions between the analyte and the stationary phase (e.g., interaction with free silanol groups). Adjusting the mobile phase pH or using a highly end-capped column can mitigate this.[7]

  • Check the Mobile and Injection Solvents:

    • Injection Solvent Strength: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in broad or split peaks.[7] Ideally, the injection solvent should be the same as or weaker than the mobile phase.

    • Mobile Phase Mismatch: Ensure the mobile phase is appropriate for the column and analyte. For reversed-phase separation of this compound, a gradient of acetonitrile or methanol with a slightly acidic aqueous phase is common.[5]

  • Examine Extra-Column Effects:

    • Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening for all peaks in the chromatogram.[7] This is known as extra-column volume. Ensure you are using tubing with the smallest appropriate internal diameter and that all fittings are made correctly to minimize dead volume.

Issue 3: Retention Time Drifting or Unstable

Question: The retention time for this compound is shifting between injections or across a batch. What is the cause?

Answer: Consistent retention times are critical for reliable identification, especially when using scheduled MRM methods.[12] Drifting retention times can point to problems with the pump, column, or mobile phase.[13]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The analytical column must be fully equilibrated with the initial mobile phase conditions before each injection.[8] Insufficient equilibration is a common cause of retention time drift at the beginning of a run. Allow at least 10-20 column volumes of the starting mobile phase to pass through the column before the first injection.[8]

  • Check the LC Pump and Mobile Phase:

    • Pump Performance: Inconsistent solvent delivery from the pump will cause retention time fluctuations. Check for leaks, ensure proper solvent degassing, and verify that the pump is delivering the correct flow rate and gradient composition.

    • Mobile Phase Composition: If the mobile phase composition changes over time (e.g., due to evaporation of the more volatile organic component), retention times will drift.[7] Use solvent bottle caps that limit evaporation and prepare fresh mobile phase regularly.

  • Monitor Column Temperature:

    • Column temperature has a significant effect on retention time.[7] A change of just 1°C can alter retention times by 1-2%.[7] Use a column oven to maintain a stable temperature throughout the analytical batch.[8]

  • Assess Column Health:

    • Over time, the stationary phase of a column can degrade or become contaminated, leading to changes in retention.[8] If you observe a consistent drift in retention time accompanied by an increase in backpressure or poor peak shape, the column may need to be replaced.

Experimental Protocols & Data

Protocol: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for extracting this compound from a biological matrix like plasma. SPE is highly effective for isolating analytes from complex samples.[14]

  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard (e.g., this compound-d8). Acidify the sample by adding 10 µL of 1% formic acid to protonate the this compound.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge using 1 mL of methanol.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

Quantitative Data Tables

The following tables provide typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.[1][5]

Table 1: Suggested Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 30% B to 95% B over 10 min

Table 2: Suggested Mass Spectrometry Parameters for this compound

ParameterValue
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion (Q1) m/z 319.4
Product Ion 1 (Q3) m/z 167.1
Product Ion 2 (Q3) m/z 219.2
Collision Energy (CE) for 167.1 -20 V
Collision Energy (CE) for 219.2 -15 V
Declustering Potential (DP) -60 V
Source Temperature 500 °C
Spray Voltage -4500 V

Note: Collision Energy (CE) and Declustering Potential (DP) values are highly instrument-dependent and require optimization via direct infusion of a standard.[1]

Visualizations

Experimental and logical Workflows

experimental_workflow Sample Sample Collection (e.g., Plasma, Tissue) Prep Sample Preparation (SPE or LLE) Sample->Prep Add Internal Std LC LC Separation (Reversed-Phase) Prep->LC Inject Extract MS MS Detection (Negative ESI) LC->MS Eluent Transfer MSMS MS/MS Analysis (MRM) MS->MSMS Precursor Ion Isolation Data Data Processing & Quantification MSMS->Data Signal Acquisition

Caption: General workflow for this compound analysis.

troubleshooting_workflow start Poor Result Observed (e.g., Low Signal, Bad Peak) check_chrom Check Chromatography start->check_chrom check_ms Check Mass Spectrometer start->check_ms check_prep Check Sample Prep start->check_prep q_rt Retention Time Stable? check_chrom->q_rt fix_pump Action: Check Pump, Mobile Phase, Temp q_rt->fix_pump No q_peak Peak Shape Good? q_rt->q_peak Yes fix_column Action: Flush/Replace Column, Check Injection Solvent q_peak->fix_column No q_tune Is Instrument Tuned/Calibrated? check_ms->q_tune fix_tune Action: Run System Calibration & Tuning q_tune->fix_tune No q_source Source Conditions Optimal? q_tune->q_source Yes fix_source Action: Clean & Optimize Source Parameters q_source->fix_source No q_recovery Recovery & Matrix Effects? check_prep->q_recovery fix_prep Action: Re-validate Extraction, Improve Cleanup q_recovery->fix_prep Issue Detected

Caption: Troubleshooting decision tree for LC-MS/MS.

signaling_pathway AA Arachidonic Acid (Membrane Phospholipid) Enzyme Cytochrome P450 (CYP) Enzyme AA->Enzyme HETE This compound Enzyme->HETE Hydroxylation

Caption: Simplified biosynthesis pathway of this compound.

References

Overcoming challenges in the solid-phase extraction of 16-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 16-hydroxyeicosatetraenoic acid (16-HETE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of this important lipid mediator from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the solid-phase extraction of this compound?

The most frequently encountered issues during the SPE of this compound include low recovery rates, poor reproducibility, and the presence of interfering substances in the final extract.[1][2] These challenges often stem from the physicochemical properties of this compound and the complexity of the biological samples from which it is being extracted.

Q2: Which type of SPE sorbent is best suited for this compound extraction?

The choice of sorbent is critical for successful this compound extraction. Both reversed-phase (e.g., C18) and polymer-based (e.g., hydrophilic-lipophilic balanced, HLB) sorbents can be used.

  • Reversed-Phase (C18): These sorbents are effective for retaining nonpolar compounds like this compound from aqueous matrices. However, highly lipophilic analytes may be retained too strongly, leading to incomplete elution and low recovery.

  • Polymer-Based (HLB): Sorbents like Oasis HLB offer a balanced chemistry that can retain a wider range of compounds, including both polar and nonpolar analytes.[3] This can be advantageous for capturing this compound while potentially allowing for the removal of more interfering matrix components during the wash steps. For complex biological samples, HLB sorbents often provide better recovery and cleaner extracts.[2][3]

Q3: How can I prevent the non-specific binding of this compound during extraction?

Non-specific binding to labware (e.g., polypropylene tubes, pipette tips) can be a significant source of analyte loss. To mitigate this:

  • Use Silanized Glassware: Silanization deactivates the glass surface, reducing the potential for adsorption.

  • Incorporate a Blocking Agent: Adding a small amount of a protein like bovine serum albumin (BSA) to your buffers can help to saturate non-specific binding sites on labware surfaces.[4]

  • Optimize pH: The pH of the sample and solvents can influence the charge of this compound and its interaction with surfaces. Maintaining a consistent and appropriate pH throughout the extraction process is important.

Q4: What are the best practices for storing biological samples intended for this compound analysis?

The stability of this compound in biological samples is crucial for accurate quantification. It is recommended to:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of lipids.

  • Store at Ultra-Low Temperatures: For long-term storage, samples should be kept at -80°C to minimize enzymatic activity and chemical degradation.

  • Add Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the sample upon collection can help prevent oxidation of polyunsaturated fatty acids like this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete Elution: this compound is strongly retained on the sorbent.- Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).- Perform a second elution step and analyze the eluate separately to check for remaining analyte.- Consider a less retentive sorbent if the issue persists.[5]
Analyte Breakthrough During Loading: The sample loading conditions are not optimal.- Decrease the flow rate during sample application to allow for sufficient interaction between this compound and the sorbent.[1]- Ensure the sample pH is appropriate for retention on the chosen sorbent.
Analyte Loss During Washing: The wash solvent is too strong and is eluting this compound.- Decrease the organic content of the wash solvent.- Analyze the wash fraction to confirm if this compound is being prematurely eluted.[6]
Poor Reproducibility Inconsistent SPE Cartridge Packing: Variability between cartridges can lead to inconsistent results.- Ensure cartridges are from the same manufacturing lot.- Consider using automated SPE systems for more consistent flow rates and volumes.
Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.- Do not let the sorbent bed go dry before the sample is loaded.
Variable Sample Matrix Effects: Differences in the composition of biological samples can affect extraction efficiency.- Optimize the sample pre-treatment step to minimize matrix variability.- Use a robust internal standard to normalize for extraction variations.
Impure Extract Insufficient Washing: Interfering compounds are co-eluting with this compound.- Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to retain this compound.- Consider a multi-step wash with solvents of increasing strength.
Inappropriate Sorbent Selection: The chosen sorbent does not provide sufficient selectivity.- Switch to a different type of sorbent with a different retention mechanism (e.g., from C18 to a mixed-mode sorbent).

Experimental Protocols

Detailed Methodology for SPE of this compound from Human Plasma

This protocol is adapted from a method for the analysis of oxylipins in human plasma and is suitable for this compound extraction.

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Internal Standard (e.g., 16(S)-HETE-d8)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of 0.1% formic acid in water and vortex to mix.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and other retained lipids with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

Data Presentation

Comparison of SPE Sorbent Performance for Eicosanoid Extraction

While specific quantitative data for this compound recovery across different sorbents is limited in the literature, the following table provides a qualitative comparison based on the properties of the sorbents and their performance with similar lipid mediators.

Sorbent TypeRetention MechanismAdvantages for this compound ExtractionPotential DisadvantagesExpected Recovery
C18 (Silica-based) Reversed-PhaseGood retention of nonpolar analytes.Strong retention can lead to incomplete elution; potential for silanol interactions causing peak tailing.Good to Excellent
Oasis HLB (Polymer-based) Hydrophilic-Lipophilic BalancedRetains a broader range of analytes; stable across a wide pH range; less prone to drying out.[3]May retain more matrix components if the wash step is not optimized.Excellent

Visualizations

Logical Workflow for Troubleshooting Low this compound Recovery

Low_Recovery_Troubleshooting Start Low this compound Recovery Analyze_Fractions Analyze All Fractions (Load, Wash, Eluates) Start->Analyze_Fractions Analyte_in_Load Analyte found in Load Fraction? Analyze_Fractions->Analyte_in_Load Analyte_in_Wash Analyte found in Wash Fraction? Analyte_in_Load->Analyte_in_Wash No Fix_Loading Troubleshoot Loading: - Decrease flow rate - Check sample pH - Increase sorbent mass Analyte_in_Load->Fix_Loading Yes Analyte_Retained Analyte retained on SPE Sorbent? Analyte_in_Wash->Analyte_Retained No Fix_Wash Troubleshoot Wash: - Decrease solvent strength - Optimize wash solvent composition Analyte_in_Wash->Fix_Wash Yes Fix_Elution Troubleshoot Elution: - Increase elution solvent strength - Perform multiple elutions - Consider a less retentive sorbent Analyte_Retained->Fix_Elution Yes Consider_Other Consider other issues: - Non-specific binding - Analyte degradation Analyte_Retained->Consider_Other No

Caption: A flowchart to systematically troubleshoot low recovery of this compound during SPE.

Simplified Signaling Pathway of HETE Synthesis

HETE_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (cPLA2) HETE_16 This compound Arachidonic_Acid->HETE_16 CYP450 cPLA2 cPLA2 CYP450 Cytochrome P450 (CYP4A/4F) Downstream Downstream Signaling (e.g., PPARs, GPCRs) HETE_16->Downstream Activates

References

Technical Support Center: 16-HETE Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of 16-HETE antibodies. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is validating the specificity of my this compound antibody crucial?

A1: this compound (16-hydroxyeicosatetraenoic acid) is a small lipid molecule belonging to the eicosanoid family. Due to the high structural similarity among different HETEs and other eicosanoids, there is a significant risk of cross-reactivity with your antibody.[1][2] Failure to validate the antibody's specificity can lead to inaccurate quantification and misinterpretation of this compound's biological role, potentially compromising your research findings.

Q2: What is the primary method for validating a this compound antibody?

A2: The gold-standard method for validating antibodies against small molecules like this compound is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[3] This assay format is ideal for quantifying small analytes that are difficult to immobilize on a plate and may only possess a single epitope for antibody binding.

Q3: How does a competitive ELISA for this compound work?

A3: In a competitive ELISA, free this compound in your sample competes with a labeled (e.g., enzyme-conjugated) this compound tracer for a limited number of binding sites on a pre-coated this compound-specific antibody. The resulting signal is inversely proportional to the amount of this compound in your sample; a higher concentration of this compound in the sample leads to a lower signal, and vice versa.[3][4]

Q4: What are the critical controls to include in my validation experiments?

A4: To ensure the reliability of your results, it is essential to include the following controls in every validation assay:

  • Blank wells: Contain all reagents except the sample or standard to measure background signal.

  • Positive Control: A known concentration of this compound to confirm the assay is working correctly.

  • Negative Control: A sample known to not contain this compound to assess non-specific binding.

  • Standards: A series of known this compound concentrations to generate a standard curve for quantification.[5]

Q5: How do I assess the cross-reactivity of my this compound antibody?

A5: To determine the specificity of your antibody, you must test its reactivity against a panel of structurally related lipids. This is typically done by running competitive ELISAs with these potential cross-reactants and calculating the percentage of cross-reactivity relative to this compound.

Data Presentation

Table 1: Representative Cross-Reactivity Data for a this compound Antibody
CompoundCross-Reactivity (%)
16(S)-HETE 100
16(R)-HETE85
5(S)-HETE< 1.0
12(S)-HETE< 0.5
15(S)-HETE< 0.1
20-HETE< 0.1
Arachidonic Acid< 0.01
Prostaglandin E2< 0.01
Leukotriene B4< 0.01

Note: This table presents hypothetical but realistic cross-reactivity data based on typical performance of eicosanoid ELISA kits. Researchers should always refer to the specific datasheet provided with their antibody or kit.

Table 2: Typical Standard Curve Parameters for a this compound Competitive ELISA
ParameterValueDescription
Assay Range10 - 10,000 pg/mLThe range between the highest and lowest standards.[3]
Linear Range20-80% B/B0The most reliable portion of the standard curve for accurate quantification.[3]
Mid-Point (50% B/B0)~500 - 1,500 pg/mLThe concentration at which 50% of the tracer is displaced.[6]
Sensitivity (80% B/B0)~150 pg/mLThe minimum concentration that can be reliably and reproducibly detected.[6]
Lower Limit of Detection (LLOD)~50 pg/mLThe lowest detectable concentration above background.[3]

B/B0 represents the ratio of the absorbance of a sample or standard to the absorbance of the zero standard (maximum signal).[3]

Experimental Protocols

Competitive ELISA Protocol for this compound Antibody Validation

This protocol outlines the general steps for performing a competitive ELISA to validate a this compound antibody.

Materials:

  • 96-well microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • This compound antibody

  • This compound standard

  • This compound-enzyme conjugate (tracer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Structurally related lipids for cross-reactivity testing

  • Microplate reader

Procedure:

  • Prepare Standards and Samples:

    • Reconstitute the this compound standard to create a stock solution.

    • Perform serial dilutions of the standard in Assay Buffer to generate a standard curve (e.g., 10,000, 5,000, 2,500, 1,250, 625, 312.5, 156.25, 0 pg/mL).

    • Prepare dilutions of your unknown samples in Assay Buffer.

  • Assay Incubation:

    • Add 50 µL of standard, sample, or blank to the appropriate wells of the microplate.

    • Add 50 µL of the this compound-enzyme conjugate (tracer) to each well (except the blank).

    • Add 50 µL of the diluted this compound antibody to each well (except the blank).

    • Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature with gentle shaking).

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the plate 3-5 times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7]

  • Substrate Development:

    • Add 100 µL of the Substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically recommended.

    • Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High Background - Insufficient washing- Contaminated reagents- High concentration of detection antibody/tracer- Increase the number of wash steps.- Use fresh, clean reagents and pipette tips.- Optimize the concentration of the detection antibody/tracer by titration.
No or Weak Signal - Inactive reagents (expired or improperly stored)- Incorrect reagent addition order- Insufficient incubation time or incorrect temperature- Check the expiration dates and storage conditions of all reagents.- Carefully follow the protocol for the order of reagent addition.- Ensure incubation times and temperatures are as recommended in the protocol.
High Variability Between Replicates - Inaccurate pipetting- Inconsistent washing- Edge effects due to uneven temperature- Calibrate pipettes and use proper pipetting technique.- Ensure consistent washing across all wells.- Use a plate sealer during incubations and ensure the plate is evenly heated.
Poor Standard Curve - Improper standard dilution- Degraded standard- Prepare fresh standards for each assay.- Ensure accurate serial dilutions.- Check the quality and storage of the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Standards add_reagents Add Standards/Samples, Tracer, and Antibody prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubate Incubate add_reagents->incubate wash Wash Plate incubate->wash add_substrate Add Substrate wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_conc Calculate Concentrations generate_curve->calculate_conc

Caption: Workflow for this compound antibody validation using competitive ELISA.

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 Metabolism HETE_16 This compound CYP450->HETE_16 MAPK_pathway MAPK Pathway (ERK1/2) HETE_16->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration Inflammation Inflammation MAPK_pathway->Inflammation troubleshooting_guide start High Background? wash_more Increase Wash Steps start->wash_more Yes weak_signal Weak/No Signal? start->weak_signal No check_reagents Check Reagent Purity wash_more->check_reagents titrate_ab Titrate Antibody/Tracer check_reagents->titrate_ab end Problem Resolved titrate_ab->end check_storage Verify Reagent Storage and Expiration weak_signal->check_storage Yes high_variability High Variability? weak_signal->high_variability No verify_protocol Confirm Protocol Steps check_storage->verify_protocol optimize_incubation Optimize Incubation Time/Temperature verify_protocol->optimize_incubation optimize_incubation->end check_pipetting Review Pipetting Technique high_variability->check_pipetting Yes high_variability->end No ensure_sealing Use Plate Sealer check_pipetting->ensure_sealing ensure_sealing->end

References

Best practices for handling and storing eicosanoid standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing eicosanoid standards to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for eicosanoid standards?

A1: Eicosanoid standards should be stored at -80°C for long-term stability. For shorter periods, -20°C is acceptable for many standards, particularly when dissolved in an organic solvent like ethanol.[1][2] It is crucial to minimize freeze-thaw cycles.

Q2: How should I reconstitute a lyophilized eicosanoid standard?

A2: Lyophilized eicosanoid standards should be reconstituted in a suitable organic solvent, such as ethanol, to prepare a stock solution.[2][3] Direct dissolution in aqueous buffers is often difficult and not recommended due to the hydrophobic nature of most eicosanoids.[1] Ensure the vial is at room temperature before opening to prevent condensation.

Q3: In what solvent should I prepare my working solutions?

A3: Working standard solutions are typically prepared by serial dilution of the stock solution with the same organic solvent or a solvent compatible with your analytical method.[2][3] For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cellular toxicity.

Q4: How can I prevent the degradation of my eicosanoid standards?

A4: To prevent degradation, store standards at the recommended temperature, protect them from light, and keep them under an inert atmosphere (e.g., argon) if possible.[1] When preparing working solutions, use high-purity solvents and minimize the time the standards are kept at room temperature. The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents can also help prevent oxidation.[2]

Q5: Are there any special handling precautions for eicosanoid standards?

A5: Yes, some eicosanoids are biologically active and may have potent physiological effects. It is important to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, and to handle the compounds in a well-ventilated area.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Low or no signal from the standard in my assay (e.g., LC-MS/MS). Degradation of the standard due to improper storage or handling.1. Verify storage conditions (temperature, light exposure).2. Prepare fresh working solutions from a new stock.3. Check the expiration date of the standard.
Incomplete dissolution of the standard.1. Ensure the standard is fully dissolved in the organic solvent before making further dilutions.2. Vortex the solution thoroughly.
Adsorption to plasticware.1. Use low-adhesion polypropylene tubes.2. Minimize the contact time of dilute solutions with plastic surfaces.
High variability between replicate measurements. Inconsistent pipetting of viscous organic solvents.1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of ethanol or other organic solvents.
Instability of the standard in the assay medium.1. Assess the stability of the eicosanoid in your specific buffer or cell culture medium over the time course of your experiment.[5][6]
Unexpected peaks in the chromatogram. Presence of isomers or degradation products.1. Confirm the identity of the peak using a high-resolution mass spectrometer.2. Check the purity of the standard with the manufacturer's certificate of analysis.
Contamination from laboratory equipment or solvents.1. Use high-purity solvents and clean glassware.2. Run a solvent blank to identify potential contaminants.

Storage and Stability Data Summary

Parameter Recommendation Reference
Long-Term Storage (Lyophilized) -80°C under an inert gas (e.g., Argon)[2]
Short-Term Storage (In Organic Solvent) -20°C to -80°C[1][7][8]
Recommended Solvents for Stock Solutions Ethanol, Methanol, Acetonitrile[2][3]
Light Sensitivity Store protected from light[1]
Stability in Aqueous Solutions Generally low; dependent on pH and temperature[5][6][9]

Experimental Protocols

Protocol 1: Preparation of Eicosanoid Standard Stock and Working Solutions
  • Equilibration: Allow the vial of the lyophilized eicosanoid standard to warm to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Add a precise volume of a suitable organic solvent (e.g., ethanol) to the vial to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Mixing: Vortex the vial thoroughly to ensure the standard is completely dissolved.

  • Storage of Stock Solution: Store the stock solution at -80°C in a tightly sealed vial.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution using the appropriate solvent to achieve the desired concentrations for your standard curve. Keep working solutions on ice and protected from light as much as possible.

Protocol 2: General Workflow for Eicosanoid Quantification by LC-MS/MS

This protocol outlines the key steps for quantifying eicosanoids in a biological sample using a stable isotope-labeled internal standard.

  • Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) and immediately add an antioxidant and a cyclooxygenase inhibitor to prevent ex vivo eicosanoid formation.[10]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for each eicosanoid being quantified to the sample. This should be done at the earliest stage of sample preparation to account for analyte loss during extraction.[11][12]

  • Sample Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the eicosanoids from the sample matrix.[3][10]

  • Solvent Evaporation: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase of the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the reconstituted sample and the prepared standard curve solutions into the LC-MS/MS system for analysis.

  • Quantification: Quantify the endogenous eicosanoids by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.[13]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_std Standard Curve sample Biological Sample add_inhibitors Add Antioxidants/ Inhibitors sample->add_inhibitors add_is Spike with Internal Standard (IS) add_inhibitors->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction drydown Evaporate Solvent extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant stock Eicosanoid Standard Stock Solution dilute Serial Dilutions stock->dilute curve Prepare Standard Curve with IS dilute->curve curve->lcms

Caption: Workflow for Eicosanoid Quantification.

storage_troubleshooting start Start: Handling Eicosanoid Standard storage Store at -80°C Protect from Light Inert Atmosphere start->storage reconstitution Reconstitute in Anhydrous Organic Solvent (e.g., Ethanol) storage->reconstitution working_sol Prepare Fresh Working Solutions reconstitution->working_sol assay Perform Assay working_sol->assay issue Issue: Low/No Signal? assay->issue check_storage Verify Storage Conditions and Expiration Date issue->check_storage Yes check_dissolution Ensure Complete Dissolution check_storage->check_dissolution new_standard Use a Fresh Standard/ Re-prepare Solutions check_dissolution->new_standard new_standard->reconstitution

Caption: Eicosanoid Handling and Troubleshooting Logic.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 16(R)-HETE and 16(S)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of the two enantiomers of 16-hydroxyeicosatetraenoic acid (16-HETE), 16(R)-HETE and 16(S)-HETE, reveals distinct and sometimes opposing effects in various physiological and pathological processes, including inflammation and cancer. This guide provides a comprehensive comparison of their known biological activities, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding their differential roles.

Both 16(R)-HETE and 16(S)-HETE are metabolites of arachidonic acid, produced through the cytochrome P450 (CYP) enzyme pathway. While they exist as a racemic mixture in physiological systems, studies isolating the individual enantiomers have begun to shed light on their specific functions.

Comparison of Biological Activities

Biological Activity16(R)-HETE16(S)-HETEKey Findings
Inflammatory Response Inhibits neutrophil adhesion and aggregation.[1][2]Pro-inflammatory effects suggested, but less potent than other HETEs.16(R)-HETE demonstrates clear anti-inflammatory properties by suppressing key functions of neutrophils, which are critical mediators of inflammation.[1][2] The specific role of 16(S)-HETE in inflammation is less defined but it is generally considered to be less active than its R-enantiomer in this context.
Enzyme Modulation Stronger activator of CYP1B1 and inhibitor of CYP1A2.[3][4]Weaker activator of CYP1B1 and inhibitor of CYP1A2.[3][4]Both enantiomers allosterically modulate the activity of CYP1B1 and CYP1A2, with 16(R)-HETE exhibiting a more potent effect.[3][4] This differential regulation can have significant implications for the metabolism of xenobiotics and endogenous compounds.
Cancer Cell Proliferation -May promote proliferation in certain cancer cells.While direct comparative studies on cancer cell proliferation are limited, the general role of HETEs in cancer suggests that the S-enantiomers of some HETEs, like 12(S)-HETE, are pro-proliferative. The specific effect of 16(S)-HETE on cancer cell proliferation requires further investigation.
Apoptosis --There is currently a lack of direct comparative studies on the effects of 16(R)-HETE and 16(S)-HETE on apoptosis. However, other HETEs have been shown to modulate apoptotic pathways in cancer cells.

Signaling Pathways

The signaling mechanisms of 16(R)-HETE and 16(S)-HETE are not fully elucidated, and specific G-protein coupled receptors (GPCRs) for these enantiomers have not yet been definitively identified. However, based on the known actions of other HETEs, it is likely that they exert their effects through interactions with cell surface receptors and subsequent modulation of intracellular signaling cascades.

16(R)-HETE in Neutrophils: The anti-inflammatory effects of 16(R)-HETE are mediated by the inhibition of neutrophil activation. This likely involves interference with signaling pathways that control cell adhesion and aggregation.

G 16(R)-HETE 16(R)-HETE Neutrophil Neutrophil 16(R)-HETE->Neutrophil Inhibits Adhesion_Molecules Adhesion Molecules (e.g., L-selectin, β2-integrins) Neutrophil->Adhesion_Molecules Downregulates Aggregation Neutrophil Aggregation Neutrophil->Aggregation Inhibits Inflammation Inflammation Adhesion_Molecules->Inflammation Reduces Aggregation->Inflammation Reduces

Inhibitory pathway of 16(R)-HETE on neutrophil-mediated inflammation.

Hypothesized Signaling for 16(S)-HETE in Cancer Cells: Based on the pro-proliferative role of other (S)-HETE enantiomers, 16(S)-HETE might promote cancer cell growth by activating signaling pathways involved in cell cycle progression.

G 16(S)-HETE 16(S)-HETE GPCR Putative GPCR 16(S)-HETE->GPCR Activates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) GPCR->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Hypothesized pro-proliferative signaling of 16(S)-HETE in cancer cells.

Experimental Protocols

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1/1B1 Activity

This protocol is adapted from studies investigating the modulation of CYP1A and CYP1B1 activity by this compound enantiomers.[3][4]

Objective: To measure the catalytic activity of CYP1A1 and CYP1B1 enzymes in the presence of 16(R)-HETE or 16(S)-HETE.

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1/1B1.

Materials:

  • Human liver microsomes or recombinant human CYP1B1/CYP1A2

  • 7-ethoxyresorufin (EROD substrate)

  • Resorufin (for standard curve)

  • 16(R)-HETE and 16(S)-HETE

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, microsomes or recombinant enzyme, and varying concentrations of 16(R)-HETE or 16(S)-HETE.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add 7-ethoxyresorufin to the wells.

  • Initiate the reaction by adding NADPH.

  • Measure the increase in fluorescence over time at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Generate a resorufin standard curve to quantify the amount of product formed.

  • Calculate the enzyme activity as pmol of resorufin formed per minute per mg of protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, Enzyme, this compound) Pre-incubate Pre-incubate at 37°C Prepare_Mixture->Pre-incubate Add_Substrate Add 7-Ethoxyresorufin Pre-incubate->Add_Substrate Add_Cofactor Initiate with NADPH Add_Substrate->Add_Cofactor Measure_Fluorescence Measure Fluorescence (Ex: 530 nm, Em: 590 nm) Add_Cofactor->Measure_Fluorescence Standard_Curve Generate Resorufin Standard Curve Measure_Fluorescence->Standard_Curve Calculate_Activity Calculate Enzyme Activity Standard_Curve->Calculate_Activity

Workflow for the EROD assay to measure CYP1A1/1B1 activity.
Neutrophil Migration Assay (Transwell Assay)

This protocol is a general method for assessing neutrophil chemotaxis and can be adapted to compare the effects of 16(R)-HETE and 16(S)-HETE.

Objective: To quantify the migration of neutrophils in response to a chemotactic gradient of 16(R)-HETE or 16(S)-HETE.

Principle: Neutrophils are placed in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Materials:

  • Isolated human neutrophils

  • Transwell inserts (3-5 µm pore size)

  • 24-well plates

  • 16(R)-HETE and 16(S)-HETE

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from fresh blood.

  • Label neutrophils with Calcein-AM.

  • Add chemotaxis buffer containing 16(R)-HETE or 16(S)-HETE to the lower wells of a 24-well plate.

  • Place Transwell inserts into the wells.

  • Add the labeled neutrophil suspension to the upper chamber of the inserts.

  • Incubate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Remove the inserts and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Quantification Isolate_Neutrophils Isolate and Label Neutrophils Add_Neutrophils Add Neutrophils to Upper Chamber Isolate_Neutrophils->Add_Neutrophils Prepare_Chemoattractant Prepare this compound Solutions Add_Chemoattractant Add this compound to Lower Chamber Prepare_Chemoattractant->Add_Chemoattractant Incubate Incubate at 37°C Add_Neutrophils->Incubate Measure_Fluorescence Measure Fluorescence of Migrated Cells Incubate->Measure_Fluorescence

Workflow for the neutrophil transwell migration assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard flow cytometry-based protocol to assess apoptosis and can be used to compare the effects of 16(R)-HETE and 16(S)-HETE on cancer cells.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 16(R)-HETE or 16(S)-HETE.

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • 16(R)-HETE and 16(S)-HETE

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells in a multi-well plate and allow them to adhere.

  • Treat cells with varying concentrations of 16(R)-HETE or 16(S)-HETE for a specified time.

  • Harvest the cells, including any floating cells in the media.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound Enantiomers Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and PI Wash_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry

Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The available evidence indicates that 16(R)-HETE and 16(S)-HETE possess distinct biological activities. 16(R)-HETE exhibits clear anti-inflammatory properties, particularly through its inhibitory effects on neutrophils. In contrast, the specific roles of 16(S)-HETE are less well-characterized, though it appears to be a more potent modulator of certain CYP enzymes. Further direct comparative studies are necessary to fully elucidate the differential effects of these enantiomers on cell proliferation, migration, and apoptosis, as well as to identify their specific receptors and downstream signaling pathways. A deeper understanding of these differences will be crucial for the potential development of targeted therapeutic strategies that leverage the specific activities of each enantiomer.

References

16-HETE versus 20-HETE in the Regulation of Vascular Tone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 16-hydroxyeicosatetraenoic acid (16-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), two metabolites of arachidonic acid, in the context of vascular tone regulation. While extensive research has elucidated the multifaceted role of 20-HETE as a potent vasoconstrictor, the function of this compound in the vasculature remains significantly less understood. This guide summarizes the current state of knowledge, presenting available experimental data and highlighting key differences and knowledge gaps.

Summary of Effects on Vascular Tone

FeatureThis compound20-HETE
Primary Effect Largely uncharacterized; potential for weak or cell-type specific effects.Potent vasoconstriction in most vascular beds.[1][2][3] Vasodilation in the pulmonary vasculature.[4]
Mechanism of Action Not well established.Inhibition of large-conductance calcium-activated potassium (BKCa) channels, leading to vascular smooth muscle cell (VSMC) depolarization and calcium influx.[1][5][6]
Endothelial Effects Limited data available.Promotes endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing oxidative stress.[1][4][7]
Clinical Relevance Not yet established in vascular diseases.Implicated in hypertension, stroke, and vascular remodeling.[1][6][8]

Quantitative Data on Vascular Effects

20-HETE
ParameterEffectConcentration RangeVascular BedReference
Vessel Diameter Vasoconstriction1 nM - 1 µMCerebral, Renal Arteries[1][8]
BKCa Channel Activity InhibitionnM to µM rangeVascular Smooth Muscle Cells[1][5]
eNOS Activity Inhibition (uncoupling)As low as 1 nMEndothelial Cells[7]
Superoxide Production IncreasednM to µM rangeEndothelial Cells[7]
Mean Arterial Pressure Increased(In vivo studies)Systemic[8]
This compound

Currently, there is a significant lack of quantitative data from peer-reviewed studies on the direct effects of this compound on vascular tone parameters such as vessel diameter, ion channel activity in vascular cells, and blood pressure. Its biological effects have been primarily studied in the context of inflammation and cancer biology.[1][3]

Signaling Pathways

20-HETE Signaling Pathway in Vascular Tone Regulation

20-HETE exerts its potent vasoconstrictor effects through a well-defined signaling cascade in vascular smooth muscle cells (VSMCs) and its influence on endothelial cells.

20-HETE Signaling Pathway cluster_VSMC Vascular Smooth Muscle Cell cluster_EC Endothelial Cell AA_VSMC Arachidonic Acid CYP4A_4F_VSMC CYP4A/4F AA_VSMC->CYP4A_4F_VSMC Metabolism HETE20_VSMC 20-HETE CYP4A_4F_VSMC->HETE20_VSMC PKC PKC HETE20_VSMC->PKC Activates BKCa BKCa Channel HETE20_VSMC->BKCa Inhibits HETE20_EC 20-HETE (from VSMC) HETE20_VSMC->HETE20_EC Paracrine signaling LTypeCa L-type Ca²⁺ Channel PKC->LTypeCa Potentiates Ca_Influx ↑ Intracellular [Ca²⁺] LTypeCa->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Depolarization Membrane Depolarization BKCa->Depolarization Leads to Depolarization->LTypeCa Activates eNOS_uncoupling eNOS Uncoupling HETE20_EC->eNOS_uncoupling Induces Superoxide ↑ Superoxide (O₂⁻) eNOS_uncoupling->Superoxide NO_bioavailability ↓ NO Bioavailability eNOS_uncoupling->NO_bioavailability Superoxide->NO_bioavailability Scavenges NO Endo_Dysfunction Endothelial Dysfunction NO_bioavailability->Endo_Dysfunction

Caption: 20-HETE Signaling in Vascular Cells
Proposed Signaling Pathway for this compound in Vascular Tone Regulation

The signaling pathway for this compound in the vasculature is not well-established. Based on its structural similarity to other HETEs, it may interact with some of the same cellular components, but this remains speculative.

This compound Signaling Pathway cluster_Cell Vascular Cell (Hypothetical) AA Arachidonic Acid CYP4F CYP4F AA->CYP4F Metabolism HETE16 This compound CYP4F->HETE16 Unknown_Receptor Unknown Receptor/Target HETE16->Unknown_Receptor Interaction? Downstream_Effects Downstream Effects? Unknown_Receptor->Downstream_Effects Vascular_Response Vascular Response? Downstream_Effects->Vascular_Response

Caption: Hypothetical this compound Signaling Pathway

Comparison of Vascular Effects

This diagram illustrates the well-documented vasoconstrictive role of 20-HETE versus the largely unknown vascular effects of this compound.

HETE Comparison on Vascular Tone cluster_Vessel Blood Vessel HETE20 20-HETE VSMC Vascular Smooth Muscle HETE20->VSMC Inhibits BKCa channels ↑ [Ca²⁺]i Endothelium Endothelium HETE20->Endothelium Uncouples eNOS ↑ Oxidative Stress HETE16 This compound Unknown_Effect Effect on Vascular Tone Largely Unknown HETE16->Unknown_Effect Vasoconstriction Vasoconstriction VSMC->Vasoconstriction Endothelium->Vasoconstriction Promotes

Caption: 20-HETE vs. This compound Vascular Effects

Experimental Protocols

Pressure Myography for Assessing Vascular Reactivity

This protocol is adapted from established methods for studying small resistance arteries.[9][10][11][12][13]

Objective: To measure the vasoactive effects of this compound and 20-HETE on isolated small resistance arteries.

Materials:

  • Pressure myograph system (e.g., DMT or Living Systems Instrumentation)

  • Dissection microscope

  • Micro-dissection tools (forceps, scissors)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)

  • This compound and 20-HETE stock solutions (in ethanol)

  • Pressurized gas mixture (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Vessel Isolation: Euthanize a laboratory animal (e.g., rat or mouse) according to approved institutional protocols. Isolate a segment of a small resistance artery (e.g., mesenteric or cerebral artery, ~2 mm in length).

  • Mounting: Transfer the isolated artery to the myograph chamber containing cold Krebs-Henseleit solution. Cannulate both ends of the artery onto glass micropipettes and secure with sutures.

  • Equilibration: Pressurize the vessel to a physiological pressure (e.g., 60 mmHg for mesenteric artery) and superfuse with Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂ at 37°C for 60 minutes.

  • Viability Check: Constrict the vessel with a high potassium solution (e.g., Krebs with equimolar substitution of NaCl with KCl) to assess its viability. Wash out and allow the vessel to return to baseline.

  • Endothelial Integrity: Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). Apply acetylcholine to assess endothelium-dependent vasodilation.

  • HETE Application: After a stable baseline is achieved, add cumulative concentrations of this compound or 20-HETE to the superfusion bath. Record the changes in vessel diameter at each concentration.

  • Data Analysis: Express the change in vessel diameter as a percentage of the baseline diameter. Construct concentration-response curves to determine the potency (EC₅₀) and efficacy of each HETE.

Whole-Cell Patch-Clamp Electrophysiology of Vascular Smooth Muscle Cells

This protocol is a generalized procedure based on standard electrophysiological techniques.[5][6]

Objective: To determine the effects of this compound and 20-HETE on ion channel activity in isolated vascular smooth muscle cells (VSMCs).

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • Cell isolation enzymes (e.g., collagenase, papain)

  • Extracellular solution (in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Intracellular solution (in mM: 130 K-aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 ATP, 0.5 GTP; pH 7.2)

  • This compound and 20-HETE stock solutions

Procedure:

  • Cell Isolation: Isolate VSMCs from small resistance arteries by enzymatic digestion.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single, healthy VSMC with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps to elicit specific ion currents (e.g., K⁺ currents).

  • HETE Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound or 20-HETE. Record the changes in the amplitude and kinetics of the ion currents.

  • Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after HETE application. Generate current-voltage (I-V) relationship plots to characterize the effect of the HETEs on the specific ion channels.

Conclusion

The current body of scientific literature establishes 20-HETE as a critical regulator of vascular tone, primarily acting as a potent vasoconstrictor through well-defined signaling pathways involving the inhibition of BKCa channels in vascular smooth muscle cells and the promotion of endothelial dysfunction. Its role in various cardiovascular pathologies is an active area of investigation.

In stark contrast, the role of this compound in the regulation of vascular tone remains largely enigmatic. While it is produced by similar enzymatic pathways as 20-HETE, there is a significant lack of research and quantitative data on its direct effects on blood vessels. The provided hypothetical signaling pathway for this compound underscores the need for further investigation to elucidate its potential physiological and pathophysiological roles in the vasculature.

For drug development professionals, 20-HETE and its signaling pathway present viable targets for therapeutic intervention in diseases such as hypertension. The limited understanding of this compound's vascular effects suggests that it is not currently a primary target for cardiovascular drug development, but further research may reveal novel therapeutic opportunities. Future studies should focus on direct comparative experiments to delineate the specific vascular actions of this compound and its potential interplay with 20-HETE and other vasoactive mediators.

References

A Comparative Guide to 16-HETE and 20-HETE in the Pathophysiology of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of two cytochrome P450 (CYP)-derived metabolites of arachidonic acid, 16-hydroxyeicosatetraenoic acid (16-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), in the context of hypertension. We present a synthesis of their physiological functions, signaling pathways, and the experimental data that supports our current understanding, offering a clear contrast between these two bioactive lipids.

Synthesis of this compound and 20-HETE

Both this compound and 20-HETE are products of arachidonic acid (AA) metabolism by CYP monooxygenases. However, they are synthesized by different enzyme subfamilies, which dictates their tissue-specific production and subsequent physiological roles.

  • 20-HETE: Primarily synthesized via ω-hydroxylation of AA by enzymes belonging to the CYP4A and CYP4F families.[1][2] In humans, the main isoforms are CYP4A11, CYP4F2, and CYP4F3, while in rats, they include CYP4A1, 4A2, 4A3, and 4A8.[2][3] These enzymes are prominently expressed in the microvasculature and the kidney, positioning 20-HETE as a key regulator of vascular tone and renal function.[1][4]

  • This compound: This subterminal hydroxyeicosatetraenoic acid is also formed from AA by CYP enzymes.[5] While less characterized in hypertension compared to 20-HETE, its synthesis is attributed to various CYP isoforms.

cluster_20HETE ω-hydroxylation cluster_16HETE Subterminal hydroxylation AA Arachidonic Acid (AA) CYP4A CYP4A Family (e.g., CYP4A11) AA->CYP4A CYP4F CYP4F Family (e.g., CYP4F2) AA->CYP4F CYP_other Other CYP Isoforms AA->CYP_other HETE20 20-HETE CYP4A->HETE20 Major Pathway CYP4F->HETE20 HETE16 This compound CYP_other->HETE16

Caption: Synthesis pathways of 20-HETE and this compound from arachidonic acid.

Contrasting Roles in Blood Pressure Regulation

The most striking difference between 20-HETE and this compound lies in their distinct and often opposing effects on the cardiovascular and renal systems. 20-HETE has a well-documented, complex, and dual role in hypertension, acting as both a pro-hypertensive and anti-hypertensive agent depending on its site of action. The role of this compound is significantly less understood, but available data points to a less potent vascular role.

Feature20-Hydroxyeicosatetraenoic Acid (20-HETE)16-Hydroxyeicosatetraenoic Acid (this compound)
Primary Role in Hypertension Dual Function: Pro-hypertensive (Vascular) and Anti-hypertensive (Renal).[6][7]Less characterized; generally considered less potent than 20-HETE.
Vascular Effects Potent Vasoconstrictor: Increases myogenic tone and sensitizes smooth muscle to stimuli like angiotensin II and endothelin.[1][8]Weak vasoconstrictor properties have been noted, but its overall impact on vascular tone is minor compared to 20-HETE.
Renal Tubular Effects Natriuretic: Inhibits Na+/K+-ATPase and the Na-K-2Cl cotransporter in the proximal tubule and thick ascending loop of Henle, promoting sodium excretion and opposing hypertension.[3][9]Effects on renal sodium transport are not well-established.
Endothelial Function Promotes Dysfunction: Uncouples endothelial nitric oxide synthase (eNOS), increases superoxide production, and induces angiotensin-converting enzyme (ACE), linking it to the renin-angiotensin system (RAS).[10][11][12]Limited data available on its specific effects on endothelial function.
Vascular Remodeling Pro-remodeling: Stimulates migration and proliferation of vascular smooth muscle cells (VSMCs), contributing to increased vascular wall thickness.[13]Role in vascular remodeling is not clearly defined.
Clinical Relevance Elevated plasma/urinary levels are associated with hypertension, stroke, and myocardial infarction.[9] Polymorphisms in CYP4A11 and CYP4F2 genes are linked to hypertension risk.[4][6]Clinical associations with hypertension are not strongly established.

Signaling Pathways and Mechanisms of Action

The divergent physiological effects of 20-HETE and this compound stem from their unique interactions with cellular signaling cascades, particularly within vascular smooth muscle and endothelial cells.

20-HETE Signaling

In Vascular Smooth Muscle Cells (VSMCs): 20-HETE acts as a potent vasoconstrictor primarily by inhibiting the large-conductance Ca²⁺-activated K⁺ (BKCa) channels. This inhibition leads to membrane depolarization, which in turn opens L-type Ca²⁺ channels, increasing intracellular calcium and promoting contraction.[13] Furthermore, 20-HETE activates Rho-kinase, which increases the phosphorylation of myosin light chain, sensitizing the contractile apparatus to calcium.[3][13] These actions are mediated, at least in part, by the recently identified G-protein coupled receptor, GPR75.[10][13]

HETE20 20-HETE GPR75 GPR75 Receptor HETE20->GPR75 PKC PKC GPR75->PKC RhoK Rho-kinase GPR75->RhoK BKCa BKCa Channel PKC->BKCa Inhibition MLC Myosin Light Chain (MLC) RhoK->MLC Phosphorylation Depol Membrane Depolarization BKCa->Depol Causes LType L-type Ca²⁺ Channel CaIn ↑ Intracellular [Ca²⁺] LType->CaIn MLCP MLC-Phosphate MLC->MLCP Vaso Vasoconstriction MLCP->Vaso Depol->LType Opens CaIn->Vaso

Caption: Pro-contractile signaling of 20-HETE in vascular smooth muscle cells.

In Endothelial Cells: 20-HETE contributes to endothelial dysfunction and a pro-inflammatory state. It activates the IKK/NF-κB signaling pathway, which leads to two key outcomes: 1) increased transcription and expression of angiotensin-converting enzyme (ACE), thereby amplifying the renin-angiotensin system, and 2) uncoupling of eNOS from its chaperone protein HSP90, which reduces nitric oxide (NO) bioavailability and increases the production of reactive oxygen species (ROS).[4][10][12]

HETE20 20-HETE Receptor GPR75 Receptor HETE20->Receptor IKK IKK Activation Receptor->IKK NFkB NF-κB Activation IKK->NFkB eNOS eNOS-HSP90 Complex IKK->eNOS Uncouples ACE ↑ ACE Expression NFkB->ACE Induces RAS ↑ RAS Activity ACE->RAS Dysfunction Endothelial Dysfunction RAS->Dysfunction eNOS_uncoupled Uncoupled eNOS eNOS->eNOS_uncoupled NO ↓ NO Bioavailability eNOS_uncoupled->NO ROS ↑ ROS Production eNOS_uncoupled->ROS NO->Dysfunction ROS->Dysfunction

Caption: 20-HETE signaling leading to endothelial dysfunction.
This compound Signaling

The specific signaling pathways for this compound related to blood pressure control are not as extensively documented as those for 20-HETE. While it is known to be a CYP metabolite of arachidonic acid, its specific receptors and downstream effector mechanisms in the vasculature and kidney remain an active area for investigation.

Quantitative Data on HETE-Mediated Effects

The following table summarizes experimental data from studies investigating the effects of HETEs in models of hypertension.

ParameterAnimal Model / SystemFindingReference
Blood Pressure Myh11-4a12 mice (VSM-specific Cyp4a12 overexpression)Hypertensive phenotype (145±2 mmHg vs. 127±2 mmHg in WT). BP normalized by a 20-HETE receptor blocker.[13]
Blood Pressure Spontaneously Hypertensive Rats (SHR)Production of 20-HETE is elevated in the kidney. Inhibition of 20-HETE synthesis lowers blood pressure.[2][14]
Blood Pressure Androgen-induced hypertensive ratsIncreased vascular formation of 20-HETE. Inhibition of 20-HETE synthesis attenuates the increase in arterial pressure.[2]
Plasma 20-HETE Levels Young Adults (Raine Study, n=1054)Plasma 20-HETE showed a significant positive relationship with systolic blood pressure (β, 0.092; P<0.0001).[15][16]
Vascular Stiffness Young Adults (Raine Study, n=1054)20-HETE was positively related to pulse wave velocity (β, 0.059; P=0.021) and inversely associated with aortic distensibility (β, -0.051; P=0.029).[15][16]
20-HETE Production Human neutrophils and plateletsAngiotensin II and endothelin-1 significantly increase 20-HETE synthesis and release.[17]
20-HETE Inhibition RUPP rat model of preeclampsiaSpecific 20-HETE inhibitor HET0016 reduced blood pressure and decreased the plasma 20-HETE:EET ratio.[18]

Experimental Protocols

Measurement of this compound and 20-HETE

Accurate quantification of HETEs in biological samples (plasma, urine, tissue) is critical. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline: LC-MS/MS for HETE Quantification

  • Sample Preparation: Plasma (e.g., 0.5 mL) or tissue homogenate is spiked with a deuterated internal standard (e.g., 20-HETE-d6) to account for extraction losses.

  • Lipid Extraction: Lipids are extracted from the aqueous sample using a solid-phase extraction (SPE) column or liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis (Optional): To measure total HETEs (free and esterified in phospholipids), the lipid extract is subjected to alkaline hydrolysis.

  • Chromatographic Separation: The extracted lipids are reconstituted in a mobile phase and injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reverse-phase column to separate the different HETE isomers.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect the parent-to-daughter ion transitions for each HETE and the internal standard, ensuring high sensitivity and specificity.[16][19][20]

  • Quantification: A standard curve is generated using known amounts of authentic HETE standards, and the concentration in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Assessment of Vascular Reactivity

The direct effect of HETEs on blood vessel function is assessed using isolated artery segments in a myograph system.

Protocol Outline: Isolated Artery Reactivity Assay

  • Vessel Dissection: Small arteries (e.g., mesenteric or renal interlobar) are carefully dissected from an experimental animal and cut into 2 mm rings.

  • Mounting: The rings are mounted on two small stainless-steel wires in the chamber of a wire myograph. One wire is fixed, and the other is attached to a force transducer.

  • Equilibration: The chamber is filled with a physiological salt solution (e.g., Krebs buffer), maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. The vessel is stretched to its optimal resting tension and allowed to equilibrate.

  • Viability Test: The vessel's contractile health is confirmed by stimulation with a high-potassium solution (KCl) or a pharmacological agonist like phenylephrine. Endothelial integrity is often checked by assessing relaxation to acetylcholine.

  • Constructing Concentration-Response Curves:

    • Vasoconstriction: Cumulative concentrations of this compound or 20-HETE are added to the bath, and the resulting increase in tension (force) is recorded to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

    • Vasodilation: The vessel is pre-constricted with an agonist (e.g., norepinephrine). Cumulative concentrations of a vasodilator are then added to assess relaxation. This can be used to test if HETEs impair endothelium-dependent vasodilation.[21][22]

  • Data Analysis: The change in tension is plotted against the agonist concentration to generate a dose-response curve.

start Start dissect Dissect Artery (e.g., Mesenteric) start->dissect mount Mount Artery Ring in Myograph dissect->mount equil Equilibrate in Krebs Buffer (37°C) mount->equil test Test Viability (e.g., with KCl) equil->test precon Pre-constrict Vessel (for vasodilation studies) test->precon add Add Cumulative Doses of HETE or Inhibitor test->add precon->add record Record Force Transducer Output add->record record->add Next Dose analyze Analyze Data & Plot Dose-Response Curve record->analyze end End analyze->end

Caption: Experimental workflow for assessing vascular reactivity to HETEs.

Conclusion and Future Directions

The evidence strongly establishes 20-HETE as a critical and multifaceted regulator of blood pressure. Its pro-hypertensive vascular actions, including potent vasoconstriction and promotion of endothelial dysfunction, are counterbalanced by its anti-hypertensive natriuretic effects in the kidney. This dual role makes it a complex but highly attractive target for therapeutic intervention. The development of specific inhibitors of 20-HETE synthesis or antagonists for its receptor, GPR75, holds promise for treating certain forms of hypertension.[2][13]

In contrast, the role of This compound in hypertension remains poorly defined. Based on current literature, it does not appear to be a major contributor to the regulation of vascular tone or renal function in the same capacity as 20-HETE.

Future research should focus on further elucidating the specific signaling pathways and physiological relevance of this compound and other less-studied HETE isomers in cardiovascular health and disease. For 20-HETE, a key challenge will be to develop targeted therapies that can selectively inhibit its detrimental vascular effects while preserving its beneficial renal actions.

References

A Functional Comparison of 16-HETE and Other CYP450-Derived Eicosanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of 16-hydroxyeicosatetraenoic acid (16-HETE) with other prominent cytochrome P450 (CYP450)-derived eicosanoids, including 20-HETE, 12-HETE, and epoxyeicosatrienoic acids (EETs). The information is supported by experimental data to assist in research and drug development endeavors.

Introduction to CYP450-Derived Eicosanoids

Eicosanoids are a class of bioactive lipid mediators derived from the metabolism of arachidonic acid by three primary enzyme families: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450s (CYPs). While the roles of COX and LOX-derived eicosanoids in cancer and inflammation are well-documented, the CYP450 pathway, which generates HETEs and EETs, is gaining recognition for its critical role in various physiological and pathological processes.[1] The ω-hydroxylase branch of the CYP450 pathway, primarily involving CYP4A and CYP4F enzymes, produces various HETEs, including the principal isoform 20-HETE.[1] These enzymes can also produce subterminal HETEs such as 16-, 17-, 18-, and 19-HETE.[2] The epoxygenase branch, mainly comprising CYP2C and CYP2J isoforms, converts arachidonic acid to EETs.[1]

Functional Comparison of Eicosanoids

The biological activities of CYP450-derived eicosanoids are diverse and often opposing, playing crucial roles in vascular function, inflammation, cell growth, and ion channel regulation.

Vascular Tone and Endothelial Function
  • 20-HETE is a potent vasoconstrictor that acts by inhibiting large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to depolarization and vasoconstriction.[2][3][4] It also promotes endothelial dysfunction by stimulating the production of reactive oxygen species (ROS) and uncoupling endothelial nitric oxide synthase (eNOS).[2]

  • EETs generally act as vasodilators by activating BKCa channels in vascular smooth muscle, causing hyperpolarization and relaxation.[3][5] They are considered endothelium-derived hyperpolarizing factors and have protective effects on the vasculature.[2][5]

  • This compound , like 20-HETE, is produced by CYP4A and CYP4F enzymes. While its direct effects on vascular tone are less characterized, its release from polymorphonuclear leukocytes (PMNs) suggests a role in inflammatory responses within the vasculature.[2] One study demonstrated that 16(R)-HETE can reduce intracranial pressure in a rabbit model of thromboembolic stroke, suggesting a potential role in regulating cerebral blood flow.[6]

Inflammation
  • 20-HETE is generally considered pro-inflammatory.[3] It stimulates the production of inflammatory cytokines and the expression of adhesion molecules in endothelial cells.[2]

  • EETs exhibit anti-inflammatory properties.[3]

  • 16(R)-HETE has demonstrated anti-inflammatory effects by selectively inhibiting human PMN adhesion, aggregation, and the synthesis of the pro-inflammatory mediator leukotriene B4.[6]

  • 12-HETE , another HETE isomer, is a pro-inflammatory lipid metabolite implicated in diabetes and its vascular complications.[7]

Angiogenesis
  • 20-HETE has a pro-angiogenic role.[8] It stimulates the proliferation, migration, and tube formation of endothelial cells and induces the expression of vascular endothelial growth factor (VEGF).[8][9]

  • EETs are also pro-angiogenic, promoting the formation of new blood vessels.[1]

  • 12-HETE has been shown to have angiogenic activity.[10]

  • The specific role of This compound in angiogenesis is not yet well-defined in the literature.

Cell Proliferation
  • 20-HETE can stimulate the proliferation of various cell types, including vascular smooth muscle and endothelial cells.[4][9]

  • 12-HETE has been shown to inhibit the proliferation of rabbit aortic smooth muscle cells and mouse melanoma cells.[11]

Ion Channel Regulation
  • 20-HETE is a known inhibitor of large-conductance calcium-activated potassium (BKCa) channels.[3][4] It can also activate transient receptor potential canonical 6 (TRPC6) channels, which are non-voltage-gated calcium entry channels.[12]

  • EETs are activators of BKCa channels, leading to vasodilation.[3][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the functional comparison of these eicosanoids. Data for this compound is limited, highlighting an area for future research.

Table 1: Effects on Vascular Function

EicosanoidPrimary Effect on Vascular ToneMechanism of ActionPotency/Effective Concentration
This compound Not well-characterizedNot well-characterizedData not available
20-HETE VasoconstrictionInhibition of BKCa channels in vascular smooth muscle.[3][4]Potent vasoconstrictor at nanomolar concentrations.[9]
12-HETE Vasoconstriction (context-dependent)Can act as a competitive antagonist at the thromboxane receptor, leading to relaxation in some contexts.[10]Data not available
EETs VasodilationActivation of BKCa channels in vascular smooth muscle.[3][5]14,15-EET is five-fold more potent than its metabolite 14,15-DHET in causing relaxation in bovine coronary artery.[5]

Table 2: Inflammatory Responses

EicosanoidPrimary Inflammatory EffectMechanism of ActionIC50/EC50
16(R)-HETE Anti-inflammatoryInhibits PMN adhesion, aggregation, and leukotriene B4 synthesis.[6]Data not available
20-HETE Pro-inflammatoryStimulates cytokine production and adhesion molecule expression.[2]Data not available
12-HETE Pro-inflammatoryImplicated in vascular inflammation in diabetes.[7]Data not available
EETs Anti-inflammatoryOpposes vascular inflammation.[3]Data not available

Table 3: Angiogenesis

EicosanoidEffect on AngiogenesisMechanism of ActionEffective Concentration
This compound Not well-characterizedNot well-characterizedData not available
20-HETE Pro-angiogenicInduces endothelial cell proliferation, migration, and VEGF expression.[8][9]Stimulates pro-angiogenic responses in cultured cells.[8]
12-HETE Pro-angiogenicInduces in vitro and in vivo angiogenic responses.[10]Data not available
EETs Pro-angiogenicPromotes the formation of new blood vessels.[1]5,6- and 8,9-EET are pro-angiogenic.[1]

Table 4: Cell Proliferation

EicosanoidEffect on ProliferationCell TypeEffective Concentration
This compound Not well-characterized-Data not available
20-HETE StimulatoryVascular smooth muscle and endothelial cells.[4][9]Data not available
12-HETE InhibitoryRabbit aortic smooth muscle cells, mouse B16BL6 melanoma cells.[11]More potent than various prostaglandins in inhibiting proliferation.[11]
EETs Not well-characterized-Data not available

Signaling Pathways

The signaling pathways initiated by these eicosanoids are complex and can involve both receptor-dependent and independent mechanisms.

Eicosanoid_Signaling_Pathways cluster_20HETE 20-HETE Signaling cluster_EETs EETs Signaling cluster_16HETE This compound Signaling (Partial) 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 TRPC6 TRPC6 20-HETE->TRPC6 Activates BKCa_Channel_Inhibition BKCa Channel Inhibition 20-HETE->BKCa_Channel_Inhibition ROS_Production ROS Production GPR75->ROS_Production Proliferation Cell Proliferation GPR75->Proliferation VSMC_Depolarization VSMC Depolarization BKCa_Channel_Inhibition->VSMC_Depolarization Vasoconstriction Vasoconstriction VSMC_Depolarization->Vasoconstriction Endothelial_Dysfunction Endothelial Dysfunction ROS_Production->Endothelial_Dysfunction EETs EETs Putative_GPCR Putative GPCR EETs->Putative_GPCR BKCa_Channel_Activation BKCa Channel Activation EETs->BKCa_Channel_Activation Anti_inflammatory_Effects Anti-inflammatory Effects Putative_GPCR->Anti_inflammatory_Effects Pro_angiogenic_Effects Pro-angiogenic Effects Putative_GPCR->Pro_angiogenic_Effects VSMC_Hyperpolarization VSMC Hyperpolarization BKCa_Channel_Activation->VSMC_Hyperpolarization Vasodilation Vasodilation VSMC_Hyperpolarization->Vasodilation 16_R_HETE 16_R_HETE PMN_Inhibition Inhibition of PMN Adhesion & Aggregation 16_R_HETE->PMN_Inhibition LTB4_Synthesis_Inhibition Inhibition of LTB4 Synthesis 16_R_HETE->LTB4_Synthesis_Inhibition Anti_inflammatory_Action Anti-inflammatory Action PMN_Inhibition->Anti_inflammatory_Action LTB4_Synthesis_Inhibition->Anti_inflammatory_Action

Caption: Simplified signaling pathways of 20-HETE, EETs, and this compound.

Experimental Protocols

In Vitro Angiogenesis Assay (Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Methodology:

  • Preparation of Basement Membrane Extract (BME): Thaw BME (e.g., Matrigel®) on ice overnight. Pipette 250 µl of BME into each well of a pre-chilled 24-well plate, ensuring the entire surface is covered.[13] Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[13]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in the appropriate growth medium. A cell density of 10,000-15,000 cells per well (for a 96-well plate) is a suitable starting point, but should be optimized for the specific cell type.[14]

  • Treatment: Add the eicosanoids (this compound, 20-HETE, EETs, etc.) at various concentrations to the cell suspension before seeding onto the solidified BME. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. Tube formation typically occurs within a few hours.[15]

  • Quantification: Capture images of the tube networks using an inverted microscope. Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops.[15][16]

Angiogenesis_Assay_Workflow Start Start Coat_Plate Coat wells with Basement Membrane Extract (BME) Start->Coat_Plate Solidify_BME Incubate at 37°C to solidify BME Coat_Plate->Solidify_BME Seed_Cells Seed treated cells onto solidified BME Solidify_BME->Seed_Cells Prepare_Cells Harvest and resuspend endothelial cells Add_Treatment Add eicosanoids or vehicle control to cells Prepare_Cells->Add_Treatment Add_Treatment->Seed_Cells Incubate Incubate for 4-24 hours at 37°C Seed_Cells->Incubate Image_Acquisition Capture images of tube networks Incubate->Image_Acquisition Data_Analysis Quantify tube length, junctions, and loops Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro tube formation angiogenesis assay.

Cell Proliferation Assay

This assay measures the effect of eicosanoids on the proliferation of cultured cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the eicosanoids or a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Quantification: Assess cell proliferation using a suitable method, such as a CyQUANT® Cell Proliferation Assay Kit, which measures cellular DNA content via a fluorescent dye.

    • Lyse the cells and add the CyQUANT® GR dye.

    • Incubate for 2-5 minutes at room temperature, protected from light.

    • Measure fluorescence with a microplate reader using 480 nm excitation and 520 nm emission wavelengths.

    • The fluorescence intensity is directly proportional to the cell number.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Adherence Allow cells to adhere Seed_Cells->Adherence Add_Treatment Add eicosanoids or vehicle control Adherence->Add_Treatment Incubate Incubate for desired duration (e.g., 24-72h) Add_Treatment->Incubate Lyse_Cells Lyse cells and add fluorescent dye (e.g., CyQUANT®) Incubate->Lyse_Cells Measure_Fluorescence Measure fluorescence on a plate reader Lyse_Cells->Measure_Fluorescence Data_Analysis Correlate fluorescence to cell number Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence-based cell proliferation assay.

Patch-Clamp Analysis of Ion Channel Modulation

This electrophysiological technique is used to study the effects of eicosanoids on ion channels in living cells.

Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

  • Solution Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions. Prepare a stock solution of the eicosanoid in a suitable solvent (e.g., DMSO).

  • Patch-Clamp Recording:

    • Use a micropipette to form a high-resistance seal (giga-seal) with the membrane of a single cell.

    • Establish a whole-cell recording configuration by rupturing the cell membrane patch.

    • Apply voltage protocols to elicit ion channel currents.

  • Eicosanoid Application: Perfuse the cell with the extracellular solution containing the eicosanoid at the desired concentration.

  • Data Acquisition and Analysis: Record the changes in ion channel currents in response to the eicosanoid. Analyze parameters such as current amplitude, activation, and inactivation kinetics.

Patch_Clamp_Workflow Start Start Prepare_Cells Culture cells on glass coverslips Start->Prepare_Cells Pull_Pipette Fabricate a micropipette Start->Pull_Pipette Form_Seal Form a giga-seal on the cell membrane Prepare_Cells->Form_Seal Pull_Pipette->Form_Seal Establish_Whole_Cell Establish whole-cell configuration Form_Seal->Establish_Whole_Cell Record_Baseline Record baseline ion channel currents Establish_Whole_Cell->Record_Baseline Apply_Eicosanoid Perfuse cell with eicosanoid solution Record_Baseline->Apply_Eicosanoid Record_Response Record changes in ion channel currents Apply_Eicosanoid->Record_Response Data_Analysis Analyze current amplitude and kinetics Record_Response->Data_Analysis End End Data_Analysis->End

Caption: General workflow for patch-clamp analysis of ion channel modulation.

Conclusion

The CYP450 pathway of arachidonic acid metabolism produces a diverse array of bioactive eicosanoids with often opposing functions. 20-HETE and EETs are the most extensively studied, with clear roles in regulating vascular tone, inflammation, and angiogenesis. This compound is an emerging player with demonstrated anti-inflammatory properties, though its functions in other physiological processes require further investigation. This guide provides a framework for understanding the comparative biology of these important lipid mediators and offers standardized protocols for their further study. The limited quantitative data for this compound, in particular, underscores the need for more research to fully elucidate its therapeutic potential.

References

16-HETE and the Prostaglandin Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 16-hydroxyeicosatetraenoic acid (16-HETE) and the prostaglandin signaling pathway. While both are crucial lipid signaling molecules derived from arachidonic acid, the direct interactions between this compound and the prostaglandin pathway remain an area of active investigation. This document summarizes the current understanding of their individual roles and explores the known interactions of other hydroxyeicosatetraenoic acids (HETEs) with prostaglandin signaling as a basis for comparative analysis.

Introduction to this compound and Prostaglandin Signaling

Both this compound and prostaglandins are bioactive lipids that play significant roles in various physiological and pathological processes, including inflammation, cell growth, and vascular tone.[1][2] They originate from the same precursor, arachidonic acid, but are synthesized through distinct enzymatic pathways.

This compound is primarily produced through the cytochrome P450 (CYP) pathway.[1] It is one of several ω-hydroxy metabolites of arachidonic acid and has been implicated in modulating the function of human polymorphonuclear leukocytes.[1]

Prostaglandins , on the other hand, are synthesized via the cyclooxygenase (COX) pathway.[1][3] Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its effects by binding to a family of G protein-coupled receptors known as EP receptors (EP1-EP4).[4]

Biosynthesis Pathways

The synthesis of these two classes of signaling molecules from arachidonic acid is a critical divergence point that dictates their downstream functions.

AA Arachidonic Acid CYP450 Cytochrome P450 (CYP4A/4F) AA->CYP450 ω-hydroxylation COX Cyclooxygenase (COX-1/COX-2) AA->COX Peroxidation/ Cyclization PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Cleavage HETE_16 This compound CYP450->HETE_16 PGH2 PGH2 COX->PGH2 PGES PGE Synthase PGH2->PGES Isomerization PGE2 Prostaglandin E2 (PGE2) PGES->PGE2

Biosynthesis of this compound and Prostaglandin E2.

Prostaglandin E2 Signaling Pathway

PGE2 mediates its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide range of cellular responses.

cluster_ep1 EP1 Receptor cluster_ep2 EP2 Receptor cluster_ep3 EP3 Receptor cluster_ep4 EP4 Receptor PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+] ↑ PKC IP3_DAG->Ca_PKC Gs_2 Gs EP2->Gs_2 AC_2 Adenylate Cyclase Gs_2->AC_2 cAMP_2 ↑ cAMP AC_2->cAMP_2 PKA_2 PKA Activation cAMP_2->PKA_2 Gi Gi EP3->Gi AC_3 Adenylate Cyclase Gi->AC_3 cAMP_3 ↓ cAMP AC_3->cAMP_3 Gs_4 Gs EP4->Gs_4 PI3K PI3K/Akt Pathway EP4->PI3K AC_4 Adenylate Cyclase Gs_4->AC_4 cAMP_4 ↑ cAMP AC_4->cAMP_4 PKA_4 PKA Activation cAMP_4->PKA_4

PGE2 receptor signaling pathways.

Interaction of HETEs with the Prostaglandin Signaling Pathway: A Comparative Overview

Direct experimental data on the interaction of this compound with the prostaglandin signaling pathway is currently limited. However, studies on other HETE molecules provide valuable insights into potential mechanisms of interaction.

HETE DerivativeInteraction with Prostaglandin PathwayExperimental Evidence
12-HETE Induces COX-2 expression, leading to increased PGE2 synthesis.Studies in pancreatic β-cells and prostate cancer cells have shown that 12-HETE upregulates COX-2 protein and mRNA levels, resulting in elevated PGE2 production.[5]
15-HETE Can be a substrate for COX enzymes and can also modulate PGE2 synthesis.In some cell types, 15-HETE is converted by COX to 15-hydroxy-prostaglandins. It has also been shown to stimulate PGE2 production in rat granulosa cells.
19(S)-HETE Can activate the prostacyclin (IP) receptor, a type of prostanoid receptor.[6]In vitro studies demonstrated that 19(S)-HETE induces cAMP accumulation in a manner consistent with IP receptor activation.[6]
20-HETE Can be metabolized by COX-1 and COX-2 to 20-hydroxy-PGE2.[7] This metabolite can then exert biological effects.Experiments using airway microsomes have shown that 20-HETE is a substrate for COX enzymes, and the resulting products have biological activity.
This compound Direct interaction is not well-documented. Currently, there is a lack of published experimental data directly investigating the effects of this compound on COX activity, prostaglandin synthesis, or prostaglandin receptor binding.

Experimental Protocols

Measurement of Cyclooxygenase (COX) Activity

A common method to determine COX activity involves measuring the production of PGE2 from arachidonic acid in the presence or absence of a test compound.

Workflow for COX Activity Assay:

Start Start Prepare Prepare Enzyme (COX-1 or COX-2) and Test Compound (e.g., this compound) Start->Prepare Incubate Incubate Enzyme with Test Compound Prepare->Incubate Add_AA Add Arachidonic Acid (Substrate) Incubate->Add_AA Reaction Enzymatic Reaction Add_AA->Reaction Stop Stop Reaction Reaction->Stop Quantify Quantify PGE2 Production (e.g., ELISA or LC-MS/MS) Stop->Quantify Analyze Analyze Data to Determine Inhibition or Stimulation Quantify->Analyze End End Analyze->End

Workflow for determining COX enzyme activity.

Detailed Protocol:

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The test compound (e.g., this compound) is dissolved in an appropriate solvent.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature.

  • Reaction Initiation: The reaction is initiated by adding a known concentration of arachidonic acid.

  • Reaction Termination: After a defined period, the reaction is stopped, often by adding a strong acid or a specific inhibitor.

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The PGE2 levels in the presence of the test compound are compared to the vehicle control to determine the percentage of inhibition or stimulation of COX activity.

Quantification of this compound and Prostaglandins by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple lipid mediators from biological samples.

Sample Preparation and Analysis Workflow:

Sample Biological Sample (e.g., cell culture supernatant, plasma) Spike Spike with Internal Standards (Deuterated Analogs) Sample->Spike Extract Solid Phase Extraction (SPE) to Isolate Lipids Spike->Extract Concentrate Evaporate and Reconstitute in Mobile Phase Extract->Concentrate Inject Inject into LC-MS/MS System Concentrate->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Mass Spectrometric Detection (Multiple Reaction Monitoring) Separate->Detect Quantify Quantification based on Standard Curves Detect->Quantify

References

Decoding the Inflammatory Crosstalk: A Comparative Guide to the 16-HETE and Leukotriene Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between inflammatory mediators is paramount for designing effective therapeutics. This guide provides a comprehensive comparison of the 16-hydroxyeicosatetraenoic acid (16-HETE) and leukotriene pathways, focusing on their crosstalk in inflammation. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the complex signaling networks.

Introduction to Two Key Inflammatory Pathways

Inflammation is a complex biological response involving a symphony of cellular and molecular players. Among the key conductors of this orchestra are lipid mediators derived from arachidonic acid. Two such families, the hydroxyeicosatetraenoic acids (HETEs) and the leukotrienes, play pivotal roles in the initiation, propagation, and resolution of inflammation.[1] While often studied in isolation, emerging evidence reveals a significant and intricate crosstalk between these pathways, offering novel avenues for therapeutic intervention.

The this compound pathway, primarily driven by cytochrome P450 (CYP) enzymes, generates a bioactive lipid with diverse and sometimes opposing roles in inflammation. Conversely, the leukotriene pathway, initiated by the enzyme 5-lipoxygenase (5-LOX), produces potent pro-inflammatory mediators like leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils.[2][3] This guide will dissect the interactions between these two critical pathways, providing a framework for understanding their combined impact on inflammatory processes.

The Nature of the Crosstalk: A Bidirectional Influence

The interaction between the this compound and leukotriene pathways is not a one-way street. Evidence suggests a reciprocal regulation, where metabolites from one pathway can influence the synthesis and activity of the other. This bidirectional communication fine-tunes the inflammatory response, impacting its intensity and duration.

This compound's Modulation of the Leukotriene Pathway

A significant aspect of the crosstalk is the inhibitory effect of certain HETEs on leukotriene synthesis. While direct quantitative data for this compound's effect on 5-LOX is still emerging, studies on the closely related 15-HETE provide valuable insights. Exogenous 15(S)-HETE has been shown to inhibit LTB4 production in isolated human neutrophils in a concentration-dependent manner.[4] This suggests a potential mechanism where CYP-derived HETEs can dampen the pro-inflammatory leukotriene signaling.

The proposed mechanism for this inhibition involves a direct or indirect effect on the key enzymes of the leukotriene pathway: 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H). Further research is needed to elucidate the precise molecular interactions, including whether this compound directly binds to 5-LOX or its activating protein, FLAP.

Leukotriene Pathway's Influence on HETE Metabolism

Conversely, the leukotriene pathway can influence the metabolism of HETEs, primarily through the regulation of CYP enzymes. Leukotriene B4 is metabolized and inactivated by ω-oxidation, a reaction catalyzed by CYP4F enzymes.[5][6][7] The expression of these CYP4F enzymes can be modulated by inflammatory stimuli. For instance, in certain inflammatory conditions, the expression of CYP4F genes is upregulated, potentially as a negative feedback mechanism to control LTB4 levels.[3][5] This suggests that high levels of LTB4 could induce its own breakdown, a crucial process for the resolution of inflammation.

Comparative Analysis of Pathway Components and Functions

To fully appreciate the crosstalk, it is essential to compare the core components and functions of each pathway.

FeatureThis compound PathwayLeukotriene Pathway
Key Synthesizing Enzyme Cytochrome P450 (CYP4A/4F families)5-Lipoxygenase (5-LOX)
Primary Precursor Arachidonic AcidArachidonic Acid
Key Bioactive Mediator 16-Hydroxyeicosatetraenoic acid (this compound)Leukotriene B4 (LTB4), Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)
Primary Cellular Source Polymorphonuclear leukocytes, Liver, KidneyNeutrophils, Macrophages, Mast Cells
Primary Receptor(s) G-protein coupled receptors (putative)BLT1, BLT2 (for LTB4); CysLT1, CysLT2 (for Cysteinyl LTs)
Key Pro-inflammatory Functions Chemotaxis, AngiogenesisPotent neutrophil chemoattractant, increases vascular permeability, smooth muscle contraction
Key Anti-inflammatory Functions Inhibition of LTB4 synthesis, suppression of neutrophil activationNone well-established for LTB4
Key Catabolizing Enzyme Further oxidation by CYP enzymesω-oxidation by CYP4F enzymes

Experimental Evidence and Methodologies

The following sections detail key experimental approaches used to investigate the crosstalk between the this compound and leukotriene pathways, providing both data and the protocols to reproduce these findings.

Quantifying Mediator Levels: A Snapshot of the Inflammatory Milieu

Accurate measurement of this compound and leukotrienes in biological samples is crucial for understanding their roles in inflammation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for simultaneous quantification of these lipid mediators.[8][9][10]

Table 1: Representative Concentrations of LTB4 in Inflammatory Exudates

Inflammatory ConditionBiological FluidLTB4 Concentration (ng/mL)Reference
Carrageenan-induced inflammation (rat)Exudate6.9 ± 0.5[11]
PneumoniaPleural FluidSignificantly higher than in non-inflammatory effusions[12]
TuberculosisPleural FluidSignificantly higher than in non-inflammatory effusions[12]
CancerPleural FluidSignificantly higher than in non-inflammatory effusions[12]

Experimental Protocol: Simultaneous Quantification of this compound and Leukotrienes by LC-MS/MS

This protocol provides a general framework. Specific parameters may need optimization based on the instrument and sample matrix.

  • Sample Preparation:

    • Acidify biological fluid (e.g., plasma, cell culture supernatant) to pH 3.

    • Add an internal standard mixture containing deuterated analogs of the analytes (e.g., this compound-d8, LTB4-d4).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipid mediators.

    • Elute the analytes with methanol or another suitable organic solvent.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.[8][13]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).[8][10]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.[8][9]

Assessing Functional Crosstalk: Neutrophil Chemotaxis Assay

The Boyden chamber assay is a classic and widely used method to study neutrophil chemotaxis in response to chemoattractants like LTB4 and to assess the inhibitory effects of compounds like this compound.[14][15][16][17]

Table 2: Effect of HETEs on LTB4-induced Neutrophil Chemotaxis

CompoundEffect on LTB4-induced ChemotaxisReference
15(S)-HETEInhibits neutrophil migration[4]

Experimental Protocol: Boyden Chamber Assay for Neutrophil Chemotaxis

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.[18]

  • Assay Setup:

    • Use a 48-well microchemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

    • Add the chemoattractant (LTB4) to the lower wells. To test for inhibition, add the inhibitor (e.g., this compound) to both the upper and lower wells along with the neutrophils and LTB4, respectively.

    • Place the freshly isolated neutrophils in the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 30-60 minutes.

  • Quantification of Migration:

    • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, migrated cells can be lysed and quantified using a fluorescent dye.[14][15]

Visualizing the Interplay: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex interactions, we provide diagrams generated using the DOT language for Graphviz.

Signaling Pathway Crosstalk

Crosstalk_Pathway cluster_Leukotriene Leukotriene Pathway cluster_HETE This compound Pathway AA_LT Arachidonic Acid Five_LOX 5-LOX AA_LT->Five_LOX substrate FLAP FLAP FLAP->Five_LOX activates cPLA2 cPLA2 cPLA2->AA_LT releases LTA4 LTA4 Five_LOX->LTA4 produces LTA4H LTA4 Hydrolase LTA4->LTA4H substrate LTB4 LTB4 LTA4H->LTB4 produces BLT_R BLT1/2 Receptors LTB4->BLT_R activates CYP4F CYP4A/4F LTB4->CYP4F induces expression CYP4F_catabolism CYP4F LTB4->CYP4F_catabolism substrate Inflammation_LT Inflammation (Chemotaxis, Vascular Permeability) BLT_R->Inflammation_LT leads to AA_HETE Arachidonic Acid AA_HETE->CYP4F substrate cPLA2_HETE cPLA2 cPLA2_HETE->AA_HETE releases Sixteen_HETE This compound CYP4F->Sixteen_HETE produces Sixteen_HETE->Five_LOX inhibits Inflammation_HETE Modulation of Inflammation Sixteen_HETE->Inflammation_HETE leads to Inactive_Metabolites Inactive_Metabolites CYP4F_catabolism->Inactive_Metabolites produces

Caption: Interaction between the this compound and Leukotriene Pathways.

Experimental Workflow: Investigating Crosstalk

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Neutrophil_Isolation Isolate Human Neutrophils Stimulation Stimulate with Inflammatory Agent (e.g., LPS, A23187) Neutrophil_Isolation->Stimulation Chemotaxis Neutrophil Chemotaxis Assay (Boyden Chamber) Neutrophil_Isolation->Chemotaxis Cell_Culture Culture Inflammatory Cells (e.g., Macrophages) Cell_Culture->Stimulation Treatment Treat with this compound or LTB4 Stimulation->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Treatment->Chemotaxis Enzyme_Assay 5-LOX / LTA4H Enzyme Activity Assays Treatment->Enzyme_Assay Gene_Expression CYP4F Gene Expression (qPCR) Treatment->Gene_Expression LCMS LC-MS/MS Analysis of This compound and Leukotrienes Supernatant_Collection->LCMS Animal_Model Induce Inflammatory Model (e.g., Carrageenan Air Pouch) Drug_Admin Administer this compound, LTB4 Antagonist, or Pathway Inhibitors Animal_Model->Drug_Admin Histology Histological Analysis of Inflammatory Infiltrate Animal_Model->Histology Exudate_Collection Collect Inflammatory Exudate Drug_Admin->Exudate_Collection LCMS_invivo LC-MS/MS Analysis of This compound and Leukotrienes Exudate_Collection->LCMS_invivo

References

16-HETE In Vivo: A Comparative Analysis of its Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of 16-HETE's Role in Inflammation Compared to the Pro-Inflammatory Mediator 20-HETE

For researchers, scientists, and drug development professionals investigating the complex role of eicosanoids in inflammation, understanding the specific in vivo effects of individual hydroxyeicosatetraenoic acids (HETEs) is paramount. While many HETEs are known to be potent pro-inflammatory mediators, emerging evidence suggests a more nuanced role for some, such as 16-hydroxyeicosatetraenoic acid (this compound). This guide provides a comparative analysis of the in vivo effects of this compound, contrasting them with the well-documented pro-inflammatory actions of 20-HETE. Contrary to the initial hypothesis of a pro-inflammatory role, in vivo data for 16(R)-HETE points towards an anti-inflammatory or modulatory profile, particularly in the context of leukocyte activation.

Comparative Analysis of In Vivo Effects: 16(R)-HETE vs. 20-HETE

To objectively compare the in vivo performance of this compound and 20-HETE, we present a summary of key findings from representative studies. The data highlights the divergent effects of these two arachidonic acid metabolites on critical inflammatory parameters.

Parameter Assessed16(R)-HETE20-HETEAnimal Model
Leukocyte Activation Inhibited polymorphonuclear leukocyte (PMN) adhesion and aggregation.Promotes leukocyte adhesion and infiltration.Rabbit Thromboembolic Stroke Model vs. various models of vascular inflammation.
Inflammatory Mediator Synthesis Inhibited leukotriene B4 (LTB4) synthesis in PMNs.Stimulates the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).In vitro data for 16(R)-HETE; Rat models of cerebrovascular inflammation for 20-HETE.
Vascular Effects in Inflammation/Ischemia Reduced intracranial pressure.Potent vasoconstrictor that can contribute to ischemic injury.Rabbit Thromboembolic Stroke Model vs. Rat models of cerebral ischemia.
Edema Formation Data not available in the primary study.Induces edema formation.Not applicable vs. Mouse models of LPS-induced edema.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Model for 16(R)-HETE: Rabbit Thromboembolic Stroke

This protocol is based on the study by Bednar et al. (2000) investigating the effects of 16(R)-HETE in a model of ischemic stroke.

  • Animal Model: Male New Zealand White rabbits.

  • Anesthesia: Anesthesia is induced and maintained throughout the experimental period.

  • Surgical Procedure:

    • A catheter is placed in the femoral artery for blood pressure monitoring and blood sampling.

    • A cranial window is created over the parietal cortex to visualize the pial microcirculation.

    • A catheter is inserted into the internal carotid artery for the administration of the embolic clot.

  • Thromboembolic Stroke Induction: An autologous blood clot is prepared and injected into the internal carotid artery to induce a thromboembolic stroke.

  • Test Agent Administration:

    • 16(R)-HETE: Administered as a continuous intravenous infusion. The dosage and timing of administration are critical variables. In the cited study, a specific dose was infused over a set period following embolization.

    • Vehicle Control: A control group receives an infusion of the vehicle used to dissolve 16(R)-HETE.

  • Assessment of Inflammatory and Physiological Parameters:

    • Intracranial Pressure (ICP): Monitored continuously using an intracranial pressure monitoring device.

    • Polymorphonuclear Leukocyte (PMN) and Platelet Aggregates: Blood samples are collected at baseline and at various time points post-embolization. The formation of PMN-platelet aggregates is quantified using flow cytometry or microscopy.

    • Cerebral Blood Flow: Measured using techniques such as laser Doppler flowmetry.

In Vivo Model for 20-HETE: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess pro-inflammatory activity.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Inflammation:

    • A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.

    • The contralateral paw is injected with saline to serve as a control.

  • Test Agent Administration:

    • 20-HETE: Can be administered systemically (e.g., intraperitoneally or intravenously) or locally at various time points before or after the carrageenan injection.

    • Vehicle Control: A control group receives the vehicle for 20-HETE.

    • Positive Control: A known anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Assessment of Inflammatory Parameters:

    • Paw Edema: The volume of the paw is measured at regular intervals using a plethysmometer. The percentage increase in paw volume is calculated relative to the baseline measurement.

    • Neutrophil Infiltration: At the end of the experiment, the paw tissue is collected, and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured.

    • Cytokine Levels: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.

Signaling Pathways and Mechanisms of Action

The divergent in vivo effects of this compound and 20-HETE can be attributed to their distinct interactions with cellular signaling pathways.

16(R)-HETE: Modulation of Neutrophil Function

The in vivo anti-inflammatory effects of 16(R)-HETE appear to be mediated through the modulation of neutrophil activation. A key mechanism is the inhibition of the synthesis of leukotriene B4 (LTB4), a potent chemoattractant and activator of neutrophils. By reducing LTB4 production, 16(R)-HETE can dampen the inflammatory cascade. The precise receptor and downstream signaling pathway for this compound in neutrophils is an area of ongoing research, but it is hypothesized to involve interference with the 5-lipoxygenase (5-LOX) pathway.

This compound Signaling Pathway 16(R)-HETE 16(R)-HETE Neutrophil Neutrophil 16(R)-HETE->Neutrophil Enters 5-LOX_Pathway 5-Lipoxygenase Pathway LTB4_Synthesis Leukotriene B4 (LTB4) Synthesis 5-LOX_Pathway->LTB4_Synthesis Inhibits Neutrophil_Activation Neutrophil Adhesion & Aggregation LTB4_Synthesis->Neutrophil_Activation Promotes Inflammation_Suppression Suppression of Inflammation Neutrophil_Activation->Inflammation_Suppression Leads to

Figure 1. Proposed signaling pathway for the anti-inflammatory effects of 16(R)-HETE in neutrophils.

20-HETE: A Pro-Inflammatory Cascade

In contrast, 20-HETE promotes inflammation through the activation of well-defined pro-inflammatory signaling pathways. It can stimulate the production of reactive oxygen species (ROS) and activate transcription factors such as NF-κB and activator protein-1 (AP-1). This leads to the upregulation of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., ICAM-1, VCAM-1) on endothelial cells, thereby promoting leukocyte recruitment and infiltration into tissues.[1]

20-HETE_Pro-inflammatory_Signaling 20-HETE 20-HETE GPCR G-Protein Coupled Receptor (GPCR) 20-HETE->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway (ERK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Gene_Expression ↑ Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) Adhesion Molecules (ICAM-1) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Figure 2. Pro-inflammatory signaling cascade initiated by 20-HETE.

Experimental Workflow Comparison

The following diagram illustrates the logical flow of the in vivo experiments described, highlighting the contrasting objectives and outcomes.

Experimental_Workflow cluster_16HETE 16(R)-HETE Investigation cluster_20HETE 20-HETE Investigation Model_16 Rabbit Thromboembolic Stroke Model Admin_16 Administer 16(R)-HETE Model_16->Admin_16 Measure_16 Measure ICP & PMN Aggregation Admin_16->Measure_16 Result_16 Outcome: ↓ ICP ↓ PMN Aggregation Measure_16->Result_16 Conclusion Conclusion: This compound shows anti-inflammatory potential 20-HETE is pro-inflammatory Result_16->Conclusion Model_20 Rat Carrageenan-Induced Paw Edema Model Admin_20 Administer 20-HETE Model_20->Admin_20 Measure_20 Measure Paw Edema & Neutrophil Infiltration Admin_20->Measure_20 Result_20 Outcome: ↑ Edema ↑ Neutrophil Infiltration Measure_20->Result_20 Result_20->Conclusion

Figure 3. Comparative workflow of in vivo validation for this compound and 20-HETE.

References

A Comparative Guide to the Differential Effects of 16-HETE and Epoxyeicosatrienoic Acids (EETs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 16-hydroxyeicosatetraenoic acid (16-HETE) and epoxyeicosatrienoic acids (EETs), two families of arachidonic acid metabolites. The information presented is supported by experimental data to aid in the understanding of their distinct roles in physiological and pathological processes.

At a Glance: this compound vs. EETs

FeatureThis compoundEpoxyeicosatrienoic Acids (EETs)
Primary Synthesizing Enzymes Cytochrome P450 (CYP) 4A/4F family (e.g., CYP4A11, CYP4F2)Cytochrome P450 (CYP) 2C/2J family (e.g., CYP2C8, CYP2C9, CYP2J2)
Primary Degrading Enzyme Further metabolism by various enzymesSoluble Epoxide Hydrolase (sEH)
Vascular Tone Generally pro-constrictiveVasodilatory
Inflammation Pro-inflammatoryAnti-inflammatory
Cardiac Hypertrophy Induces hypertrophic markersGenerally protective against hypertrophy
Signaling Pathways Activates MAPK and NF-κB pathwaysInhibit NF-κB signaling, activate PPARs

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the differential effects of this compound and EETs.

Table 1: Effects on Inflammatory Markers

CompoundTargetEffectConcentration/PotencyCell Type
11,12-EETVCAM-1 Expression (TNF-α induced)InhibitionMaximal 72% inhibitionHuman Endothelial Cells
14,15-EETVCAM-1 Expression (TNF-α induced)No significant inhibitionNot ApplicableHuman Endothelial Cells
8,9-EET & 11,12-EETNF-κB Reporter ActivityInhibitionNot specifiedHEK293 Cells
14,15-EETNF-κB Reporter ActivityNo effectNot specifiedHEK293 Cells
16(R)-HETEPMN Adhesion & AggregationInhibitionNot specifiedHuman Polymorphonuclear Leukocytes

Table 2: Vasoactive Properties

CompoundAssayEffectEC50Vessel Type
EET-A (analogue)VasodilationRelaxation1.6 µMBovine Coronary Arteries
EET-X (analogue)VasodilationRelaxation1.3 µMBovine Coronary Arteries
EET-Y (analogue)VasodilationRelaxation0.32 µMBovine Coronary Arteries
EET-Z (analogue)VasodilationRelaxation0.18 µMBovine Coronary Arteries

Table 3: Enzyme Kinetics

EnzymeSubstrateProductKMVmax
CYP4A11Arachidonic Acid20-HETE228 µM49.1 min-1
CYP4F2Arachidonic Acid20-HETE24 µM7.4 min-1
CYP2J2Arachidonic Acid14,15-EETSubstrate inhibition above 20-30 µM (Ks = 31 µM)Not specified

Signaling Pathways

The distinct biological effects of this compound and EETs stem from their activation of different intracellular signaling cascades.

16-HETE_Signaling_Pathway Arachidonic Acid Arachidonic Acid CYP4A/4F CYP4A/4F Arachidonic Acid->CYP4A/4F Metabolism This compound This compound CYP4A/4F->this compound MAPK Activation MAPK Activation This compound->MAPK Activation NF-κB Activation NF-κB Activation This compound->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Activation->Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Cardiac Hypertrophy Cardiac Hypertrophy NF-κB Activation->Cardiac Hypertrophy

Figure 1: this compound Pro-inflammatory and Pro-hypertrophic Signaling Pathway.

EETs_Signaling_Pathway Arachidonic Acid Arachidonic Acid CYP2C/2J CYP2C/2J Arachidonic Acid->CYP2C/2J Metabolism EETs EETs CYP2C/2J->EETs sEH sEH EETs->sEH Degradation NF-κB Inhibition NF-κB Inhibition EETs->NF-κB Inhibition PPARγ Activation PPARγ Activation EETs->PPARγ Activation Vasodilation Vasodilation EETs->Vasodilation DHETs (less active) DHETs (less active) sEH->DHETs (less active) Anti-inflammatory Effects Anti-inflammatory Effects NF-κB Inhibition->Anti-inflammatory Effects PPARγ Activation->Anti-inflammatory Effects

Figure 2: EETs Anti-inflammatory and Vasodilatory Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
  • Coating Culture Flasks: Coat T-75 flasks with a solution of 0.1% gelatin or fibronectin and incubate for at least 30 minutes at 37°C. Aspirate the coating solution before cell seeding.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath.

  • Seeding: Transfer the cell suspension to a 15 mL conical tube containing pre-warmed Endothelial Cell Growth Medium (EGM). Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh EGM and seed onto the coated T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Medium Change: Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing serum and re-seed into new coated flasks at a 1:3 or 1:4 ratio.

Western Blot for NF-κB p65 Nuclear Translocation
  • Cell Treatment: Plate HUVECs in 6-well plates. Once confluent, treat with this compound or EETs at desired concentrations for a specified time. A positive control, such as TNF-α, should be used to induce NF-κB translocation.

  • Nuclear and Cytoplasmic Extraction: Lyse the cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Lamin A/C and GAPDH should be used as nuclear and cytoplasmic loading controls, respectively.

Aortic Ring Vasodilation Assay
  • Aorta Dissection: Euthanize a rat or mouse and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

  • Pre-constriction: Constrict the aortic rings with a submaximal concentration of phenylephrine or KCl.

  • Vasodilation Measurement: Once a stable contraction is achieved, cumulatively add increasing concentrations of EETs or other test compounds to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot concentration-response curves to determine EC50 values.

Experimental_Workflow_Comparison cluster_0 Cell-Based Assays cluster_1 Ex Vivo Assay Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment HUVECs or Cardiomyocytes Inflammation Assay Inflammation Assay Treatment->Inflammation Assay This compound or EETs Hypertrophy Assay Hypertrophy Assay Treatment->Hypertrophy Assay This compound Data Analysis Data Analysis Inflammation Assay->Data Analysis Hypertrophy Assay->Data Analysis Aorta Dissection Aorta Dissection Ring Mounting Ring Mounting Aorta Dissection->Ring Mounting Vasodilation Assay Vasodilation Assay Ring Mounting->Vasodilation Assay EETs Vasodilation Assay->Data Analysis

Figure 3: General experimental workflow for comparing the effects of this compound and EETs.

Conclusion

This compound and EETs exhibit distinct and often opposing biological activities. While this compound is generally associated with pro-inflammatory and pro-hypertrophic responses, EETs demonstrate potent anti-inflammatory and vasodilatory effects. These differential effects are a direct consequence of their synthesis by different CYP450 enzyme families and their activation of separate downstream signaling pathways. Understanding these differences is crucial for the development of targeted therapeutic strategies for cardiovascular and inflammatory diseases. The experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced roles of these important lipid mediators.

The Role of 16-HETE in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 16-hydroxyeicosatetraenoic acid (16-HETE) in specific disease models, contrasting its effects with other notable arachidonic acid metabolites, 12-HETE and 20-HETE. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and drug development.

Introduction to HETEs

Hydroxyeicosatetraenoic acids (HETEs) are signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes.[1] These molecules, including this compound, 12-HETE, and 20-HETE, are implicated in a wide array of physiological and pathological processes, from inflammation and vascular tone regulation to cell growth and apoptosis.[1][2] Understanding the distinct role of each HETE is crucial for developing targeted therapeutics.

Comparative Efficacy of HETEs in Disease Models

The following tables summarize the quantitative effects of this compound and its counterparts in models of thromboembolic stroke and cardiac hypertrophy.

Table 1: Effects of HETEs in a Rabbit Thromboembolic Stroke Model

Parameter16(R)-HETEVehicle ControlAlternative HETEs
Change in Intracranial Pressure (ICP) (mm Hg) 7.7 ± 1.2 to 13.1 ± 2.7[3]7.7 ± 0.9 to 15.8 ± 2.6[3]Data not available for direct comparison in the same model.
Polymorphonuclear Leukocyte (PMN) Adhesion & Aggregation Selective inhibition[3]No inhibition12-HETE: Potent aggregator (Half-maximal response at 40 nM)[3] 20-HETE: Inhibits platelet aggregation[1]
Leukotriene B4 (LTB4) Synthesis Selective inhibition[3]No inhibition12-HETE: Can be induced by LTB4 receptor BLT2[4]

Table 2: Effects of HETEs on In Vitro Cardiomyocyte Hypertrophy

ParameterThis compound Enantiomers (R and S)ControlAlternative HETEs
Hypertrophic Markers (e.g., ANP, BNP) Significantly increased[5]No significant change12-HETE: Implicated in cardiac myocyte hypertrophy[6] 20-HETE: Promotes vascular hypertrophy[1]
CYP1B1 mRNA and Protein Expression Significantly upregulated[5]No significant changeData not available for direct comparison.
Cellular Size Increased[5]No significant change12-HETE: Associated with increased cardiac myocyte growth[6]

Signaling Pathways

The signaling cascades initiated by these lipid mediators are complex and often receptor-dependent. While the receptors for 12-HETE and 20-HETE are relatively well-characterized, the specific receptor and downstream pathway for this compound remain an active area of investigation.

Arachidonic Acid Metabolism to HETEs

This diagram illustrates the primary enzymatic pathways leading to the formation of this compound, 12-HETE, and 20-HETE from arachidonic acid.

Arachidonic_Acid_Metabolism Arachidonic Acid Metabolic Pathways AA Arachidonic Acid CYP450 Cytochrome P450 (CYP) AA->CYP450 LOX Lipoxygenase (LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX HETE_16 This compound CYP450->HETE_16 ω-4 hydroxylase HETE_20 20-HETE CYP450->HETE_20 ω-hydroxylase HETE_12 12-HETE LOX->HETE_12 12-LOX Leukotrienes Leukotrienes LOX->Leukotrienes 5-LOX Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins

Caption: Formation of HETEs from Arachidonic Acid.

Comparative HETE Signaling Pathways

The following diagrams depict the known or proposed signaling pathways for this compound, 12-HETE, and 20-HETE. The pathway for this compound is inferred from its observed effects and similarities to other lipid mediators, as a specific receptor has not yet been definitively identified.

HETE_Signaling_Comparison cluster_16HETE Proposed this compound Signaling cluster_12HETE 12-HETE Signaling cluster_20HETE 20-HETE Signaling HETE16 This compound Receptor16 Putative GPCR? HETE16->Receptor16 Downstream16 Intracellular Signaling (e.g., Inhibition of PMN activation factors) Receptor16->Downstream16 Hypertrophy16 Induction of Hypertrophic Genes (e.g., ANP, BNP, CYP1B1) Receptor16->Hypertrophy16 Response16 Decreased Inflammation (e.g., Reduced ICP in Stroke) Downstream16->Response16 CardiomyocyteResponse Cardiomyocyte Hypertrophy Hypertrophy16->CardiomyocyteResponse HETE12 12-HETE GPR31 GPR31 / BLT2 HETE12->GPR31 Gprotein12 G-protein activation GPR31->Gprotein12 MAPK_NFkB MAPK / NF-κB Pathways Gprotein12->MAPK_NFkB Response12 Cell Proliferation, Inflammation, Angiogenesis MAPK_NFkB->Response12 HETE20 20-HETE GPR75 GPR75 HETE20->GPR75 Gprotein20 Gq/11 activation GPR75->Gprotein20 PLC_PKC_MAPK PLC / PKC / MAPK / Rho Gprotein20->PLC_PKC_MAPK Response20 Vasoconstriction, Cell Proliferation, Inflammation PLC_PKC_MAPK->Response20

Caption: Comparative Signaling Pathways of HETEs.

Detailed Experimental Protocols

Rabbit Thromboembolic Stroke Model to Assess this compound

This protocol is adapted from studies evaluating the neuroprotective effects of 16(R)-HETE.[3]

Objective: To determine the effect of 16(R)-HETE on intracranial pressure (ICP) following an embolic stroke.

Materials:

  • New Zealand White rabbits

  • Anesthetics (e.g., ketamine, xylazine, isoflurane)

  • Autologous blood for clot formation

  • Catheters for embolization

  • ICP monitoring equipment

  • 16(R)-HETE solution

  • Vehicle control solution

  • Tissue Plasminogen Activator (tPA) solution (optional, for combination therapy arm)

Procedure:

  • Animal Preparation: Anesthetize the rabbit and maintain anesthesia throughout the procedure.

  • Clot Preparation: Prepare an autologous blood clot.

  • Embolization: Surgically expose a carotid artery and guide a catheter to a cerebral artery. Inject the autologous clot to induce an embolic stroke.

  • Treatment Groups: Randomly assign rabbits to one of four treatment arms (n=~12-13 per group):

    • Vehicle Control (saline)

    • 16(R)-HETE

    • tPA

    • 16(R)-HETE + tPA

  • ICP Monitoring: Continuously monitor ICP from baseline (pre-embolization) for the duration of the experiment (e.g., 7 hours post-embolization).

  • Data Analysis: Compare the change in ICP from baseline to the final time point across all treatment groups using appropriate statistical analysis.

G cluster_workflow Experimental Workflow: Rabbit Stroke Model A Anesthetize Rabbit C Induce Thromboembolic Stroke via Catheter A->C B Prepare Autologous Blood Clot B->C D Randomize into Treatment Groups C->D E Administer Vehicle D->E Group 1 F Administer 16(R)-HETE D->F Group 2 G Administer tPA D->G Group 3 H Administer 16(R)-HETE + tPA D->H Group 4 I Monitor Intracranial Pressure (7 hours) E->I F->I G->I H->I J Data Analysis: Compare ICP Changes I->J

Caption: Workflow for Rabbit Thromboembolic Stroke Model.

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol is a generalized procedure based on methodologies used to study hypertrophic responses in cardiomyocyte cell lines (e.g., human RL-14 or AC16 cells).[5]

Objective: To quantify the hypertrophic effect of this compound on cardiomyocytes.

Materials:

  • Human cardiomyocyte cell line (e.g., RL-14)

  • Cell culture reagents and media

  • This compound enantiomers (16R-HETE and 16S-HETE)

  • Reagents for immunofluorescence staining (e.g., antibodies against α-actinin, DAPI)

  • Reagents for quantitative PCR (qPCR) to measure hypertrophic markers (ANP, BNP, β-MHC)

  • Microscope with imaging software for cell size analysis

Procedure:

  • Cell Culture: Plate cardiomyocytes in appropriate multi-well plates and culture until they form a confluent, beating monolayer.

  • Treatment: Treat cells with various concentrations of 16R-HETE, 16S-HETE, or vehicle control for a specified duration (e.g., 24-48 hours).

  • Analysis of Cell Size:

    • Fix the cells and perform immunofluorescence staining for a sarcomeric protein (e.g., α-actinin) to delineate cell borders and DAPI for nuclei.

    • Capture images using fluorescence microscopy.

    • Use imaging software to measure the surface area of at least 100 individual cardiomyocytes per treatment group.

  • Analysis of Hypertrophic Gene Expression:

    • Isolate total RNA from treated cells.

    • Perform reverse transcription to generate cDNA.

    • Use qPCR to quantify the relative expression levels of hypertrophic marker genes: Atrial Natriuretic Peptide (ANP, gene NPPA) and Brain Natriuretic Peptide (BNP, gene NPPB). Normalize to a housekeeping gene.

  • Data Analysis: Calculate the average cell surface area and fold change in gene expression for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

G cluster_workflow Workflow: In Vitro Cardiomyocyte Hypertrophy Assay A Plate Cardiomyocytes in Multi-well Plates B Treat with Vehicle or This compound Enantiomers (24-48 hours) A->B C Analyze Hypertrophy B->C D Fix & Stain Cells (α-actinin, DAPI) C->D Morphological F Isolate RNA C->F Molecular E Image & Measure Cell Surface Area D->E I Statistical Analysis E->I G Perform qPCR for ANP, BNP, β-MHC F->G H Quantify Gene Expression (Fold Change) G->H H->I

References

Structure-Activity Relationship of 16-HETE Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE), a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, has emerged as a significant signaling molecule involved in various physiological and pathological processes.[1] Its role in modulating inflammation, particularly neutrophil function, and its interaction with metabolic enzymes have spurred interest in the development of this compound analogs as potential therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of known this compound analogs, focusing on their biological performance with supporting experimental data.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is significantly influenced by stereochemistry at the C16 position and modifications to the carboxylic acid moiety. The following tables summarize the quantitative data on the effects of this compound and its analogs on key biological targets.

Modulation of Neutrophil Function

This compound is recognized as an endogenous inhibitor of human neutrophil adhesion and aggregation.[2] Analogs have been developed to enhance stability and potency.

CompoundStructureBiological ActivityQuantitative DataReference
16(R)-HETE Arachidonic acid with an (R)-hydroxyl group at C16Inhibits neutrophil adhesion and aggregation-Patent
16(S)-HETE Arachidonic acid with an (S)-hydroxyl group at C16Less active than the (R)-enantiomer in modulating CYP1B1 activity-[3]
16(R)-HETE Sulfonamide 16(R)-HETE with the carboxylic acid replaced by a sulfonamide groupMore stable and potent inhibitor of neutrophil adhesion and aggregationNot available in peer-reviewed literaturePatent
Modulation of Cytochrome P450 Enzyme Activity

This compound and its enantiomers have been shown to allosterically modulate the activity of CYP1B1 and CYP1A2, enzymes involved in the metabolism of xenobiotics and endogenous compounds.

CompoundEnzymeEffectVmax (pmol/min/pmol CYP)Km (µM)
Control (no analog) CYP1B1-1.8 ± 0.10.4 ± 0.1
16(R)-HETE CYP1B1Activation3.9 ± 0.20.8 ± 0.2
16(S)-HETE CYP1B1Activation2.8 ± 0.20.6 ± 0.1
Control (no analog) CYP1A2-1.2 ± 0.10.3 ± 0.1
16(R)-HETE CYP1A2Inhibition0.5 ± 0.10.5 ± 0.1
16(S)-HETE CYP1A2Inhibition0.8 ± 0.10.4 ± 0.1

Data presented as mean ± SEM (n=6). Data from Hidayat et al. (2023).[3][4][5]

Experimental Protocols

Neutrophil Adhesion Assay (Static Conditions)

This protocol is adapted from established methods to quantify neutrophil adhesion to endothelial cells.

Materials:

  • Human microvascular endothelial cells (HMVEC)

  • Primary human neutrophils

  • Calcein AM fluorescent dye

  • TNF-α

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • 48-well plates

  • Fluorescence microplate reader

Procedure:

  • Endothelial Cell Culture: Culture HMVEC in 48-well plates until confluent.

  • Activation of Endothelial Cells: Treat HMVEC with TNF-α (100 ng/mL) for 4 hours to induce the expression of adhesion molecules.

  • Neutrophil Isolation and Labeling: Isolate primary human neutrophils from healthy donor blood using density gradient centrifugation. Label the neutrophils with Calcein AM dye.

  • Co-culture: Add the Calcein AM-labeled neutrophils to the TNF-α-activated HMVEC monolayers.

  • Incubation: Incubate for 30 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent neutrophils.

  • Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence microplate reader. The fluorescence intensity is directly proportional to the number of adherent neutrophils.

CYP1B1 and CYP1A2 Enzyme Activity Assay (EROD and MROD)

This protocol measures the catalytic activity of CYP1B1 and CYP1A2 using fluorogenic substrates.

Materials:

  • Recombinant human CYP1B1 or CYP1A2 enzymes

  • 7-Ethoxyresorufin (for EROD assay - CYP1B1)

  • 7-Methoxyresorufin (for MROD assay - CYP1A2)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the CYP enzyme, buffer, and the this compound analog to be tested.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the fluorogenic substrate (ethoxyresorufin for CYP1B1 or methoxyresorufin for CYP1A2) and the NADPH regenerating system to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence microplate reader. The rate of resorufin production is proportional to the enzyme activity.

  • Data Analysis: Calculate the Vmax and Km values by fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound in Neutrophils

While the precise signaling pathway for this compound in neutrophils is not fully elucidated, it is hypothesized to involve a G-protein coupled receptor (GPCR), leading to downstream signaling cascades that modulate cell adhesion and aggregation. This is based on the known mechanisms of other lipid mediators in neutrophils.

G Proposed Signaling Pathway of this compound in Neutrophils 16-HETE_Analog This compound Analog GPCR G-Protein Coupled Receptor (GPCR) 16-HETE_Analog->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K) G_Protein->Downstream_Effectors Second_Messengers ↑ Second Messengers (e.g., IP3, DAG, Ca2+) Downstream_Effectors->Second_Messengers Integrin_Modulation Modulation of Integrin Affinity/Avidity Second_Messengers->Integrin_Modulation Inhibition_Adhesion Inhibition of Neutrophil Adhesion & Aggregation Integrin_Modulation->Inhibition_Adhesion

Caption: Proposed signaling cascade of this compound analogs in neutrophils.

Experimental Workflow for Assessing this compound Analog Effects on Neutrophil Adhesion

The following diagram illustrates the key steps in evaluating the impact of this compound analogs on neutrophil adhesion to endothelial cells.

G Workflow for Neutrophil Adhesion Assay cluster_0 Cell Preparation cluster_1 Adhesion Assay cluster_2 Data Analysis Isolate_Neutrophils Isolate Human Neutrophils Label_Neutrophils Label Neutrophils (Calcein AM) Isolate_Neutrophils->Label_Neutrophils Culture_HUVEC Culture Endothelial Cells (HUVEC) Activate_HUVEC Activate HUVEC (TNF-α) Culture_HUVEC->Activate_HUVEC Treat_Neutrophils Treat Neutrophils with This compound Analog Label_Neutrophils->Treat_Neutrophils Co_culture Co-culture Neutrophils and HUVEC Activate_HUVEC->Co_culture Treat_Neutrophils->Co_culture Wash Wash to Remove Non-adherent Cells Co_culture->Wash Measure_Fluorescence Measure Fluorescence Wash->Measure_Fluorescence Quantify_Adhesion Quantify Adhesion (Calculate IC50) Measure_Fluorescence->Quantify_Adhesion

Caption: Key steps for evaluating this compound analog effects on neutrophil adhesion.

Conclusion

The available data indicates that the (R)-enantiomer of this compound is the more active form in modulating both neutrophil function and CYP enzyme activity. Modification of the carboxylic acid to a sulfonamide group appears to be a promising strategy for increasing the stability of these analogs, a critical factor for therapeutic development. The differential effects of this compound enantiomers on CYP1B1 (activation) and CYP1A2 (inhibition) highlight the potential for developing selective modulators of these important drug-metabolizing enzymes.

Further research is warranted to synthesize and evaluate a broader range of this compound analogs to establish a more comprehensive SAR. In particular, obtaining quantitative data on the inhibition of neutrophil adhesion and aggregation for a series of analogs will be crucial for optimizing their therapeutic potential in inflammatory diseases. Elucidation of the specific receptor and downstream signaling pathways will provide a more rational basis for the design of next-generation this compound analog-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 16-HETE: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 16-Hydroxyeicosatetraenoic Acid (16-HETE) are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, drawing upon established best practices for hazardous waste management.

Important Note: This document provides general guidance based on available safety information for similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound before handling and disposal, as hazard information and disposal requirements may vary.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all handling of this compound waste within a certified chemical fume hood to minimize the risk of inhalation.

  • Spill Response: In the event of a spill, immediately notify laboratory safety personnel and adhere to your institution's established spill response protocol for chemical spills.

Quantitative Data on Related Eicosanoids

Property15(S)-HETEArachidonic Acid
Molecular Formula C₂₀H₃₂O₃C₂₀H₃₂O₂
Molecular Weight 320.5 g/mol 304.5 g/mol
Appearance A solution in ethanolA liquid
Solubility Soluble in ethanol, DMSO, and DMFSoluble in an organic solvent such as ethanol, DMSO, and dimethyl formamide.
Known Hazards To the best of our knowledge, the toxicological properties have not been thoroughly investigated.Flammable liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1]
Storage Store at -20°CStore at -20°C

Data sourced from Cayman Chemical product information for 15(S)-HETE and the Safety Data Sheet for Arachidonic Acid.

Experimental Protocol for this compound Disposal

The following protocol outlines a safe and compliant method for the disposal of this compound waste, categorized by its physical state.

1. Waste Characterization and Segregation:

  • Based on the data for arachidonic acid, it is prudent to treat this compound as a potentially hazardous chemical.

  • Segregate this compound waste from other waste streams, such as non-hazardous, biological, or radioactive waste.

2. Disposal of Liquid this compound Waste (e.g., solutions in organic solvents):

  • Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled as "Hazardous Waste: this compound in [Solvent Name]". Do not use chemical formulas or abbreviations.

    • Include the date of accumulation on the label.

  • Storage:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.

    • Ensure the SAA has secondary containment to capture any potential leaks.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Do not pour this compound waste down the drain or dispose of it in regular trash.

3. Disposal of Solid this compound Waste (e.g., contaminated labware):

  • Collection:

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) in a designated, properly labeled, and sealed waste bag or container.

    • The label should clearly indicate "Hazardous Waste: Solid Waste Contaminated with this compound".

  • Storage:

    • Store the solid waste container in the designated SAA.

  • Disposal:

    • Dispose of the container through your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow Start Start: this compound Waste Generation Assess Assess Waste Type (Liquid or Solid) Start->Assess CollectLiquid Collect in Labeled, Leak-Proof Container Assess->CollectLiquid Liquid CollectSolid Collect in Labeled, Sealed Container/Bag Assess->CollectSolid Solid StoreSAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment CollectLiquid->StoreSAA CollectSolid->StoreSAA ContactEHS Contact Environmental Health & Safety (EHS) for Pickup StoreSAA->ContactEHS End End: Proper Disposal by EHS ContactEHS->End

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures and consulting the specific Safety Data Sheet for this compound, laboratories can ensure the safe handling and disposal of this important research chemical, fostering a secure and compliant research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.